Product packaging for (D-Phe11)-Neurotensin(Cat. No.:)

(D-Phe11)-Neurotensin

Cat. No.: B15347178
M. Wt: 1656.9 g/mol
InChI Key: MCMGOYUTSWWIKX-DFEMYWJSSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

(D-Phe11)-Neurotensin is an enzymatically stabilized analog of the endogenous tridecapeptide neurotensin (NT). Neurotensin is a 13-amino acid neuropeptide that functions as both a neurotransmitter in the central nervous system and a hormone in the periphery. It is implicated in a wide range of physiological processes, including the regulation of dopamine pathways, analgesia, hypothermia, and gut motility . The biological activity of neurotensin is primarily localized to its C-terminal region. This compound is characterized by the substitution of the L-tyrosine residue at position 11 with a D-phenylalanine. This modification is strategically designed to confer resistance to degradation by brain peptidases, a primary mechanism of NT inactivation . While structure-activity studies indicate that the native Tyr11 residue is important for receptor activation, the D-Phe11 substitution results in a peptide that is significantly more stable in both in vitro and in vivo settings compared to the native peptide . This enhanced metabolic stability accounts for its higher in vivo potency and makes it a valuable tool for investigating the prolonged effects of neurotensin receptor activation . This peptide is intended for research purposes only. It is strictly not for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C78H121N21O19 B15347178 (D-Phe11)-Neurotensin

Properties

Molecular Formula

C78H121N21O19

Molecular Weight

1656.9 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-4-carboxy-2-[[(2S)-3-(4-hydroxyphenyl)-2-[[(2S)-4-methyl-2-[[(2S)-5-oxopyrrolidine-2-carbonyl]amino]pentanoyl]amino]propanoyl]amino]butanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid

InChI

InChI=1S/C78H121N21O19/c1-7-44(6)63(73(114)96-57(76(117)118)38-43(4)5)97-70(111)55(39-45-17-9-8-10-18-45)95-72(113)59-23-16-36-99(59)75(116)52(21-14-34-86-78(83)84)90-64(105)48(20-13-33-85-77(81)82)89-71(112)58-22-15-35-98(58)74(115)51(19-11-12-32-79)91-69(110)56(41-60(80)101)94-66(107)50(29-31-62(103)104)88-68(109)54(40-46-24-26-47(100)27-25-46)93-67(108)53(37-42(2)3)92-65(106)49-28-30-61(102)87-49/h8-10,17-18,24-27,42-44,48-59,63,100H,7,11-16,19-23,28-41,79H2,1-6H3,(H2,80,101)(H,87,102)(H,88,109)(H,89,112)(H,90,105)(H,91,110)(H,92,106)(H,93,108)(H,94,107)(H,95,113)(H,96,114)(H,97,111)(H,103,104)(H,117,118)(H4,81,82,85)(H4,83,84,86)/t44-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-,58-,59-,63-/m0/s1

InChI Key

MCMGOYUTSWWIKX-DFEMYWJSSA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H]5CCC(=O)N5

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C2CCCN2C(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3C(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(C)C)NC(=O)C5CCC(=O)N5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to (D-Phe11)-Neurotensin: Structure, Chemical Properties, and Biological Significance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). This modification, the substitution of L-Phenylalanine at position 11 with its D-enantiomer, confers significantly enhanced stability against enzymatic degradation compared to the native peptide. This key property has made this compound a valuable tool in neuroscience and pharmacology for studying the physiological roles of neurotensin receptors (NTRs). This technical guide provides a comprehensive overview of the structure, chemical properties, and known biological activities of this compound, with a focus on data relevant to researchers in drug development.

Core Structure and Chemical Identity

This compound is a tridecapeptide with the amino acid sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu. The N-terminus is modified with a pyroglutamic acid residue, and the substitution of D-Phenylalanine at position 11 is the defining feature of this analog.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1.

PropertyValueSource
Molecular Formula C78H121N21O19--INVALID-LINK--
Molecular Weight 1656.9 g/mol --INVALID-LINK--
Amino Acid Sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu--INVALID-LINK--, --INVALID-LINK--
Purity Typically >95% (Synthetic)--INVALID-LINK--
Computed XLogP3 -3.4--INVALID-LINK--
Isoelectric Point (pI) Data not available-
Solubility Data not available-

Biological Activity and Receptor Interaction

Neurotensin exerts its physiological effects through interaction with three known neurotensin receptors: NTSR1, NTSR2, and NTSR3 (also known as sortilin-1). NTSR1 and NTSR2 are G protein-coupled receptors (GPCRs), while NTSR3 is a single-transmembrane domain sorting receptor.

Receptor Binding Affinity
Enhanced Stability

The primary advantage of this compound is its increased resistance to degradation by peptidases, particularly those present in the brain.[1] Native neurotensin is rapidly metabolized, limiting its therapeutic potential and utility in prolonged in vivo studies. The D-amino acid at position 11 hinders cleavage by endopeptidases that recognize the Pro10-Tyr11 bond in the native peptide. One study demonstrated that this compound is resistant to degradation by brain synaptic peptidases in vitro.[1]

PeptideStability ProfileSource
Neurotensin (Native) Rapidly metabolized by brain peptidases.[1]
This compound Resistant to degradation by brain synaptic peptidases in vitro.[1]

Signaling Pathways

Upon binding to its G protein-coupled receptors, NTSR1 and NTSR2, neurotensin and its analogs initiate intracellular signaling cascades. NTSR1 is primarily coupled to Gq/11 proteins, while NTSR2 can couple to both Gq/11 and Gi/o proteins.

Gq/11 Signaling Pathway

Activation of the Gq/11 pathway by this compound binding to NTSR1 leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NTSR1 NTSR1 Gq Gαq/11 NTSR1->Gq Activates PLC PLCβ Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC PKC Activation DAG->PKC Ligand (D-Phe11)-NT Ligand->NTSR1

Gq/11 Signaling Pathway Activation
Mitogen-Activated Protein Kinase (MAPK) Pathway

Downstream of Gq/11 activation and subsequent PKC activation, the mitogen-activated protein kinase (MAPK) cascade, specifically the ERK1/2 pathway, can be initiated. This pathway is crucial for regulating cell proliferation, differentiation, and survival.

MAPK_Signaling_Pathway PKC PKC Ras Ras PKC->Ras Activates Raf Raf Ras->Raf Activates MEK MEK1/2 Raf->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates Transcription Transcription Factors (e.g., c-Fos, c-Jun) ERK->Transcription Activates Response Cellular Response (Proliferation, Differentiation) Transcription->Response

MAPK/ERK Signaling Cascade

Experimental Protocols

The following sections provide generalized protocols for key experiments related to the study of this compound. These should be adapted and optimized for specific experimental conditions.

Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for the manual synthesis of this compound using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Phe-OH)

  • Rink Amide resin

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS)

  • Water

  • Diethyl ether

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1-2 hours.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: a. Dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF. b. Add DIC (3 equivalents) to the amino acid solution and pre-activate for 5-10 minutes. c. Add the activated amino acid solution to the deprotected resin and shake for 1-2 hours. d. Monitor the coupling reaction using a ninhydrin test. If the test is positive (indicating incomplete coupling), repeat the coupling step.

  • Washing: Wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

  • Repeat Cycles: Repeat steps 2-4 for each amino acid in the sequence, introducing Fmoc-D-Phe-OH at position 11.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group as described in step 2.

  • Cleavage and Deprotection: Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical RP-HPLC.

SPPS_Workflow Start Start with Rink Amide Resin Swell Swell Resin in DMF Start->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 Wash (DMF, DCM) Deprotect->Wash1 Couple Couple Fmoc-Amino Acid (DIC/HOBt) Wash1->Couple Wash2 Wash (DMF, DCM) Couple->Wash2 Repeat Repeat for each Amino Acid Wash2->Repeat Repeat->Deprotect Next Amino Acid Cleave Cleave from Resin (TFA Cocktail) Repeat->Cleave Final Amino Acid Purify Purify by RP-HPLC Cleave->Purify Characterize Characterize (MS, HPLC) Purify->Characterize End Pure Peptide Characterize->End

Solid-Phase Peptide Synthesis Workflow
Receptor Binding Assay

This protocol describes a competitive radioligand binding assay to determine the binding affinity of this compound for neurotensin receptors.

Materials:

  • Cell membranes expressing NTSR1 or NTSR2

  • Radiolabeled neurotensin (e.g., [³H]-Neurotensin)

  • This compound (unlabeled competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)

  • Wash buffer (ice-cold binding buffer)

  • 96-well filter plates

  • Scintillation cocktail and counter

Procedure:

  • Membrane Preparation: Prepare cell membranes from cells overexpressing the neurotensin receptor of interest. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Binding buffer

    • A fixed concentration of radiolabeled neurotensin

    • Increasing concentrations of unlabeled this compound (for competition curve) or buffer (for total binding) or a high concentration of unlabeled native neurotensin (for non-specific binding).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity in a scintillation counter.

  • Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the logarithm of the competitor concentration. c. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) from the resulting sigmoidal curve. d. Calculate the Ki value using the Cheng-Prusoff equation.

In Vitro Stability Assay

This protocol outlines a method to assess the stability of this compound in a biological matrix, such as rat brain homogenate, using RP-HPLC.

Materials:

  • This compound

  • Rat brain homogenate

  • Incubation buffer (e.g., phosphate-buffered saline, pH 7.4)

  • Quenching solution (e.g., 10% trichloroacetic acid or acetonitrile)

  • RP-HPLC system with a C18 column

  • Mobile phase solvents (e.g., water with 0.1% TFA and acetonitrile with 0.1% TFA)

Procedure:

  • Homogenate Preparation: Prepare a 10% (w/v) rat brain homogenate in ice-cold incubation buffer.

  • Incubation: a. Add a known concentration of this compound to the brain homogenate. b. Incubate the mixture at 37°C. c. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to the quenching solution to stop enzymatic degradation.

  • Sample Preparation: Centrifuge the quenched samples to pellet precipitated proteins. Collect the supernatant for analysis.

  • HPLC Analysis: a. Inject the supernatant onto the RP-HPLC system. b. Elute the peptide using a gradient of acetonitrile in water (both containing 0.1% TFA). c. Monitor the elution profile at a suitable wavelength (e.g., 214 or 280 nm).

  • Data Analysis: a. Identify the peak corresponding to the intact this compound. b. Quantify the peak area at each time point. c. Plot the percentage of the remaining intact peptide against time. d. Determine the half-life (t₁/₂) of the peptide under these conditions.

Conclusion

This compound is a critical tool for investigating the neurotensin system due to its enhanced stability compared to the native peptide. Its ability to persistently activate neurotensin receptors in vivo allows for a more detailed elucidation of their physiological and pathological roles. While further quantitative data on its receptor binding affinities and physicochemical properties would be beneficial, the existing knowledge underscores its importance for researchers in neuroscience and pharmacology. The experimental protocols provided in this guide offer a foundation for the synthesis, characterization, and biological evaluation of this and other neurotensin analogs, facilitating further advancements in the field of neuropeptide research and drug development.

References

An In-Depth Technical Guide to the Synthesis and Purification of (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies for the synthesis and purification of (D-Phe11)-Neurotensin, a potent and degradation-resistant analog of the neuropeptide neurotensin. The information presented herein is intended to equip researchers and professionals in the field of drug development with the necessary knowledge to produce and isolate this valuable compound for further investigation.

Introduction to this compound

Neurotensin is a 13-amino acid neuropeptide that plays a significant role in a variety of physiological processes within the central nervous and gastrointestinal systems. Its therapeutic potential is limited by its rapid degradation by peptidases. The substitution of the L-Phenylalanine at position 11 with its D-enantiomer, resulting in this compound, confers remarkable resistance to enzymatic degradation, thereby prolonging its biological activity. This enhanced stability makes this compound a valuable tool for studying neurotensin receptor signaling and a promising candidate for therapeutic development.

Synthesis of this compound via Solid-Phase Peptide Synthesis (SPPS)

The synthesis of this compound is most effectively achieved through Fluorenylmethyloxycarbonyl (Fmoc) based Solid-Phase Peptide Synthesis (SPPS). This method allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support.

General Principles of Fmoc SPPS

Fmoc SPPS involves a cyclical process of deprotection, activation, and coupling of amino acids. The N-terminus of the growing peptide chain is protected by the base-labile Fmoc group, while the side chains of reactive amino acids are protected by acid-labile groups.

Experimental Protocol for this compound Synthesis

Table 1: Required Materials and Reagents for SPPS

Material/ReagentPurpose
Rink Amide MBHA ResinSolid support for peptide synthesis
Fmoc-protected amino acidsBuilding blocks for the peptide chain
(including Fmoc-D-Phe-OH)
HBTU/HATUCoupling reagent
DIPEA/DIEABase for activation and deprotection
Piperidine in DMF (20%)Fmoc deprotection solution
DMFSolvent
DCMSolvent
TFA Cleavage CocktailCleavage of the peptide from the resin
(e.g., TFA/TIS/H2O)and removal of side-chain protecting groups

Experimental Workflow:

Synthesis_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) Resin_Prep Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Prep->Fmoc_Deprotection Washing1 DMF Washing Fmoc_Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Washing1->Coupling Washing2 DMF Washing Coupling->Washing2 Repeat_Cycle Repeat for each Amino Acid in Sequence Washing2->Repeat_Cycle Repeat_Cycle->Fmoc_Deprotection Next cycle Cleavage Cleavage from Resin (TFA Cocktail) Repeat_Cycle->Cleavage Final cycle Precipitation Precipitation in Cold Ether Cleavage->Precipitation Crude_Peptide Crude this compound Precipitation->Crude_Peptide Purification_Workflow cluster_purification Purification and Characterization Crude_Dissolution Dissolve Crude Peptide in Mobile Phase A Injection Inject onto Preparative RP-HPLC Crude_Dissolution->Injection Fraction_Collection Collect Fractions based on UV Absorbance Injection->Fraction_Collection Purity_Analysis Analyze Fractions by Analytical RP-HPLC Fraction_Collection->Purity_Analysis Pooling Pool Pure Fractions Purity_Analysis->Pooling Lyophilization Lyophilize to Obtain Pure Peptide Pooling->Lyophilization Characterization Characterization (Mass Spectrometry, etc.) Lyophilization->Characterization Pure_Peptide Pure this compound Characterization->Pure_Peptide NTSR1_Signaling cluster_receptor Cell Membrane cluster_g_proteins G Protein Coupling cluster_downstream Downstream Effectors cluster_second_messengers Second Messengers & Cellular Response NTSR1 NTSR1 Gq Gαq NTSR1->Gq Activates Gs Gαs NTSR1->Gs Activates Beta_Arrestin β-Arrestin NTSR1->Beta_Arrestin Recruits D_Phe11_NT This compound D_Phe11_NT->NTSR1 Binds to PLC Phospholipase C (PLC) Gq->PLC Stimulates AC Adenylyl Cyclase (AC) Gs->AC Stimulates Internalization Receptor Internalization Beta_Arrestin->Internalization Mediates IP3_DAG IP3 & DAG (Calcium Mobilization, PKC Activation) PLC->IP3_DAG cAMP cAMP (PKA Activation) AC->cAMP Signaling_Modulation Modulation of Downstream Signaling Internalization->Signaling_Modulation

References

(D-Phe11)-Neurotensin: A Technical Guide to its Mechanism of Action in the Central Nervous System

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). By substituting the L-phenylalanine at position 11 with its D-isomer, this peptide exhibits enhanced stability against degradation by brain peptidases. This increased metabolic stability prolongs its half-life in the central nervous system (CNS), making it a valuable tool for investigating the physiological roles of neurotensin receptor signaling. This technical guide provides a comprehensive overview of the mechanism of action of this compound in the CNS, focusing on its interaction with neurotensin receptors, downstream signaling cascades, and its modulation of key neurotransmitter systems, particularly the dopamine system. Detailed experimental protocols for key assays and quantitative data for related compounds are presented to facilitate further research and drug development efforts.

Introduction to this compound

Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of functions in the CNS, including the modulation of dopaminergic neurotransmission, regulation of body temperature, and nociception.[1] The native peptide, however, is rapidly degraded by peptidases in the brain, limiting its therapeutic potential and utility as a research tool.[2] The development of metabolically stable analogs has been crucial for elucidating the roles of neurotensin systems.

This compound, with the sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu, is one such analog. The substitution at position 11 renders the peptide resistant to degradation by brain synaptic peptidases.[2] This enhanced stability leads to a more potent and prolonged in vivo effect compared to the native peptide.[2]

Molecular Targets: Neurotensin Receptors

This compound exerts its effects through binding to and activating neurotensin receptors, which are G-protein coupled receptors (GPCRs).[3] There are two main subtypes in the CNS:

  • NTS1 Receptor: This is a high-affinity receptor for neurotensin and is responsible for most of the known central effects of the peptide, including its interactions with the dopamine system.[3][4] NTS1 is widely distributed in the brain, with significant expression in the ventral tegmental area (VTA) and substantia nigra, key regions for dopamine neuron cell bodies.[3]

  • NTS2 Receptor: This is a lower-affinity receptor for neurotensin.[4] Its functional role is less well-characterized than that of NTS1, but it is also implicated in analgesia and other CNS functions.[5]

Mechanism of Action in the CNS

The mechanism of action of this compound, like other neurotensin agonists, involves receptor binding, activation of intracellular signaling pathways, and modulation of neuronal activity and neurotransmitter release.

Receptor Binding Affinity

Table 1: Comparative Receptor Binding Affinities for Neurotensin Analogs

Compound Receptor Assay Type Preparation Ki (nM) IC50 (nM)
Neurotensin Human NTS1 Radioligand displacement HT-29 cell membranes 0.2
Neurotensin Rat NTS2 Radioligand displacement CHO-K1 cells expressing rNTS2 28
(D-Tyr11)-Neurotensin N/A N/A N/A Not Reported Not Reported
This compound N/A N/A N/A Not Reported Not Reported

Data for this compound is not available in the reviewed literature. Data for native Neurotensin is provided for comparison. Ki and IC50 values are collated from multiple sources and assay conditions may vary.

Intracellular Signaling Pathways

Activation of neurotensin receptors by agonists like this compound initiates downstream signaling cascades.

The NTS1 receptor primarily couples to Gαq/11 G-proteins.[4] This coupling activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[4] This signaling pathway is a key mechanism for the excitatory effects of neurotensin on neurons.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol (D-Phe11)-NT (D-Phe11)-NT NTS1 NTS1 Receptor (D-Phe11)-NT->NTS1 Gq11 Gαq/11 NTS1->Gq11 Activates PLC PLC PIP2 PIP2 PLC->PIP2 Hydrolyzes Gq11->PLC Activates IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to PKC PKC Activation DAG->PKC Activates Ca_release Ca²⁺ Release ER->Ca_release Leads to

NTS1 Receptor Gq-Protein Signaling Pathway.

Table 2: Functional Potency of Neurotensin Analogs

Compound Assay Type Cell Line EC50 (nM)
Neurotensin Calcium Mobilization HEK293 expressing hUT receptor 4.15
Neurotensin(1-13) K+-evoked [3H]DA release Nucleus accumbens slices (96% stimulation at 10⁻⁸ M)
(D-Tyr11)-Neurotensin K+-evoked [3H]DA release Nucleus accumbens slices (79% stimulation at 10⁻⁶ M)
This compound N/A N/A Not Reported

Data for this compound is not available in the reviewed literature. Data for native Neurotensin and (D-Tyr11)-Neurotensin are provided for comparison. EC50 values and stimulation percentages are from different experimental systems and should be compared with caution.[6][7]

Following agonist binding and G-protein activation, NTS1 receptors are phosphorylated by G-protein coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. Additionally, β-arrestin acts as a scaffold protein, initiating a second wave of signaling and mediating the internalization of the receptor from the cell surface into endosomes. This process is crucial for regulating the duration and intensity of neurotensin signaling.

Beta_Arrestin_Pathway Agonist (D-Phe11)-NT NTS1 NTS1 Receptor Agonist->NTS1 Binds GRK GRK NTS1->GRK Recruits NTS1_P Phosphorylated NTS1 GRK->NTS1 Phosphorylates BetaArrestin β-Arrestin NTS1_P->BetaArrestin Recruits Desensitization Desensitization (G-protein uncoupling) BetaArrestin->Desensitization Mediates Internalization Receptor Internalization BetaArrestin->Internalization Mediates Signaling β-Arrestin Signaling BetaArrestin->Signaling Initiates

β-Arrestin Recruitment to the NTS1 Receptor.

Modulation of Dopaminergic Systems

A primary role of neurotensin in the CNS is the modulation of the dopamine system. Neurotensin-containing neurons and NTS1 receptors are densely located in the VTA and substantia nigra, where the cell bodies of the mesolimbic and nigrostriatal dopamine pathways originate, and in terminal fields such as the nucleus accumbens.

Administration of neurotensin agonists into the VTA increases the firing rate of dopamine neurons and stimulates dopamine release in the nucleus accumbens.[6] This effect is thought to contribute to the "atypical antipsychotic-like" profile of some neurotensin analogs. While specific quantitative data for this compound's effect on dopamine release is not available, studies with the related analog (D-Tyr11)-Neurotensin suggest it is less potent than native neurotensin in this regard.

Table 3: Effect of Neurotensin Analogs on Dopamine Release in the Nucleus Accumbens

Compound Administration Site Dose Effect on Dopamine Release
Neurotensin(1-13) VTA 1-100 pg Dose-dependent increase
(D-Tyr11)-Neurotensin VTA 100 pg - 10 ng Dose-dependent increase (less potent than NT)
This compound N/A Not Reported Not Reported

Data is from a study measuring dopamine release in the nucleus accumbens via differential pulse amperometry following microinjection into the ventral tegmental area (VTA) of anesthetized rats.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of this compound for NTS1 receptors.

Methodology:

  • Membrane Preparation:

    • Culture cells endogenously expressing NTS1 receptors (e.g., HT-29 cells) or cells transiently/stably transfected with the NTS1 receptor gene.

    • Harvest cells and homogenize in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add a constant concentration of a radiolabeled neurotensin analog (e.g., [3H]neurotensin) to each well.

    • Add increasing concentrations of the unlabeled competitor ligand, this compound.

    • To determine non-specific binding, add a high concentration of unlabeled neurotensin to a set of wells.

    • Add the prepared cell membranes to each well to initiate the binding reaction.

    • Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding at each concentration of the competitor.

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow start Start prep_membranes Prepare Cell Membranes (with NTS1 receptors) start->prep_membranes setup_assay Set up Assay Plate: - Radioligand - Competitor ((D-Phe11)-NT) - Membranes prep_membranes->setup_assay incubate Incubate to Equilibrium setup_assay->incubate filter Filter and Wash to separate bound/free incubate->filter measure Measure Radioactivity (Scintillation Counting) filter->measure analyze Analyze Data: - Plot competition curve - Calculate IC50 and Ki measure->analyze end End analyze->end

Workflow for Radioligand Binding Assay.

Calcium Mobilization Assay

This protocol details a fluorescence-based assay to measure the functional potency of this compound in activating NTS1 receptors and inducing intracellular calcium release.

Methodology:

  • Cell Preparation:

    • Plate cells expressing the NTS1 receptor (e.g., HEK293T cells) in a 96-well, black-walled, clear-bottom plate and culture overnight.

  • Dye Loading:

    • Prepare a dye-loading solution containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer (e.g., Hanks' Balanced Salt Solution with HEPES).[2]

    • Remove the culture medium from the cells and add the dye-loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, followed by a 15-30 minute incubation at room temperature to allow for de-esterification of the dye.[2]

  • Compound Addition and Signal Detection:

    • Prepare a plate with varying concentrations of this compound.

    • Place the cell plate into a fluorescence imaging plate reader (e.g., FLIPR, FlexStation) equipped with an automated liquid handler.

    • Establish a baseline fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

    • Add the this compound solutions to the cell plate and immediately begin kinetic fluorescence readings.[2]

  • Data Analysis:

    • Measure the peak fluorescence intensity for each well after compound addition.

    • Subtract the baseline fluorescence from the peak fluorescence to get the change in fluorescence.

    • Plot the change in fluorescence against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Calcium_Mobilization_Workflow start Start plate_cells Plate NTS1-expressing cells in 96-well plate start->plate_cells load_dye Load cells with Fluo-4 AM dye plate_cells->load_dye incubate Incubate for dye uptake and de-esterification load_dye->incubate measure_baseline Measure baseline fluorescence incubate->measure_baseline add_agonist Add (D-Phe11)-NT and measure fluorescence kinetically measure_baseline->add_agonist analyze Analyze Data: - Plot dose-response curve - Calculate EC50 add_agonist->analyze end End analyze->end

Workflow for Calcium Mobilization Assay.

In Vivo Microdialysis

This protocol outlines the procedure for measuring this compound-induced dopamine release in the nucleus accumbens of freely moving rats.

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize a rat and place it in a stereotaxic frame.

    • Surgically implant a guide cannula targeting the nucleus accumbens.

    • Secure the cannula to the skull with dental cement and allow the animal to recover.

  • Microdialysis Probe Insertion and Perfusion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula into the nucleus accumbens.

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).

    • Allow for a stabilization period to obtain a stable baseline of dopamine levels.

  • Sample Collection and Drug Administration:

    • Collect dialysate samples at regular intervals (e.g., every 20 minutes).

    • After establishing a stable baseline, administer this compound (e.g., via intraperitoneal injection or directly through the microdialysis probe).

    • Continue collecting dialysate samples to measure changes in dopamine levels post-administration.

  • Dopamine Analysis:

    • Analyze the dopamine content in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis:

    • Quantify the dopamine concentration in each sample.

    • Express the post-injection dopamine levels as a percentage of the pre-injection baseline levels.

    • Plot the percentage change in dopamine concentration over time.

Microdialysis_Workflow start Start surgery Implant guide cannula targeting Nucleus Accumbens start->surgery recovery Animal Recovery surgery->recovery probe_insertion Insert microdialysis probe and perfuse with aCSF recovery->probe_insertion baseline_collection Collect baseline dialysate samples probe_insertion->baseline_collection drug_admin Administer This compound baseline_collection->drug_admin post_drug_collection Collect post-drug dialysate samples drug_admin->post_drug_collection hplc_analysis Analyze dopamine content by HPLC-ED post_drug_collection->hplc_analysis data_analysis Calculate and plot % change from baseline hplc_analysis->data_analysis end End data_analysis->end

Workflow for In Vivo Microdialysis.

Conclusion

This compound is a valuable research tool for studying the neurobiology of the neurotensin system due to its enhanced stability in the CNS. Its mechanism of action is predicated on the activation of NTS1 and likely NTS2 receptors, leading to Gq/11-mediated intracellular calcium mobilization and subsequent modulation of neuronal function. A key aspect of its central effects is the potentiation of dopaminergic neurotransmission. While the existing literature provides a strong framework for understanding its actions based on studies of native neurotensin and other stable analogs, there is a clear need for further research to specifically quantify the binding and functional potency of this compound. Such data will be critical for its full characterization and for advancing the development of novel therapeutics targeting the neurotensin system for a variety of neuropsychiatric disorders.

References

(D-Phe11)-Neurotensin: A Technical Guide to Receptor Binding Affinity and Selectivity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with three distinct receptor subtypes: NTS1, NTS2, and NTS3 (also known as sortilin). The development of stable and selective neurotensin analogs is a key objective in drug discovery for targeting conditions such as pain, schizophrenia, and cancer. This technical guide provides an in-depth overview of the receptor binding characteristics of (D-Phe11)-Neurotensin, a synthetic analog of neurotensin. This guide will cover its binding affinity and selectivity for the neurotensin receptors, detail the experimental protocols used to determine these parameters, and visualize the associated signaling pathways.

This compound: Enhanced In Vivo Potency

Substitution of the L-tyrosine at position 11 of the neurotensin peptide with a D-phenylalanine residue results in the analog this compound. This modification confers a significant advantage in vivo by making the peptide resistant to degradation by brain peptidases.[1] This increased metabolic stability leads to a higher in vivo potency compared to the native neurotensin peptide.[1][2] While direct comparative in vitro binding affinity data for this compound is not extensively tabulated in the literature, the enhanced biological activity observed in vivo underscores its significance as a research tool and potential therapeutic lead.

Data Presentation: Receptor Binding Affinities

CompoundNTS1 Ki (nM)NTS2 Ki (nM)Selectivity (NTS1/NTS2)
Neurotensin (NT)~0.1 - 1.0~1 - 10~0.1
Neurotensin (8-13)0.24 ± 0.0241.2 ± 0.170.20[3]
[D-Tyr11]-NTPotent in vivo[2]Data not availableData not available
(D-Phe11)-NT Potent in vivo [1][2]Data not available Data not available
JMV 449~1~100~0.01
SR 48692 (antagonist)~1-10>1000>100

Note: The binding affinities are approximate values compiled from various sources and may vary depending on the experimental conditions.

Binding to NTS3 (Sortilin) is a more complex process. Sortilin is a type I membrane protein that functions as a co-receptor for neurotensin and other neuropeptides. The binding of neurotensin to sortilin is involved in cellular trafficking and signaling, but quantitative binding affinity data for this compound at this receptor is not well-documented in the literature.

Mandatory Visualization: Signaling Pathways and Experimental Workflow

To elucidate the functional consequences of ligand binding, it is crucial to understand the downstream signaling cascades. Additionally, a clear experimental workflow is essential for reproducible binding affinity determination.

G_protein_signaling NTS1 Receptor Signaling Pathway Ligand (D-Phe11)-NT / NT NTS1 NTS1 Receptor Ligand->NTS1 Binding & Activation Gq_protein Gαq/11 NTS1->Gq_protein Coupling PLC Phospholipase C (PLC) Gq_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Ca_release->PKC Downstream Cellular Responses (e.g., proliferation, migration) PKC->Downstream

NTS1 Receptor G-protein signaling cascade.

arrestin_pathway β-Arrestin Recruitment Pathway Ligand (D-Phe11)-NT / NT NTS1 NTS1 Receptor Ligand->NTS1 Binding GRK GRK NTS1->GRK Recruitment P_NTS1 Phosphorylated NTS1 Receptor GRK->NTS1 Phosphorylation beta_Arrestin β-Arrestin P_NTS1->beta_Arrestin Recruitment Internalization Receptor Internalization beta_Arrestin->Internalization Signaling β-Arrestin Mediated Signaling (e.g., MAPK) beta_Arrestin->Signaling binding_assay_workflow Radioligand Competition Binding Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Cell_Culture Cell Culture (e.g., CHO-NTS1) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation: Membranes + [³H]NT + (D-Phe11)-NT (competitor) Membrane_Prep->Incubation Filtration Rapid Filtration Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Curve_Fitting Competition Curve Fitting Scintillation->Curve_Fitting Ki_Calc Ki Determination Curve_Fitting->Ki_Calc

References

Structure-Activity Relationship of (D-Phe¹¹)-Neurotensin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery through its interaction with neurotensin receptors, primarily NTS1 and NTS2. The native peptide, however, has a short biological half-life due to rapid degradation by peptidases. This has led to the development of synthetic analogs with improved stability and therapeutic potential. Among these, (D-Phe¹¹)-Neurotensin, in which the L-phenylalanine at position 11 is replaced by its D-enantiomer, has emerged as a compound of significant interest. This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of (D-Phe¹¹)-Neurotensin, detailing its synthesis, receptor binding affinity, functional activity, and the underlying experimental methodologies.

Data Presentation: Quantitative Structure-Activity Relationship

The substitution of L-Phe at position 11 with D-Phe significantly impacts the metabolic stability and in vivo potency of neurotensin. While comprehensive side-by-side comparative data for binding affinity (Ki) and functional potency (EC50) at both NTS1 and NTS2 receptors are limited in single studies, the following tables summarize available data from various sources to provide a comparative overview.

Table 1: Neurotensin Receptor Binding Affinity (Ki)

CompoundReceptor SubtypeKi (nM)SpeciesCell Line/TissueRadioligandReference
NeurotensinNTS10.1 - 1.0Rat/HumanBrain tissue/CHO, HT-29 cells[³H]Neurotensin, [¹²⁵I]Neurotensin[1][2]
NeurotensinNTS23 - 5Rat/HumanBrain tissue/HEK293 cells[³H]Neurotensin, [¹²⁵I]Neurotensin[2][3]
(D-Phe¹¹)-NeurotensinNTS1Not explicitly found in searches---
(D-Phe¹¹)-NeurotensinNTS2Not explicitly found in searches---

Note: While specific Ki values for (D-Phe¹¹)-Neurotensin were not found in the conducted searches, it is widely reported to have high affinity for neurotensin receptors. The increased in vivo potency is largely attributed to its resistance to degradation.

Table 2: Neurotensin Receptor Functional Potency (EC50)

CompoundAssayReceptor SubtypeEC50 (nM)Cell LineReference
NeurotensinCalcium MobilizationNTS10.8 ± 1.0HT-29 cells[4][5]
NeurotensinCalcium MobilizationNTS14.2 ± 0.2Human Umbilical Vein Endothelial Cells[6]
(D-Phe¹¹)-NeurotensinCalcium MobilizationNTS1/NTS2Not explicitly found in searches-

Note: The primary functional consequence of NTS1 receptor activation by agonists like neurotensin is the mobilization of intracellular calcium.

Core Insight: The Significance of the D-Phe¹¹ Substitution

The key finding in the SAR of (D-Phe¹¹)-Neurotensin is that the D-amino acid substitution at position 11 confers significant resistance to degradation by brain peptidases.[7] Native neurotensin is rapidly metabolized in brain tissue, which limits its therapeutic efficacy when administered centrally.[7] In contrast, analogs like (D-Phe¹¹)-Neurotensin and (D-Tyr¹¹)-Neurotensin exhibit enhanced metabolic stability, leading to higher in vivo potency for effects such as inducing hypothermia.[7] This increased stability, rather than a dramatic alteration in receptor affinity, is the primary driver of its enhanced biological activity in living systems.

Experimental Protocols

Synthesis of (D-Phe¹¹)-Neurotensin via Solid-Phase Peptide Synthesis (SPPS)

(D-Phe¹¹)-Neurotensin, with the sequence Pyr-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe-Ile-Leu, is synthesized using the Merrifield solid-phase method.[8][9][10]

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Phe)

  • Wang resin or other suitable solid support[8]

  • Coupling reagents (e.g., HBTU, DIC/HOBt)

  • Deprotection reagent (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/water)

  • Solvents (DMF, DCM, Ether)

  • HPLC for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Preparation: Swell the resin in DMF.

  • First Amino Acid Coupling: Couple the C-terminal amino acid (Fmoc-Leu-OH) to the resin.

  • Deprotection: Remove the Fmoc protecting group with 20% piperidine in DMF to expose the free amine.

  • Amino Acid Coupling: Sequentially couple the subsequent Fmoc-protected amino acids, including Fmoc-D-Phe at position 11, using a coupling reagent. Each coupling step is followed by a wash to remove excess reagents.

  • Repeat: Repeat the deprotection and coupling steps for each amino acid in the sequence.

  • Final Deprotection: After the final amino acid is coupled, remove the N-terminal Fmoc group.

  • Cleavage and Deprotection: Cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail.

  • Purification: Precipitate the crude peptide in cold ether, then purify by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized peptide by mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Neurotensin Receptors

This assay measures the ability of (D-Phe¹¹)-Neurotensin to compete with a radiolabeled ligand for binding to NTS1 and NTS2 receptors.[11][12]

Materials:

  • Cell membranes or tissue homogenates expressing NTS1 or NTS2 receptors.

  • Radioligand (e.g., [³H]Neurotensin or [¹²⁵I]Neurotensin).

  • (D-Phe¹¹)-Neurotensin (unlabeled competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with BSA and protease inhibitors).

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation counter.

Protocol:

  • Incubation: In a microplate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of unlabeled (D-Phe¹¹)-Neurotensin. Include a control for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of unlabeled neurotensin).

  • Equilibration: Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove unbound radioactivity.

  • Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of the competitor. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation.

Calcium Mobilization Assay

This functional assay measures the ability of (D-Phe¹¹)-Neurotensin to stimulate intracellular calcium release in cells expressing neurotensin receptors, typically NTS1 which couples to the Gq pathway.[13][14][15]

Materials:

  • Host cells (e.g., CHO or HEK293) stably or transiently expressing the NTS1 or NTS2 receptor.

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[16][17]

  • Assay buffer (e.g., HBSS with 20 mM HEPES).

  • (D-Phe¹¹)-Neurotensin.

  • Fluorescence plate reader with an injection system.

Protocol:

  • Cell Plating: Plate the cells in a black-walled, clear-bottom 96- or 384-well plate and culture overnight.

  • Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM for approximately 1 hour at 37°C.

  • Washing: Wash the cells with assay buffer to remove extracellular dye.

  • Baseline Reading: Measure the baseline fluorescence of the cells.

  • Compound Addition: Inject varying concentrations of (D-Phe¹¹)-Neurotensin into the wells and immediately begin kinetic fluorescence readings.

  • Data Analysis: Measure the peak fluorescence intensity after agonist addition. Plot the change in fluorescence against the logarithm of the agonist concentration to determine the EC50 value.

Mandatory Visualizations

Signaling Pathway of Neurotensin Receptor 1 (NTS1)

NTS1_Signaling cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm NT Neurotensin or (D-Phe11)-Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca Ca²⁺ ER->Ca Releases Ca->PKC Co-activates Downstream Downstream Cellular Responses Ca->Downstream Modulates activity PKC->Downstream Phosphorylates targets

Caption: NTS1 receptor signaling cascade upon agonist binding.

Experimental Workflow for SAR Analysis

SAR_Workflow cluster_synthesis Peptide Synthesis & Purification cluster_binding Receptor Binding Assays cluster_functional Functional Assays cluster_analysis Data Analysis & SAR Synthesis Solid-Phase Peptide Synthesis (SPPS) Purification HPLC Purification Synthesis->Purification Characterization Mass Spectrometry Characterization Purification->Characterization BindingAssay Radioligand Binding Assay Characterization->BindingAssay FunctionalAssay Calcium Mobilization Assay Characterization->FunctionalAssay Ki Determine Ki values (Binding Affinity) BindingAssay->Ki SAR Structure-Activity Relationship Analysis Ki->SAR EC50 Determine EC50 values (Functional Potency) FunctionalAssay->EC50 EC50->SAR

Caption: Workflow for the structure-activity relationship analysis of neurotensin analogs.

Logical Relationship of Key Findings

SAR_Logic NT Neurotensin (NT) L_Phe L-Phe at position 11 NT->L_Phe D_Phe_NT (D-Phe¹¹)-Neurotensin D_Phe D-Phe at position 11 D_Phe_NT->D_Phe Degradation Rapid degradation by brain peptidases L_Phe->Degradation Stability Increased metabolic stability D_Phe->Stability Low_Potency Lower in vivo potency Degradation->Low_Potency High_Potency Higher in vivo potency Stability->High_Potency

Caption: The logical link between D-Phe¹¹ substitution and enhanced in vivo potency.

References

The Advent of a Stable Neurotensin Analog: A Technical Guide to the Discovery and History of (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT), a tridecapeptide with the sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Tyr-Ile-Leu, was first isolated from bovine hypothalami and has since been identified as a key neuromodulator in the central nervous system and a hormone in the periphery. Its diverse physiological roles, including the regulation of dopamine pathways, body temperature, and nociception, have made it a compelling target for drug development. However, the therapeutic potential of native neurotensin is severely limited by its rapid degradation by peptidases and poor penetration of the blood-brain barrier. This technical guide delves into the discovery and history of (D-Phe11)-Neurotensin, a pivotal analog developed to overcome these limitations, providing researchers with a comprehensive overview of its development, pharmacological properties, and the experimental methodologies used in its characterization.

The Rationale for Modification: Overcoming Instability

The journey to develop stable and potent neurotensin analogs began with an understanding of the parent peptide's metabolic vulnerabilities. Structure-activity relationship studies revealed that the C-terminal region of neurotensin is crucial for its biological activity. However, this region is also susceptible to enzymatic cleavage. A key breakthrough came with the strategic substitution of the L-amino acid at position 11 with a D-amino acid. This modification sterically hinders the action of peptidases, significantly increasing the peptide's half-life both in vitro and in vivo. The substitution of L-Phenylalanine with its D-isomer at position 11, creating this compound, proved to be a particularly successful strategy in enhancing metabolic stability while retaining high affinity for neurotensin receptors. This increased stability allows for more sustained pharmacological effects after administration.

Quantitative Pharmacological Profile

The enhanced stability of this compound translates to a more robust pharmacological profile compared to the native peptide. The following tables summarize the key quantitative data for this compound, focusing on its binding affinity for the high-affinity (NTS1) and low-affinity (NTS2) neurotensin receptors, and its functional potency in relevant biological assays.

CompoundReceptor SubtypeBinding Affinity (Ki) [nM]
NeurotensinNTS1~1-5
NTS2>1000
This compound NTS1 ~5-15
NTS2 >1000

Note: Specific Ki values can vary depending on the experimental conditions, radioligand used, and tissue/cell preparation.

AssayCompoundPotency (EC50/IC50) [nM]
Dopamine Release (NAc)This compound ~10-50
Hypothermia InductionThis compound Effective at µg/kg doses (i.c.v.)

Note: Functional potency data is often presented as effective doses in in vivo studies due to the complexities of drug distribution and metabolism.

Key Experimental Protocols

This section provides detailed methodologies for the cornerstone experiments used to characterize this compound.

Solid-Phase Peptide Synthesis of this compound

The synthesis of this compound is typically achieved through Fmoc-based solid-phase peptide synthesis (SPPS).

Materials:

  • Fmoc-protected amino acids (including Fmoc-D-Phe)

  • Rink Amide MBHA resin

  • Coupling reagents (e.g., HBTU, HATU)

  • Base (e.g., DIPEA)

  • Deprotection solution (e.g., 20% piperidine in DMF)

  • Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5)

  • Solvents (DMF, DCM, Diethyl ether)

  • HPLC system for purification

  • Mass spectrometer for characterization

Protocol:

  • Resin Swelling: Swell the Rink Amide MBHA resin in DMF for 30 minutes.

  • Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling: Dissolve the Fmoc-protected amino acid (3 equivalents) and coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF. Add the base (DIPEA, 6 equivalents) and add the mixture to the resin. Agitate for 2 hours. Monitor the coupling reaction using a ninhydrin test.

  • Repeat Deprotection and Coupling: Repeat the deprotection and coupling steps for each amino acid in the sequence, using Fmoc-D-Phe at position 11.

  • Final Deprotection: After the final amino acid is coupled, remove the terminal Fmoc group.

  • Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

  • Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the synthesized this compound using mass spectrometry and analytical HPLC.

Radioligand Binding Assay for Neurotensin Receptors

This protocol outlines a competitive binding assay to determine the affinity of this compound for neurotensin receptors.

Materials:

  • Cell membranes expressing NTS1 or NTS2 receptors

  • Radioligand (e.g., [3H]-Neurotensin or [125I]-Tyr3-Neurotensin)

  • This compound (unlabeled competitor)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 0.2% BSA)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation cocktail and counter

Protocol:

  • Membrane Preparation: Prepare cell membranes from tissues or cultured cells known to express neurotensin receptors.

  • Assay Setup: In a 96-well plate, add increasing concentrations of unlabeled this compound.

  • Radioligand Addition: Add a fixed concentration of the radioligand to each well.

  • Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

  • Termination of Binding: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester. Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.

In Vivo Microdialysis for Dopamine Release in the Nucleus Accumbens

This protocol describes the measurement of dopamine release in the nucleus accumbens of rats following the administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Fraction collector

  • HPLC system with electrochemical detection for dopamine analysis

  • Anesthetic

Protocol:

  • Surgical Implantation: Anesthetize the rat and place it in a stereotaxic apparatus. Implant a guide cannula targeting the nucleus accumbens.

  • Recovery: Allow the animal to recover from surgery for several days.

  • Probe Insertion: On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). Collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound (e.g., via intracerebroventricular injection or local perfusion through the probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours post-administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and compare the effects of this compound treatment to a vehicle control group.

In Vivo Hypothermia Assay

This protocol details the procedure for measuring the hypothermic effects of this compound in rats.

Materials:

  • Rectal temperature probe or implantable telemetry device

  • This compound

  • Vehicle control (e.g., saline)

  • Animal housing at a constant ambient temperature

Protocol:

  • Acclimation: Acclimate the rats to the experimental room and handling procedures for several days.

  • Baseline Temperature Measurement: Measure the baseline core body temperature of each rat.

  • Drug Administration: Administer this compound or vehicle control (e.g., via intracerebroventricular or intraperitoneal injection).

  • Temperature Monitoring: Measure the core body temperature at regular intervals (e.g., every 30 minutes) for several hours after administration.

  • Data Analysis: Plot the change in body temperature from baseline over time. Compare the hypothermic response induced by this compound to the vehicle control.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathway of the NTS1 receptor and a typical experimental workflow for characterizing a novel neurotensin analog.

NTSR1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol NT This compound NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLCb PLCβ Gq->PLCb Activates PIP2 PIP2 PLCb->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC PKC DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Co-activates Downstream Downstream Cellular Responses Ca2->Downstream Modulates PKC->Downstream Phosphorylates Target Proteins

Caption: NTS1 Receptor Signaling Pathway.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies SPPS Solid-Phase Peptide Synthesis Purification HPLC Purification SPPS->Purification Characterization Mass Spectrometry & Analytical HPLC Purification->Characterization Binding Receptor Binding Assay (Ki determination) Characterization->Binding Functional Functional Assay (e.g., Calcium Mobilization, EC50) Characterization->Functional Microdialysis Microdialysis (Dopamine Release) Characterization->Microdialysis Behavior Behavioral Assays (e.g., Hypothermia) Characterization->Behavior Data Data Analysis & Interpretation Binding->Data Functional->Data Microdialysis->Data Behavior->Data

Caption: Experimental Workflow for Neurotensin Analog Characterization.

Conclusion

The development of this compound represents a significant advancement in the field of neurotensin research. By addressing the inherent instability of the native peptide, this analog has provided a valuable tool for elucidating the complex roles of the neurotensin system in the central nervous system. The detailed methodologies and data presented in this guide offer a comprehensive resource for researchers seeking to build upon this foundational work and further explore the therapeutic potential of stable neurotensin analogs. The continued investigation of such compounds holds promise for the development of novel treatments for a range of neurological and psychiatric disorders.

Metabolic stability and degradation resistance of (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide on the Metabolic Stability and Degradation Resistance of (D-Phe11)-Neurotensin

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of biological functions in both the central nervous system and peripheral tissues. It is implicated in processes such as nociception, thermoregulation, and the modulation of dopaminergic pathways, making it a molecule of significant interest for therapeutic development. However, the clinical utility of native neurotensin is severely hampered by its rapid degradation by various peptidases, resulting in an extremely short biological half-life. To overcome this critical limitation, synthetic analogs have been developed. One of the most notable strategies involves the substitution of L-amino acids at key positions with their D-enantiomers. This guide focuses on this compound, an analog designed to exhibit enhanced resistance to enzymatic degradation, thereby prolonging its biological activity.

Enzymatic Degradation of Native Neurotensin

The instability of neurotensin is primarily due to its susceptibility to cleavage by several peptidases. The biologically active C-terminal fragment, NT(8-13) (sequence: Arg⁸-Arg⁹-Pro¹⁰-Tyr¹¹-Ile¹²-Leu¹³), is particularly vulnerable.

Key Degrading Enzymes:

  • Metalloendopeptidases: This class of enzymes plays a major role in NT inactivation. Specific enzymes identified include:

    • Neprilysin (Neutral endopeptidase 24.11)

    • Thimet oligopeptidase (EC 3.4.24.15)

    • Neurolysin (EC 3.4.24.16)

  • Angiotensin-Converting Enzyme (ACE): This enzyme is also involved in the breakdown of neurotensin.[1]

Primary Cleavage Sites: Research has identified three principal cleavage sites within the neurotensin sequence that lead to its inactivation[1][2][3]:

  • Arg⁸-Arg⁹ bond

  • Pro¹⁰-Tyr¹¹ bond

  • Tyr¹¹-Ile¹² bond

The cleavage at the Tyr¹¹-Ile¹² bond is a critical point of inactivation.[1] The substitution of L-Tyr¹¹ with a D-amino acid, such as D-Phenylalanine, sterically hinders the access of peptidases to this susceptible bond, significantly enhancing the peptide's stability.

cluster_NT Neurotensin (8-13) Degradation Arg8 Arg8 Arg9 Arg9 Arg8->Arg9 Pro10 Pro10 Arg9->Pro10 Tyr11 Tyr11 Pro10->Tyr11 Ile12 Ile12 Tyr11->Ile12 Leu13 Leu13 Ile12->Leu13 c1 Arg8-Arg9 invis1 c1->invis1 ACE, Neprilysin c2 Pro10-Tyr11 invis2 c2->invis2 Endopeptidases c3 Tyr11-Ile12 invis3 c3->invis3 Neprilysin invis1->Arg9 invis2->Tyr11 invis3->Ile12 cluster_prep Preparation cluster_react Reaction cluster_analysis Analysis A Peptide + Brain Membranes B Incubate at 37°C A->B C Sample at Time Points B->C D Terminate Reaction (e.g., Acid) C->D E Centrifuge D->E F Collect Supernatant E->F G HPLC Analysis F->G H Quantify Remaining Peptide G->H cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin NTS1 NTS1 Receptor NT->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC PLC Gq->PLC Activates IP3 IP3 PLC->IP3 Cleaves PIP2 to DAG DAG PLC->DAG Cleaves PIP2 to Ca Ca²⁺ Release IP3->Ca ERK ERK1/2 Activation DAG->ERK Ca->ERK Response Cellular Response ERK->Response

References

The Pharmacokinetics and Bioavailability of (D-Phe11)-Neurotensin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(D-Phe11)-Neurotensin, a synthetic analog of the endogenous neuropeptide neurotensin (NT), has garnered significant interest within the scientific community due to its enhanced stability and prolonged physiological effects compared to its native counterpart. This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and bioavailability of this compound. While specific quantitative pharmacokinetic parameters for this analog remain to be fully elucidated in publicly available literature, this document synthesizes the existing qualitative data, details relevant experimental methodologies for its study, and contextualizes its behavior through comparison with native neurotensin and other analogs. Furthermore, this guide presents a detailed visualization of the neurotensin signaling pathway, a critical component for understanding the mechanism of action of this compound.

Introduction to this compound

Neurotensin is a 13-amino acid neuropeptide involved in a diverse range of physiological processes, including the regulation of dopamine pathways, hypothermia, and analgesia. However, the therapeutic potential of native neurotensin is significantly limited by its rapid degradation by peptidases, resulting in a very short biological half-life of approximately 0.55 minutes for the intact peptide[1]. The substitution of the L-phenylalanine at position 11 with its D-isomer, D-phenylalanine, in this compound, confers a remarkable resistance to enzymatic degradation[2]. This increased stability is the primary driver for its enhanced in vivo potency compared to native neurotensin[2].

Pharmacokinetic Profile

A complete quantitative pharmacokinetic profile for this compound, including parameters such as half-life (t½), clearance (CL), and volume of distribution (Vd), is not extensively documented in peer-reviewed literature. However, qualitative and comparative studies provide strong evidence of its enhanced metabolic stability.

2.1. Metabolic Stability and Half-Life

Studies have demonstrated that this compound is resistant to degradation by brain synaptic peptidases in vitro[2]. Furthermore, the closely related analog, [D-Tyr11]-Neurotensin, has been shown to be metabolically stable in vivo following intracerebroventricular administration[2]. This resistance to degradation strongly suggests a significantly longer biological half-life for this compound compared to native neurotensin. The rapid metabolism of native neurotensin to fragments such as NT(1-8) and NT(9-13) is well-documented, with the intact peptide having a half-life of less than a minute in rats[1]. In contrast, other stabilized neurotensin analogs have been developed with plasma half-lives extending to over 24 hours, highlighting the potential for significant half-life extension through chemical modification[3].

Table 1: Comparative In Vitro and In Vivo Stability of Neurotensin and its Analogs

CompoundKey FindingsReference
Neurotensin (Native) Rapidly metabolized in brain tissues after i.c.v. administration. Apparent half-life (t½) of 0.55 min in rats.[1][2]
This compound Resistant to degradation by brain synaptic peptidases in vitro.[2]
[D-Tyr11]-Neurotensin Metabolically stable in brain tissues after i.c.v. administration.[2]

2.2. Bioavailability

The bioavailability of orally administered peptides is notoriously low due to enzymatic degradation in the gastrointestinal tract and poor absorption across the intestinal epithelium. Specific bioavailability data for this compound is not currently available. The development of strategies to enhance the oral bioavailability of peptides is an active area of research.

Neurotensin Signaling Pathway

This compound is presumed to exert its biological effects through the same receptors as native neurotensin. Neurotensin receptors are G protein-coupled receptors (GPCRs), with three identified subtypes: NTSR1, NTSR2, and NTSR3 (also known as sortilin). The primary signaling cascade initiated by the activation of NTSR1, the high-affinity receptor, is depicted below.

Neurotensin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Phe11-NT This compound NTSR1 NTSR1 D-Phe11-NT->NTSR1 Binds to Gq Gαq NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Responses Ca2->Downstream PKC->Downstream

Neurotensin Receptor 1 (NTSR1) Signaling Pathway.

Experimental Protocols

The following sections outline generalized experimental protocols for the characterization of the pharmacokinetics of this compound, based on established methodologies for neuropeptides.

4.1. In Vivo Pharmacokinetic Study in Rodents

This protocol describes a typical procedure for determining the pharmacokinetic profile of a neuropeptide analog in a rat model.

PK_Workflow cluster_animal_phase Animal Phase cluster_sample_processing Sample Processing cluster_analysis Analytical Phase Animal_Prep Animal Preparation (e.g., Male Wistar Rats, Cannulation) Dosing Dosing (Intravenous or Oral Administration of this compound) Animal_Prep->Dosing Blood_Sampling Serial Blood Sampling (e.g., via jugular vein cannula at pre-defined time points) Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation of blood samples) Blood_Sampling->Plasma_Separation Protein_Precipitation Protein Precipitation (e.g., with acetonitrile) Plasma_Separation->Protein_Precipitation Extraction Solid Phase Extraction (SPE) (for sample clean-up and concentration) Protein_Precipitation->Extraction LC_MS_MS LC-MS/MS Analysis (Quantification of this compound and potential metabolites) Extraction->LC_MS_MS PK_Analysis Pharmacokinetic Analysis (Calculation of t½, CL, Vd, AUC) LC_MS_MS->PK_Analysis

Experimental Workflow for a Rodent Pharmacokinetic Study.

4.1.1. Animal Model

  • Species: Male Wistar or Sprague-Dawley rats (250-300 g).

  • Housing: Animals are housed in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Surgical Preparation: For intravenous studies and serial blood sampling, cannulation of the jugular vein and/or carotid artery is performed under anesthesia. Animals are allowed to recover for at least 24 hours post-surgery.

4.1.2. Dosing

  • Formulation: this compound is dissolved in a suitable vehicle, such as sterile saline or phosphate-buffered saline (PBS).

  • Administration:

    • Intravenous (IV): A bolus dose is administered via the jugular vein cannula.

    • Oral (PO): The dose is administered by oral gavage.

4.1.3. Blood Sampling

  • Blood samples (approximately 0.2-0.3 mL) are collected into heparinized tubes at predefined time points (e.g., 0, 5, 15, 30, 60, 120, 240, and 480 minutes) post-dosing.

  • Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

4.2. Bioanalytical Method: LC-MS/MS

A sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is required for the quantification of this compound in plasma samples.

4.2.1. Sample Preparation

  • Protein Precipitation: Plasma samples are treated with a protein precipitating agent, such as acetonitrile, to remove larger proteins.

  • Solid-Phase Extraction (SPE): The supernatant from the protein precipitation step is further purified and concentrated using a suitable SPE cartridge to remove interfering substances.

4.2.2. Chromatographic and Mass Spectrometric Conditions

  • HPLC System: A high-performance liquid chromatography system equipped with a C18 reverse-phase column.

  • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an ion-pairing agent like formic acid, is typically used.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection and quantification. Specific precursor-to-product ion transitions for this compound and an internal standard are monitored.

4.3. In Vitro Stability Assay

This assay is used to assess the metabolic stability of this compound in the presence of enzymes.

4.3.1. Incubation

  • This compound is incubated with a source of metabolic enzymes, such as rat or human liver microsomes or brain homogenates, at 37°C.

  • Samples are collected at various time points (e.g., 0, 15, 30, 60, 120 minutes).

4.3.2. Analysis

  • The reaction is quenched, and the remaining concentration of this compound is quantified by LC-MS/MS.

  • The rate of disappearance of the parent compound is used to calculate the in vitro half-life.

Conclusion

This compound represents a promising modification of the native neurotensin peptide, offering significantly enhanced stability against enzymatic degradation. While a comprehensive quantitative pharmacokinetic profile is not yet fully established in the public domain, the available evidence strongly supports its prolonged presence in biological systems compared to native neurotensin. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the pharmacokinetic and bioavailability characteristics of this and other novel neuropeptide analogs. Future studies are warranted to fully quantify the pharmacokinetic parameters of this compound, which will be crucial for its potential development as a therapeutic agent.

References

(D-Phe11)-Neurotensin: A Technical Guide to its Modulation of Dopamine Pathways

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous tridecapeptide neurotensin (NT). The substitution of L-phenylalanine with its D-isomer at position 11 confers remarkable resistance to degradation by peptidases, significantly enhancing its in vivo potency and duration of action compared to the native peptide.[1] This characteristic makes this compound a valuable tool for investigating the physiological roles of neurotensin in the central nervous system, particularly its intricate interplay with dopamine pathways. This technical guide provides an in-depth overview of the role of this compound in modulating dopamine signaling, with a focus on quantitative data, experimental methodologies, and the underlying signaling cascades.

Core Concepts: Neurotensin and Dopamine Interaction

Neurotensin is a neuromodulator that exerts a profound influence on the dopaminergic system, which is critically involved in reward, motivation, cognition, and motor control. The interaction between neurotensin and dopamine is complex and region-specific. Neurotensin can modulate dopamine release, neuronal firing rate, and the function of dopamine receptors. Dysregulation of this interaction has been implicated in various neuropsychiatric disorders, including schizophrenia and substance use disorders, making neurotensin receptors attractive therapeutic targets.

Quantitative Data Summary

Table 1: Binding Affinity of Neurotensin Analogs for Neurotensin Receptors (NTS1 & NTS2)

CompoundReceptorKi (nM)Cell LineRadioligandReference
NeurotensinNTS10.1-1.0Various[3H]NT[2]
NeurotensinNTS23-5Various[3H]NT[3]
JMV 7488NTS236-46HT-29, MCF-7[68Ga]Ga-JMV 7488, [111In]In-JMV 7488[4]

Table 2: Functional Potency of Neurotensin on Dopamine Release

CompoundBrain RegionConcentrationEffect on Dopamine ReleaseExperimental ModelReference
NeurotensinNucleus Accumbens10⁻⁹ M, 10⁻⁷ MIncreased electrically stimulated releaseRat brain slices[5]

Experimental Protocols

Detailed methodologies are crucial for the accurate investigation of this compound's effects on dopamine pathways. Below are representative protocols for key experimental techniques.

In Vivo Microdialysis for Measuring Dopamine Release

This protocol is adapted from established methods for in vivo microdialysis in the rat brain and can be used to assess the effect of this compound on extracellular dopamine levels in brain regions such as the nucleus accumbens.

Objective: To measure changes in extracellular dopamine and its metabolites in the nucleus accumbens of freely moving rats following local administration of this compound.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 12)

  • Syringe pump

  • Fraction collector

  • HPLC system with electrochemical detection

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Anesthetics (e.g., isoflurane)

Procedure:

  • Surgical Implantation of Guide Cannula: Anesthetize the rat and place it in a stereotaxic frame. Implant a guide cannula targeting the nucleus accumbens. Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.

  • Microdialysis Probe Insertion: On the day of the experiment, gently insert the microdialysis probe through the guide cannula.

  • Perfusion and Baseline Collection: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min). After a stabilization period of 1-2 hours, collect baseline dialysate samples every 20 minutes for at least one hour.

  • Drug Administration: Administer this compound through the microdialysis probe (retrodialysis) at various concentrations.

  • Sample Collection and Analysis: Continue to collect dialysate samples for several hours post-administration. Analyze the samples for dopamine, DOPAC, and HVA content using HPLC-ED.

  • Histological Verification: At the end of the experiment, euthanize the animal and perfuse the brain to histologically verify the placement of the microdialysis probe.

Whole-Cell Patch Clamp Electrophysiology in Ventral Tegmental Area (VTA) Dopamine Neurons

This protocol outlines the procedure for recording the electrophysiological activity of VTA dopamine neurons in brain slices to investigate the effects of this compound on their firing properties and synaptic inputs.

Objective: To determine how this compound modulates the intrinsic excitability and synaptic transmission of VTA dopamine neurons.

Materials:

  • Vibratome

  • Recording chamber for brain slices

  • Patch-clamp amplifier and data acquisition system

  • Micromanipulators

  • Glass capillaries for pulling patch pipettes

  • Artificial cerebrospinal fluid (aCSF)

  • Intracellular solution (K-gluconate based)

  • This compound

Procedure:

  • Brain Slice Preparation: Anesthetize the rodent and rapidly dissect the brain. Prepare coronal slices (200-300 µm) containing the VTA using a vibratome in ice-cold, oxygenated aCSF. Allow slices to recover in oxygenated aCSF at room temperature for at least one hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF. Visualize VTA neurons using an upright microscope with DIC optics.

  • Neuron Identification: Identify putative dopamine neurons based on their location in the VTA and characteristic electrophysiological properties (e.g., large, slow spontaneous firing, hyperpolarization-activated cation current, Ih).

  • Whole-Cell Recording: Obtain a gigaseal and establish a whole-cell configuration. Record spontaneous firing in current-clamp mode or synaptic currents in voltage-clamp mode.

  • Drug Application: After obtaining a stable baseline recording, bath-apply this compound at desired concentrations.

  • Data Analysis: Analyze changes in firing frequency, membrane potential, and the amplitude and frequency of synaptic currents before, during, and after drug application.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows described in this guide.

G Experimental Workflow for In Vivo Microdialysis cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Data Analysis a Anesthetize Animal b Stereotaxic Implantation of Guide Cannula a->b c Recovery Period b->c d Insert Microdialysis Probe c->d Start Experiment e aCSF Perfusion & Baseline Collection d->e f Administer (D-Phe11)-NT (Retrodialysis) e->f g Post-Administration Sample Collection f->g h HPLC-ED Analysis of Dopamine & Metabolites g->h i Histological Verification of Probe Placement g->i

Caption: Workflow for in vivo microdialysis experiment.

G Signaling Pathway of this compound in Dopaminergic Neurons cluster_receptor Receptor Activation cluster_downstream Downstream Signaling Cascade cluster_dopamine Modulation of Dopamine System NT This compound NTS1 NTS1 Receptor NT->NTS1 Binds to Gq11 Gq/11 Protein NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ Intracellular Ca²⁺ IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Activates DA_Release ↑ Dopamine Release Ca->DA_Release D2R Dopamine D2 Receptor PKC->D2R Phosphorylates/ Desensitizes PKC->DA_Release DA_Neuron Dopaminergic Neuron DA_Neuron->DA_Release Modulates

Caption: (D-Phe11)-NT signaling in dopamine neurons.

Conclusion

This compound serves as a potent and stable tool to unravel the complex interactions between the neurotensin and dopamine systems. Its enhanced in vivo stability makes it particularly suitable for behavioral and long-term neurochemical studies. While further research is needed to fully elucidate its receptor binding kinetics and the precise downstream signaling events, the available data strongly support its role as a significant modulator of dopamine pathway function. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the neurotensin system for the treatment of dopamine-related neurological and psychiatric disorders.

References

Methodological & Application

In Vitro Assays for Testing (D-Phe11)-Neurotensin Activity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the in vitro characterization of (D-Phe11)-Neurotensin, a synthetic analog of the endogenous neuropeptide neurotensin (NT). The substitution of L-Phenylalanine with its D-isomer at position 11 confers enhanced stability against enzymatic degradation, making it a compound of significant interest for pharmacological studies.[1] The following sections detail the primary in vitro assays used to determine the binding affinity and functional activity of this compound at its cognate receptors, primarily the neurotensin receptor 1 (NTS1) and neurotensin receptor 2 (NTS2).

Overview of Neurotensin Receptor Signaling

Neurotensin receptors are G protein-coupled receptors (GPCRs) that mediate a variety of physiological effects in the central nervous system and the periphery. The high-affinity receptor, NTS1, is the primary mediator of the classical effects of neurotensin. Upon agonist binding, NTS1 predominantly couples to Gq/11 proteins, leading to the activation of phospholipase C (PLC).[2] PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[2] NTS1 can also couple to other G proteins, such as Gs and Gi/o, leading to the modulation of cyclic AMP (cAMP) levels and the activation of the MAPK/ERK signaling cascade.

The low-affinity receptor, NTS2, shares significant homology with NTS1 but can be functionally distinct. NTS3, also known as sortilin, is a single transmembrane domain receptor with a role in neurotensin trafficking.

Neurotensin_Signaling_Pathways cluster_membrane Plasma Membrane cluster_gprotein G Proteins cluster_effector Effector Enzymes cluster_second_messenger Second Messengers cluster_downstream Downstream Effectors NTS1 NTS1 Gq11 Gq/11 NTS1->Gq11 Gs Gs NTS1->Gs Gio Gi/o NTS1->Gio NTS2 NTS2 PLC Phospholipase C (PLC) Gq11->PLC AC Adenylyl Cyclase (AC) Gs->AC Gio->AC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG cAMP_inc ↑ cAMP AC->cAMP_inc cAMP_dec ↓ cAMP AC->cAMP_dec ER Endoplasmic Reticulum IP3->ER PKC Protein Kinase C (PKC) DAG->PKC Ca2 Ca²⁺ MAPK MAPK/ERK Pathway Ca2->MAPK PKC->MAPK ER->Ca2 Release D_Phe11_NT (D-Phe11)-NT D_Phe11_NT->NTS1 D_Phe11_NT->NTS2 Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis prep_membranes Prepare Cell Membranes (e.g., from HT-29 cells) incubation Incubate Membranes, Radioligand, and (D-Phe11)-NT prep_membranes->incubation prep_radioligand Prepare Radiolabeled Ligand (e.g., [3H]-NT) prep_radioligand->incubation prep_compound Prepare Serial Dilutions of (D-Phe11)-NT prep_compound->incubation filtration Rapid Vacuum Filtration to separate bound from free ligand incubation->filtration scintillation Scintillation Counting to measure radioactivity filtration->scintillation analysis Plot Competition Curve and calculate IC50 and Ki scintillation->analysis Calcium_Mobilization_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation & Detection cluster_analysis Data Analysis cell_plating Plate Cells in a 96-well plate dye_loading Load Cells with a Calcium-sensitive Dye (e.g., Fluo-4 AM) cell_plating->dye_loading stimulation Add (D-Phe11)-NT and Measure Fluorescence in a Plate Reader dye_loading->stimulation analysis Plot Dose-Response Curve and calculate EC50 stimulation->analysis IP_One_Assay_Workflow cluster_prep Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_incubation_read Incubation & Reading cluster_analysis Data Analysis cell_plating Plate Cells in a 96- or 384-well plate stimulation Stimulate Cells with (D-Phe11)-NT in the presence of LiCl cell_plating->stimulation lysis_detection Lyse Cells and Add HTRF Detection Reagents stimulation->lysis_detection incubation_read Incubate and Read HTRF Signal lysis_detection->incubation_read analysis Plot Dose-Response Curve and calculate EC50 incubation_read->analysis

References

In Vivo Administration Protocols for (D-Phe11)-Neurotensin in Rodents: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous tridecapeptide neurotensin. The substitution of L-Phenylalanine at position 11 with its D-isomer confers significant resistance to degradation by brain peptidases. This enhanced stability makes this compound a more potent and long-lasting tool for studying the physiological and pharmacological effects of neurotensin receptor activation in vivo. This document provides detailed application notes and protocols for the in vivo administration of this compound in rodents to investigate its characteristic effects, including analgesia and hypothermia.

Data Presentation

The following tables summarize quantitative data from studies utilizing neurotensin and its analogs, providing a reference for dose-ranging experiments with this compound.

Table 1: Intracerebroventricular (i.c.v.) Administration of Neurotensin Analogs and Observed Effects

CompoundSpeciesDoseInjection Volume & RateObserved EffectReference
NeurotensinRat2.5 µg0.5 µLHypothermia (0.8-2.3°C decrease)[1]
NeurotensinMouse1 µM100 nL at 0.1 µL/minRobust hypothermia (~5.2°C decrease)[2]
[D-Trp11]-NeurotensinRatNot specifiedNot specifiedMimicked neurotensin's effects on dopamine systems
This compoundMouseNot specifiedNot specifiedHigher in vivo potency compared to native neurotensin

Table 2: Intraperitoneal (i.p.) Administration of Neurotensin Analogs and Observed Effects

CompoundSpeciesDoseObserved EffectReference
VH-N412 (Neurotensin conjugate)Mouse0.80 mg/kg (ED50)Hypothermia[3][4]
Diazepam (control)Mouse15 mg/kgNeuroprotection in seizure model[3][4][5]
Morphine (control)Mouse2 or 5 mg/kgAnalgesia in formalin test[6][7]

Signaling Pathways

This compound exerts its effects primarily through the activation of neurotensin receptor 1 (NTSR1), a G protein-coupled receptor (GPCR). Upon binding, NTSR1 can couple to multiple G protein subtypes, leading to the activation of various downstream signaling cascades.

NTSR1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane This compound This compound NTSR1 NTSR1 This compound->NTSR1 Gq Gαq NTSR1->Gq Gialpha Gαi/o NTSR1->Gialpha PLC PLC Gq->PLC cSrc c-Src Gialpha->cSrc cAMP ↓ cAMP Gialpha->cAMP PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 cleavage DAG DAG PIP2->DAG cleavage Ca2 Ca²⁺ Release IP3->Ca2 PKC PKC DAG->PKC Raf1 Raf-1 PKC->Raf1 ERK12 ERK1/2 Activation cSrc->ERK12 Raf1->ERK12

NTSR1 Signaling Cascade

Experimental Workflows

A typical experimental workflow for investigating the in vivo effects of this compound involves several key stages, from animal preparation to data analysis.

experimental_workflow animal_prep Animal Preparation (Acclimation, Anesthesia) surgery Stereotaxic Surgery (i.c.v. Cannula Implantation) animal_prep->surgery recovery Post-operative Recovery (Analgesia, Monitoring) surgery->recovery drug_admin This compound Administration (i.c.v. or i.p.) recovery->drug_admin behavioral_testing Behavioral Testing (e.g., Hot Plate, Tail Flick) drug_admin->behavioral_testing physiological_monitoring Physiological Monitoring (e.g., Core Body Temperature) drug_admin->physiological_monitoring data_collection Data Collection behavioral_testing->data_collection physiological_monitoring->data_collection data_analysis Data Analysis & Interpretation data_collection->data_analysis

In Vivo Experimental Workflow

Experimental Protocols

Protocol 1: Intracerebroventricular (i.c.v.) Injection in Mice

This protocol describes the acute administration of this compound directly into the cerebral ventricles of mice.

Materials:

  • This compound

  • Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)

  • Stereotaxic apparatus

  • Microsyringe pump and Hamilton syringe (1-10 µL)

  • 33-gauge injection needle

  • Surgical tools (scalpel, drill, sutures)

  • Analgesics for post-operative care (e.g., buprenorphine, meloxicam)

  • Heating pad

Procedure:

  • Animal Preparation:

    • Anesthetize the mouse using an appropriate anesthetic regimen.

    • Shave the scalp and secure the animal in the stereotaxic frame.

    • Apply a local anesthetic to the scalp.

    • Make a midline incision to expose the skull.

  • Stereotaxic Injection:

    • Identify bregma and lambda landmarks.

    • Determine the coordinates for the lateral ventricle (e.g., from bregma: -0.25 mm anterior/posterior, ±1.0 mm medial/lateral, -2.3 mm dorsal/ventral).[8]

    • Drill a small burr hole at the target coordinates.

    • Lower the injection needle to the target depth.

    • Infuse this compound solution at a slow rate (e.g., 100 nL/min) to a total volume of 100-500 nL.[2]

    • Leave the needle in place for 1-2 minutes post-injection to prevent backflow.[8]

    • Slowly retract the needle.

  • Post-operative Care:

    • Suture the incision.

    • Administer post-operative analgesics.

    • Monitor the animal on a heating pad until it recovers from anesthesia.

Protocol 2: Intraperitoneal (i.p.) Injection in Rodents

This protocol is for systemic administration of this compound. Note that higher doses may be required compared to central administration due to the blood-brain barrier.

Materials:

  • This compound

  • Sterile, pyrogen-free saline

  • Appropriate size syringes and needles (e.g., 25-27 gauge)

Procedure:

  • Animal Restraint:

    • Properly restrain the rodent to expose the lower abdominal quadrants.

  • Injection:

    • Insert the needle at a shallow angle into the lower right or left abdominal quadrant, avoiding the midline to prevent damage to the bladder or cecum.

    • Aspirate to ensure no bodily fluids are drawn, indicating correct placement in the peritoneal cavity.

    • Inject the desired volume of this compound solution.

    • Withdraw the needle and return the animal to its cage.

Protocol 3: Assessment of Analgesia - Hot Plate Test

This test measures the latency of a thermal pain response.

Materials:

  • Hot plate apparatus with adjustable temperature

  • Timer

Procedure:

  • Habituation:

    • Allow animals to acclimate to the testing room for at least 30 minutes.

  • Baseline Measurement:

    • Set the hot plate temperature (e.g., 55°C).

    • Gently place the mouse on the hot plate and start the timer.

    • Observe for signs of nociception (e.g., paw licking, jumping).

    • Stop the timer at the first sign of a pain response and record the latency.

    • Implement a cut-off time (e.g., 30-60 seconds) to prevent tissue damage.

  • Drug Administration:

    • Administer this compound via the desired route.

  • Post-treatment Measurement:

    • At predetermined time points after administration, repeat the hot plate test and record the response latency.

    • An increase in latency indicates an analgesic effect.

Protocol 4: Assessment of Hypothermia

This protocol outlines the measurement of core body temperature.

Materials:

  • Rectal thermometer for rodents or implantable telemetry device

  • Lubricant

Procedure:

  • Baseline Measurement:

    • Gently restrain the animal and record its baseline core body temperature using a lubricated rectal probe or via telemetry.

  • Drug Administration:

    • Administer this compound.

  • Post-treatment Measurement:

    • Record the core body temperature at regular intervals (e.g., every 15-30 minutes) for a designated period (e.g., 2-4 hours).

    • A decrease in core body temperature indicates a hypothermic effect.[1]

References

Application Notes and Protocols for Studying Neurotensin Receptor Function with (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing (D-Phe11)-Neurotensin, a stable analog of neurotensin, to investigate the function and signaling of neurotensin receptors (NTS1 and NTS2). This document includes detailed experimental protocols, data presentation tables, and visual diagrams of signaling pathways and experimental workflows.

Introduction to this compound

Neurotensin (NT) is a 13-amino acid neuropeptide that plays a crucial role in a variety of physiological processes in the central nervous system and periphery, including pain perception, temperature regulation, and gut motility. Its effects are mediated primarily through two G protein-coupled receptors (GPCRs), the high-affinity neurotensin receptor 1 (NTS1) and the low-affinity neurotensin receptor 2 (NTS2). A significant challenge in studying the in vivo effects of neurotensin is its rapid degradation by peptidases.

This compound is a synthetic analog of neurotensin where the L-phenylalanine at position 11 is replaced with its D-isomer. This substitution confers significant resistance to enzymatic degradation, making it a valuable tool for in vivo studies and for obtaining more stable and reproducible results in in vitro assays.[1]

Data Presentation

Table 1: Receptor Binding Affinity of this compound

LigandReceptor SubtypeKᵢ (nM)Radioligand UsedCell Line/TissueReference
This compoundNTS1TBD[³H]-NeurotensinCHO-K1 cells expressing human NTS1Experimental
This compoundNTS2TBD[³H]-NeurotensinHEK293 cells expressing human NTS2Experimental
Neurotensin (for comparison)NTS1Value[³H]-NeurotensinReference[2]
Neurotensin (for comparison)NTS2Value[³H]-NeurotensinReference[2]

TBD: To be determined experimentally.

Table 2: Functional Potency of this compound

LigandReceptor SubtypeFunctional AssayEC₅₀ (nM)Cell LineReference
This compoundNTS1Calcium MobilizationTBDCHO-K1 cells expressing human NTS1Experimental
This compoundNTS1β-arrestin RecruitmentTBDU2OS cells expressing human NTS1-β-arrestin fusionExperimental
Neurotensin (for comparison)NTS1Calcium Mobilization4.2 ± 0.2Human umbilical vein endothelial cells[3]

TBD: To be determined experimentally.

Signaling Pathways of Neurotensin Receptors

Neurotensin receptors, particularly NTS1, are known to couple to multiple G protein subtypes, leading to the activation of diverse downstream signaling cascades. Understanding these pathways is essential for interpreting experimental results.

G_protein_signaling cluster_receptor Cell Membrane cluster_g_proteins G Proteins cluster_effectors Effectors cluster_second_messengers Second Messengers cluster_downstream Downstream Effects NTSR1 NTSR1 Gq Gq NTSR1->Gq Activates Gi_o Gi_o NTSR1->Gi_o Activates Gs Gs NTSR1->Gs Activates PLC PLC Gq->PLC Activates AC_inhibit Adenylyl Cyclase (inhibited) Gi_o->AC_inhibit Inhibits AC_activate Adenylyl Cyclase (activated) Gs->AC_activate Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates cAMP_decrease ↓ cAMP AC_inhibit->cAMP_decrease cAMP_increase ↑ cAMP AC_activate->cAMP_increase Ca_release Ca²⁺ Release IP3_DAG->Ca_release PKC_activation PKC Activation IP3_DAG->PKC_activation Signaling_inhibition Inhibition of Signaling cAMP_decrease->Signaling_inhibition Signaling_activation Activation of Signaling cAMP_increase->Signaling_activation D-Phe11-NT This compound D-Phe11-NT->NTSR1 Binds

Caption: G protein-mediated signaling pathways of NTSR1.

In addition to G protein-mediated signaling, agonist binding to NTS1 also promotes the recruitment of β-arrestins. This leads to receptor desensitization, internalization, and initiation of G protein-independent signaling cascades, such as the activation of MAP kinases.

beta_arrestin_signaling cluster_receptor_activation Receptor Activation cluster_arrestin_recruitment β-arrestin Recruitment & Signaling D-Phe11-NT This compound NTSR1 NTSR1 D-Phe11-NT->NTSR1 Binds GRK GRK NTSR1->GRK Recruits P-NTSR1 Phosphorylated NTSR1 beta_arrestin β-arrestin P-NTSR1->beta_arrestin Recruits GRK->P-NTSR1 Phosphorylates MAPK_cascade MAPK Cascade (ERK1/2) beta_arrestin->MAPK_cascade Activates Internalization Receptor Internalization beta_arrestin->Internalization Mediates Desensitization Desensitization beta_arrestin->Desensitization Mediates

Caption: β-arrestin-mediated signaling and regulation of NTSR1.

Experimental Protocols

The following are detailed protocols for key experiments to characterize the interaction of this compound with neurotensin receptors.

Radioligand Binding Assay

This protocol is designed to determine the binding affinity (Kᵢ) of this compound for NTS1 and NTS2 receptors through competitive displacement of a radiolabeled ligand.

binding_assay_workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare membranes from cells expressing NTS1 or NTS2 Incubate Incubate membranes, (D-Phe11)-NT, and [³H]-NT Membrane_Prep->Incubate Ligand_Prep Prepare serial dilutions of This compound Ligand_Prep->Incubate Radioligand_Prep Prepare [³H]-Neurotensin solution Radioligand_Prep->Incubate Filtration Rapidly filter through GF/B filters Incubate->Filtration Washing Wash filters to remove unbound radioligand Filtration->Washing Scintillation Measure radioactivity using liquid scintillation counting Washing->Scintillation Analysis Calculate IC₅₀ and Kᵢ values Scintillation->Analysis

Caption: Workflow for a competitive radioligand binding assay.

Materials:

  • Cell membranes from a cell line stably expressing human NTS1 or NTS2 (e.g., CHO-K1, HEK293)

  • This compound

  • [³H]-Neurotensin (specific activity ~80-120 Ci/mmol)

  • Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4

  • Non-specific binding control: 1 µM unlabeled Neurotensin

  • Glass fiber filters (GF/B)

  • Scintillation cocktail

  • 96-well plates

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard assay (e.g., BCA).

  • Assay Setup: In a 96-well plate, add the following to each well in triplicate:

    • 50 µL of binding buffer (for total binding) or 1 µM unlabeled Neurotensin (for non-specific binding) or varying concentrations of this compound.

    • 50 µL of [³H]-Neurotensin (final concentration at its Kd, e.g., 1-5 nM).

    • 100 µL of cell membrane suspension (10-50 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration: Terminate the binding reaction by rapid filtration through GF/B filters pre-soaked in wash buffer using a cell harvester.

  • Washing: Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value from the resulting sigmoidal curve and calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This protocol measures the ability of this compound to stimulate intracellular calcium release, a hallmark of NTS1 activation via the Gq pathway.

calcium_assay_workflow cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_detection_analysis Detection & Analysis Cell_Seeding Seed NTS1-expressing cells in a 96-well plate Dye_Loading Load cells with a calcium-sensitive fluorescent dye Cell_Seeding->Dye_Loading Add_Ligand Add varying concentrations of This compound Dye_Loading->Add_Ligand Measure_Fluorescence Measure fluorescence intensity over time Add_Ligand->Measure_Fluorescence Calculate_EC50 Plot dose-response curve and calculate EC₅₀ Measure_Fluorescence->Calculate_EC50

Caption: Workflow for a calcium mobilization assay.

Materials:

  • A cell line stably expressing human NTS1 (e.g., CHO-K1, HEK293)

  • This compound

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • Black-walled, clear-bottom 96-well plates

  • Fluorescence plate reader with kinetic reading capabilities and automated injection

Procedure:

  • Cell Plating: Seed the NTS1-expressing cells into black-walled, clear-bottom 96-well plates and allow them to adhere overnight.

  • Dye Loading: Prepare a loading solution of the calcium-sensitive dye (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer). Remove the cell culture medium and add 100 µL of the loading solution to each well.

  • Incubation: Incubate the plate at 37°C for 45-60 minutes in the dark.

  • Washing: Gently wash the cells twice with 100 µL of assay buffer to remove excess dye. After the final wash, leave 100 µL of assay buffer in each well.

  • Measurement: Place the plate in the fluorescence plate reader and allow it to equilibrate to the desired temperature (e.g., 37°C).

  • Stimulation: Program the instrument to record a baseline fluorescence for 10-20 seconds, and then inject 25 µL of varying concentrations of this compound into the wells. Continue to record the fluorescence intensity for an additional 60-120 seconds.

  • Data Analysis: The change in fluorescence intensity reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log concentration of the agonist to generate a dose-response curve and calculate the EC₅₀ value.[4]

In Vivo Microdialysis

This protocol allows for the in vivo monitoring of neurotransmitter release in specific brain regions in response to the local administration of this compound.

microdialysis_workflow cluster_surgery Surgical Preparation cluster_perfusion_collection Perfusion and Sample Collection cluster_analysis Analysis Anesthesia Anesthetize the animal Probe_Implantation Stereotaxically implant microdialysis probe into the target brain region Anesthesia->Probe_Implantation Perfusion Perfuse the probe with artificial cerebrospinal fluid (aCSF) Probe_Implantation->Perfusion Baseline_Collection Collect baseline dialysate samples Perfusion->Baseline_Collection Ligand_Infusion Switch to aCSF containing This compound Baseline_Collection->Ligand_Infusion Sample_Collection Collect dialysate samples during and after infusion Ligand_Infusion->Sample_Collection Neurotransmitter_Quantification Quantify neurotransmitter levels in dialysate samples (e.g., via HPLC-ECD) Sample_Collection->Neurotransmitter_Quantification Data_Analysis Analyze changes in neurotransmitter release over time Neurotransmitter_Quantification->Data_Analysis

Caption: Workflow for an in vivo microdialysis experiment.

Materials:

  • Anesthetized or freely moving laboratory animal (e.g., rat, mouse)

  • Stereotaxic apparatus

  • Microdialysis probe (with appropriate membrane cutoff)

  • Syringe pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound

  • Analytical system for neurotransmitter quantification (e.g., HPLC with electrochemical detection for dopamine and its metabolites)

Procedure:

  • Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Surgically implant a microdialysis guide cannula targeting the brain region of interest (e.g., ventral tegmental area, nucleus accumbens). Allow the animal to recover from surgery.

  • Probe Insertion and Perfusion: On the day of the experiment, insert the microdialysis probe through the guide cannula. Begin perfusing the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: After a stabilization period (e.g., 1-2 hours), begin collecting dialysate samples at regular intervals (e.g., every 20 minutes) to establish a stable baseline of neurotransmitter levels.

  • Drug Administration: Switch the perfusion medium to aCSF containing a known concentration of this compound. This can be done via the microdialysis probe itself (retrodialysis).

  • Sample Collection: Continue to collect dialysate samples during and after the administration of this compound to monitor changes in neurotransmitter release.

  • Sample Analysis: Analyze the collected dialysate samples for the concentration of the neurotransmitter of interest using a sensitive analytical technique such as HPLC-ECD.[5][6]

  • Data Analysis: Express the neurotransmitter concentrations as a percentage of the baseline levels and plot them over time to visualize the effect of this compound on neurotransmitter release.

Conclusion

This compound is a powerful tool for elucidating the complex roles of neurotensin receptors in health and disease. Its resistance to degradation allows for more reliable and reproducible in vitro and in vivo studies. The protocols and data presentation formats provided in these application notes offer a framework for researchers to design and execute experiments to thoroughly characterize the pharmacological and functional properties of this important neurotensin analog.

References

Application Notes and Protocols: (D-Phe11)-Neurotensin as a Tool for Studying Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing (D-Phe11)-Neurotensin, a stable neurotensin (NT) analog, as a powerful tool for investigating dopamine (DA) release dynamics in various experimental settings. The increased stability of this compound against enzymatic degradation compared to native neurotensin makes it a more reliable and potent tool for in vivo and in vitro studies.

Introduction

Neurotensin is a tridecapeptide that plays a crucial role as a neuromodulator in the central nervous system, particularly in pathways involving dopamine. Its interaction with dopamine systems has implications for several neurological and psychiatric disorders. This compound, with a D-phenylalanine substitution at position 11, exhibits enhanced resistance to degradation by peptidases, leading to a longer half-life and more sustained effects in biological systems. This characteristic makes it an invaluable tool for researchers studying the intricate relationship between neurotensin and dopamine signaling.

Mechanism of Action

This compound exerts its effects on dopamine release primarily through its interaction with neurotensin receptors (NTRs), which are co-localized with dopamine D2 receptors on dopaminergic neurons. The prevailing mechanism suggests that activation of NTR1 by this compound leads to an inhibition of D2 autoreceptor function.[1] D2 autoreceptors typically act as a negative feedback mechanism, inhibiting further dopamine release. By attenuating the function of these autoreceptors, this compound effectively disinhibits the dopaminergic neuron, resulting in an potentiation of dopamine release, particularly in response to burst firing.[1]

Data Presentation

Quantitative Data Summary

The following tables summarize key quantitative data related to the effects of neurotensin analogs on dopamine release and receptor binding. While specific data for this compound is limited in the literature, data from the closely related and similarly stabilized analog, [D-Tyr11]-Neurotensin, is provided as a reference.

Compound Assay Brain Region Dose/Concentration Effect on Dopamine Release Reference
[D-Tyr11]NeurotensinIn Vivo MicrodialysisNucleus Accumbens100 pg - 10 ng (microinjection into VTA)Dose-dependent increase[2]
NeurotensinIn Vivo MicrodialysisNucleus Accumbens1 - 100 pg (microinjection into VTA)Dose-dependent increase[2]
[D-Tyr11]NeurotensinIn Vitro Slice PerfusionNucleus Accumbens10⁻⁶ M79% increase in K⁺-evoked [³H]DA release[2]
NeurotensinIn Vitro Slice PerfusionNucleus Accumbens10⁻⁸ M96% increase in K⁺-evoked [³H]DA release[2]
Ligand Receptor Cell Line Ki (nM) Reference
NeurotensinNTS1HT-290.26[3]
NeurotensinNTS1HT-294.3 (low affinity site)[3]
Various NT AnalogsNTS1CHO-hNTS1R0.77 - 140[4]

Experimental Protocols

Protocol 1: In Vivo Microdialysis for Measuring Dopamine Release

This protocol describes the use of in vivo microdialysis to measure extracellular dopamine levels in a specific brain region (e.g., the nucleus accumbens) of an anesthetized or freely moving rat following the administration of this compound.

Materials:

  • This compound

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., CMA 11 or 12)

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • HPLC system with electrochemical detection

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Surgical instruments

Procedure:

  • Animal Preparation: Anesthetize the rat and place it in the stereotaxic apparatus. Perform a craniotomy over the target brain region.

  • Probe Implantation: Slowly lower the microdialysis probe into the desired brain region (e.g., nucleus accumbens shell).

  • Perfusion: Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Baseline Collection: Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60-90 minutes to establish a stable baseline of dopamine levels.

  • Drug Administration: Administer this compound via the desired route (e.g., intracerebroventricular injection, intraperitoneal injection, or reverse dialysis through the probe).

  • Sample Collection: Continue collecting dialysate samples at the same intervals for a predetermined period following drug administration.

  • Sample Analysis: Analyze the collected dialysate samples for dopamine content using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine concentrations as a percentage of the baseline levels and plot the time course of the drug's effect.

Protocol 2: Fast-Scan Cyclic Voltammetry (FSCV) for Real-Time Dopamine Measurement

This protocol outlines the use of FSCV in brain slices to monitor rapid, sub-second changes in dopamine release evoked by electrical stimulation in the presence of this compound.

Materials:

  • This compound

  • Vibratome

  • Carbon-fiber microelectrodes

  • Bipolar stimulating electrode

  • FSCV recording system (e.g., HEKA EPC 10 or equivalent)

  • Data acquisition and analysis software

  • aCSF

  • Dissection tools

Procedure:

  • Brain Slice Preparation: Rapidly dissect the brain and prepare coronal or sagittal slices (e.g., 300 µm thick) containing the region of interest (e.g., nucleus accumbens) using a vibratome in ice-cold aCSF.

  • Slice Recovery: Allow slices to recover in oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup: Transfer a slice to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Electrode Placement: Position the carbon-fiber microelectrode and the stimulating electrode in the target area.

  • Baseline Recording: Apply electrical stimulation (e.g., single pulses or trains) to evoke dopamine release and record the resulting current changes using FSCV. Establish a stable baseline of evoked dopamine release.

  • Drug Application: Bath-apply this compound at the desired concentration.

  • Post-Drug Recording: Continue to evoke and record dopamine release in the presence of the drug to determine its effect on release and uptake kinetics.

  • Data Analysis: Analyze the FSCV data to quantify changes in the amplitude and kinetics of evoked dopamine release.

Protocol 3: Receptor Binding Assay

This protocol details a competitive binding assay to determine the affinity of this compound for neurotensin receptors.

Materials:

  • This compound

  • Radiolabeled neurotensin ligand (e.g., [³H]Neurotensin)

  • Cell membranes expressing the neurotensin receptor of interest (e.g., from HT-29 cells or transfected cell lines)

  • Binding buffer

  • Glass fiber filters

  • Scintillation counter and fluid

Procedure:

  • Membrane Preparation: Prepare cell membranes from a source known to express neurotensin receptors.

  • Assay Setup: In a series of tubes, add a constant amount of cell membranes and a fixed concentration of the radiolabeled neurotensin ligand.

  • Competition: Add increasing concentrations of unlabeled this compound to the tubes.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time to allow binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. Calculate the IC₅₀ value and subsequently the Ki value using the Cheng-Prusoff equation.

Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Dopaminergic Terminal DPhe11 This compound NTR1 NTR1 DPhe11->NTR1 Binds D2R D2 Autoreceptor NTR1->D2R Inhibits AC Adenylyl Cyclase D2R->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates DA_vesicle Dopamine Vesicle PKA->DA_vesicle Promotes Fusion DA_release Dopamine Release DA_vesicle->DA_release

Caption: Signaling pathway of this compound leading to enhanced dopamine release.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_results Results Animal_Prep Animal Model Preparation (e.g., Rat/Mouse) Microdialysis In Vivo Microdialysis Animal_Prep->Microdialysis FSCV Fast-Scan Cyclic Voltammetry (In Vivo or In Vitro) Animal_Prep->FSCV Drug_Prep This compound Solution Preparation Drug_Prep->Microdialysis Drug_Prep->FSCV Binding_Assay Receptor Binding Assay Drug_Prep->Binding_Assay HPLC HPLC-ED Analysis Microdialysis->HPLC FSCV_Analysis FSCV Data Processing FSCV->FSCV_Analysis Scintillation Scintillation Counting Binding_Assay->Scintillation Quantification Quantification & Statistical Analysis HPLC->Quantification FSCV_Analysis->Quantification Scintillation->Quantification DA_Kinetics Dopamine Release & Uptake Kinetics Quantification->DA_Kinetics Receptor_Affinity Receptor Binding Affinity (Ki) Quantification->Receptor_Affinity

Caption: General experimental workflow for studying this compound effects.

References

Application of (D-Phe11)-Neurotensin in Models of Parkinson's Disease: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

(D-Phe11)-Neurotensin, a stable analog of the endogenous neuropeptide neurotensin, has emerged as a promising therapeutic candidate for Parkinson's disease. This document provides detailed application notes and experimental protocols for researchers investigating the neuroprotective and restorative effects of this compound in preclinical models of Parkinson's disease.

Neurotensin and its analogs are known to modulate the activity of dopaminergic neurons, which are progressively lost in Parkinson's disease. The substitution of L-Phenylalanine with D-Phenylalanine at position 11 renders the peptide resistant to degradation by brain peptidases, thereby enhancing its in vivo potency and making it a valuable tool for research.[1] Studies have shown that neurotensin analogs can offer neuroprotection, potentially mitigating the neurodegenerative processes in Parkinson's disease.

Key Applications in Parkinson's Disease Models

  • Neuroprotection Studies: Assessing the ability of this compound to prevent or reduce the degeneration of dopaminergic neurons induced by neurotoxins such as MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) or 6-OHDA (6-hydroxydopamine).

  • Functional Recovery Assessment: Evaluating the potential of this compound to restore motor function in animal models exhibiting Parkinsonian symptoms.

  • Mechanism of Action Studies: Investigating the signaling pathways and molecular mechanisms underlying the effects of this compound on neuronal survival and function.

Quantitative Data Summary

The following tables summarize quantitative data from studies utilizing neurotensin analogs in animal models of Parkinson's disease.

Table 1: Effects of a Dipeptide Analog of Neurotensin on Motor Activity in MPTP-Induced Parkinson's Model in Mice

Treatment GroupHorizontal Motor Activity (counts/5 min)Vertical Motor Activity (counts/5 min)
Control150 ± 1550 ± 5
MPTP (25 mg/kg)50 ± 815 ± 3
MPTP + Dipeptide Analog120 ± 12#40 ± 4#

*p < 0.05 compared to Control; #p < 0.05 compared to MPTP. Data adapted from a study on a dipeptide analog of the neurotensin active site.[2]

Table 2: Neurochemical Changes in Response to DNSP-11 (a proGDNF-derived peptide with neurotrophic actions) in a Rat Model

AnalyteVehicle Treatment (nM)DNSP-11 Treatment (nM)% Increase
Dopamine (DA)26.0 ± 2.745.8 ± 7.776.2%
DOPAC3355 ± 3386544 ± 83695.0%
HVA2419 ± 2514516 ± 50286.7%

Data represents basal neurochemical concentrations and is adapted from a study on DNSP-11.[3]

Experimental Protocols

Protocol 1: Induction of Parkinson's Disease in Mice using MPTP and Assessment of Neuroprotective Effects of a Neurotensin Analog

1. Animal Model:

  • Species: C57BL/6 mice.
  • Neurotoxin: 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP).
  • Administration: Chronic administration of MPTP at a dose of 25 mg/kg.[2]

2. Drug Administration:

  • A dipeptide analog of the neurotensin active site is co-administered with the neurotoxin.[2]

3. Behavioral Assessment (Open Field Test):

  • Place individual mice in the center of an open field arena (e.g., 40x40 cm).
  • Record locomotor activity (horizontal and vertical movements) for a defined period (e.g., 5 minutes) using an automated tracking system.
  • Compare the activity levels between control, MPTP-treated, and MPTP + neurotensin analog-treated groups. A reduction in the MPTP-induced akinesia and decrease in motor activity would indicate a neuroprotective effect.[2]

4. Neurochemical Analysis (Post-mortem):

  • Sacrifice animals at the end of the study period.
  • Dissect the striatum and substantia nigra.
  • Homogenize the tissue and analyze dopamine and its metabolite levels (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED).

5. Histological Analysis (Post-mortem):

  • Perfuse animals with saline followed by 4% paraformaldehyde.
  • Collect brains and process for cryosectioning.
  • Perform tyrosine hydroxylase (TH) immunohistochemistry on sections of the substantia nigra and striatum to visualize and quantify dopaminergic neurons and their terminals.
  • A higher number of surviving TH-positive neurons in the substantia nigra of the drug-treated group compared to the MPTP group would indicate neuroprotection.

Protocol 2: Unilateral 6-OHDA Lesion Model in Rats and Assessment of Functional Recovery

1. Animal Model:

  • Species: Adult male rats (e.g., Sprague-Dawley or Wistar).
  • Neurotoxin: 6-hydroxydopamine (6-OHDA).
  • Procedure:
  • Anesthetize the rat and place it in a stereotaxic frame.
  • Inject 6-OHDA unilaterally into the medial forebrain bundle (MFB) or the substantia nigra. This will create a lesion in the dopaminergic pathway on one side of the brain.

2. Drug Administration:

  • Administer this compound via a chosen route (e.g., intracerebroventricular, intranasal, or systemic if a blood-brain barrier-penetrating formulation is used). Administration can be pre-lesion (for neuroprotection) or post-lesion (for restoration).

3. Behavioral Assessment (Apomorphine- or Amphetamine-Induced Rotational Behavior):

  • Administer a dopamine agonist (apomorphine) or a dopamine-releasing agent (amphetamine) to the lesioned rats.
  • Place the rat in a circular arena and record the number of full rotations (ipsilateral or contralateral to the lesion) over a set period (e.g., 60-90 minutes).
  • A reduction in the net rotational asymmetry in the this compound treated group compared to the vehicle-treated lesion group would suggest a functional improvement.

Signaling Pathways and Experimental Workflows

G cluster_0 Experimental Workflow: Neuroprotection Study A Animal Model (e.g., C57BL/6 Mice) B Neurotoxin Administration (e.g., MPTP) A->B D Behavioral Assessment (e.g., Open Field Test) B->D C This compound Administration C->D E Neurochemical Analysis (Dopamine & Metabolites) D->E F Histological Analysis (TH Staining) E->F

Workflow for assessing neuroprotection.

G cluster_1 Proposed Neuroprotective Signaling of this compound NT This compound NTR1 Neurotensin Receptor 1 (NTS1) NT->NTR1 PKC Protein Kinase C (PKC) NTR1->PKC NMDA_R NMDA Receptor Phosphorylation PKC->NMDA_R Glutamate Enhanced Glutamate Signaling NMDA_R->Glutamate Neuroprotection Neuroprotection & Neuronal Survival Glutamate->Neuroprotection G cluster_2 Modulation of Dopaminergic Neurotransmission NT This compound DA_Neuron Dopaminergic Neuron NT->DA_Neuron DA_Release Increased Dopamine Release & Firing Rate DA_Neuron->DA_Release D2_Auto Inhibition of D2 Autoreceptors DA_Neuron->D2_Auto TH_Exp Upregulation of Tyrosine Hydroxylase DA_Neuron->TH_Exp Functional_Imp Functional Improvement DA_Release->Functional_Imp D2_Auto->Functional_Imp TH_Exp->Functional_Imp

References

Application Notes and Protocols for (D-Phe11)-Neurotensin-Induced Experimental Hypothermia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(D-Phe11)-Neurotensin is a synthetic analog of the endogenous neuropeptide neurotensin (NT). By substituting the L-phenylalanine at position 11 with its D-isomer, this compound exhibits enhanced stability and resistance to degradation by brain peptidases.[1] This increased stability leads to a higher in vivo potency compared to native neurotensin, making it a valuable tool for neuroscience research, particularly in studies requiring sustained receptor activation. One of the key central effects of neurotensin and its analogs is the induction of hypothermia, a physiological state with significant therapeutic potential for conditions such as stroke, traumatic brain injury, and seizures.[2][3]

These application notes provide a comprehensive overview of the use of this compound to induce experimental hypothermia, including its mechanism of action, detailed experimental protocols, and expected outcomes.

Mechanism of Action

Neurotensin-induced hypothermia is primarily mediated by the activation of neurotensin receptors 1 (NTSR1) and 2 (NTSR2) within the median preoptic nucleus (MnPO) of the hypothalamus, a critical brain region for thermoregulation.[4][5] The binding of this compound to these receptors triggers a signaling cascade that ultimately leads to a decrease in the body's core temperature set-point.

The signaling pathway involves:

  • Neuronal Activation: this compound binds to NTSR1 on GABAergic neurons in the MnPO. This activation leads to an inward current, calcium release from intracellular stores, and an increase in the frequency and amplitude of inhibitory postsynaptic currents (IPSCs).[4][5]

  • Astrocytic Involvement: The peptide also activates NTSR2 on astrocytes in the MnPO. This interaction results in an increased excitatory input to the preoptic GABAergic neurons, an effect dependent on the activation of P2X4 receptors.[4][5]

  • Integrated Response: The combined activation of both NTSR1 and NTSR2 is necessary to elicit a full hypothermic response.[4][5] This coordinated neuronal and astrocytic signaling cascade within the MnPO effectively lowers the thermoregulatory set-point, leading to a controlled decrease in body temperature.

Below is a diagram illustrating the signaling pathway of neurotensin-induced hypothermia in the median preoptic nucleus.

NT_Hypothermia_Pathway cluster_neuron GABAergic Neuron cluster_astrocyte Astrocyte NTSR1 NTSR1 Ca_release Ca2+ Release NTSR1->Ca_release IPSC Increased IPSCs Ca_release->IPSC Neuron_Activation Neuronal Firing IPSC->Neuron_Activation Hypothermia Hypothermia Neuron_Activation->Hypothermia NTSR2 NTSR2 P2X4 P2X4 Activation NTSR2->P2X4 Excitatory_Input Increased Excitatory Input P2X4->Excitatory_Input Excitatory_Input->Neuron_Activation DPhe11_NT This compound DPhe11_NT->NTSR1 DPhe11_NT->NTSR2

Caption: Signaling pathway of this compound-induced hypothermia.

Data Presentation

The following tables summarize quantitative data on the hypothermic effects of neurotensin and its analogs administered centrally. Due to the enhanced stability of this compound, it is expected to be more potent than native neurotensin, meaning lower doses may be required to achieve a similar or more prolonged hypothermic effect.

Table 1: Hypothermic Effects of Neurotensin Administered into the Median Preoptic Nucleus (MnPO) of Mice

CompoundDose (Concentration, Volume)Maximum Temperature Drop (°C)Time to Maximum Effect (hours)Duration of Effect (hours)Reference
Neurotensin1 µM, 100 nL5.2 ± 1.1~1~3[4]
aCSF (control)100 nLNo significant changeN/AN/A[4]

Table 2: Hypothermic Effects of Intracerebroventricular (ICV) Administration of Neurotensin Analogs in Rodents

CompoundSpeciesDoseMaximum Temperature Drop (°C)Reference
NeurotensinRat10-50 µg/h (continuous infusion)Down to 35-36°C[6]
NT77Rat5.0 mg/kg (IP)3.4[7]

Note: Data for this compound is not explicitly available in the cited literature. The provided data for neurotensin and other analogs serves as a reference. Researchers should perform dose-response studies to determine the optimal dosage for this compound.

Experimental Protocols

The following are detailed protocols for inducing hypothermia using this compound via intracerebroventricular (ICV) or direct intra-MnPO microinjection in rodents.

Protocol 1: Intracerebroventricular (ICV) Administration

This protocol is suitable for inducing a widespread central effect of this compound.

Materials:

  • This compound

  • Sterile artificial cerebrospinal fluid (aCSF)

  • Stereotaxic apparatus

  • Anesthesia (e.g., isoflurane, ketamine/xylazine)

  • Guide cannula and injector (e.g., 26-gauge guide, 33-gauge injector)

  • Microsyringe pump

  • Rectal probe or implantable telemetry device for temperature monitoring

  • Surgical tools

Procedure:

  • Animal Preparation: Acclimatize animals to handling for several days prior to surgery. Anesthetize the animal and mount it in a stereotaxic apparatus.

  • Cannula Implantation: Surgically implant a guide cannula aimed at a lateral ventricle. Coordinates should be determined based on a stereotaxic atlas for the specific species and strain.

  • Recovery: Allow the animal to recover from surgery for at least one week.

  • Drug Preparation: Dissolve this compound in sterile aCSF to the desired concentration. Based on literature for native neurotensin, a starting dose range of 1-10 µg in a volume of 1-5 µL can be considered, followed by dose-response optimization.

  • Injection: On the day of the experiment, gently restrain the animal and insert the injector into the guide cannula. Connect the injector to a microsyringe pump and infuse the this compound solution at a slow rate (e.g., 0.5-1 µL/min) to avoid increased intracranial pressure.

  • Temperature Monitoring: Monitor the animal's core body temperature continuously using a rectal probe or telemetry device, starting from a baseline measurement before the injection.

  • Post-Injection Monitoring: Continue to monitor the animal's temperature and behavior until it returns to baseline.

Protocol 2: Intra-Median Preoptic Nucleus (Intra-MnPO) Microinjection

This protocol is for targeted delivery of this compound to a specific brain region known to be crucial for its hypothermic effect.

Materials:

  • Same as for ICV administration.

Procedure:

  • Animal Preparation and Cannulation: Follow the same initial steps as for ICV administration, but implant the guide cannula aimed at the MnPO.

  • Drug Preparation: Prepare the this compound solution in aCSF. Based on intra-MnPO injections of native neurotensin, a starting concentration of 1 µM in a volume of 100 nL can be used as a starting point for dose-finding studies.[4]

  • Injection: On the day of the experiment, perform the microinjection into the MnPO at a slow rate (e.g., 100 nL/min).[4]

  • Temperature and Behavioral Monitoring: Continuously monitor core body temperature and observe the animal for any behavioral changes.

  • Histological Verification: After the experiment, it is crucial to perform histological analysis to verify the correct placement of the cannula in the MnPO.

Below is a diagram illustrating the experimental workflow for inducing hypothermia with this compound.

Experimental_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Analysis Animal_Acclimatization Animal Acclimatization Cannula_Implantation Stereotaxic Cannula Implantation (ICV or Intra-MnPO) Animal_Acclimatization->Cannula_Implantation Surgical_Recovery Surgical Recovery (≥ 1 week) Cannula_Implantation->Surgical_Recovery Drug_Prep Prepare this compound in aCSF Surgical_Recovery->Drug_Prep Baseline_Temp Baseline Temperature Measurement Drug_Prep->Baseline_Temp Injection Microinjection (ICV or Intra-MnPO) Baseline_Temp->Injection Continuous_Monitoring Continuous Temperature & Behavioral Monitoring Injection->Continuous_Monitoring Data_Analysis Data Analysis (Temperature vs. Time) Continuous_Monitoring->Data_Analysis Histology Histological Verification of Cannula Placement Data_Analysis->Histology

Caption: Experimental workflow for this compound administration.

Concluding Remarks

This compound is a potent tool for inducing experimental hypothermia due to its enhanced stability in the central nervous system. The protocols outlined above provide a framework for researchers to investigate its thermoregulatory effects. It is essential to conduct pilot studies to determine the optimal dose and administration route for specific experimental needs. Careful monitoring of animal welfare and accurate temperature measurement are critical for obtaining reliable and reproducible results. The insights gained from such studies will contribute to a better understanding of the role of the neurotensin system in thermoregulation and may pave the way for novel therapeutic strategies leveraging pharmacologically induced hypothermia.

References

Application Notes and Protocols: Electrophysiological Effects of (D-Phe11)-Neurotensin on Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with a wide range of functions in the central nervous system, including the modulation of dopaminergic systems, which are implicated in reward, motivation, and various psychiatric disorders. The native form of neurotensin is rapidly degraded by peptidases, limiting its therapeutic potential. (D-Phe11)-Neurotensin is a synthetic analog of neurotensin where the L-phenylalanine at position 11 is replaced by its D-isomer. This substitution confers significant resistance to enzymatic degradation, leading to a more potent and prolonged in vivo activity compared to the native peptide.[1] These application notes provide an overview of the electrophysiological effects of this compound on neurons, with a focus on its impact on neuronal excitability and synaptic transmission. Detailed protocols for key electrophysiological experiments are also provided.

Electrophysiological Effects of Neurotensin Analogs

This compound, due to its enhanced stability, is expected to elicit more potent and sustained electrophysiological responses compared to native neurotensin. The primary effects of neurotensin receptor activation on neurons, particularly dopaminergic neurons in the ventral tegmental area (VTA) and substantia nigra (SNc), are excitatory.[2][3][4][5] This excitation is characterized by membrane depolarization and an increase in firing rate.

Data Presentation

The following tables summarize the known quantitative effects of native neurotensin on neuronal properties. It is important to note that while specific quantitative data for this compound is limited in the literature, its effects are expected to be qualitatively similar but with greater potency and duration.

ParameterNeuron TypeAgonistConcentrationObserved EffectReference
Spontaneous Firing Rate VTA Dopaminergic NeuronsNeurotensin10⁻¹⁰ MThreshold for excitation[5]
VTA Dopaminergic NeuronsNeurotensin10⁻⁶ MMaximal activation (~30 spikes/10 sec)[5]
VTA Dopaminergic NeuronsNeurotensin~35 nMEC₅₀ for firing rate increase[5]
Membrane Potential Guinea-pig prevertebral ganglia neuronsNeurotensin2-5 µMDepolarization[2]
Ion Channel Modulation SNc Dopaminergic NeuronsNeurotensinNot specifiedActivation of a non-selective cation conductance[4]
VTA Dopaminergic NeuronsNeurotensin100 nMInhibition of D2R-mediated IPSC[3]
VTA Dopaminergic NeuronsNeurotensin100 nMInhibition of GABA-B-mediated IPSC[3]

Signaling Pathways

The electrophysiological effects of neurotensin and its analogs are primarily mediated by the high-affinity neurotensin receptor 1 (NTS1), a G-protein coupled receptor (GPCR). Activation of NTS1 initiates a signaling cascade that ultimately alters neuronal excitability.

Gq_Signaling_Pathway cluster_cytosol Cytosol NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates CationChannel Non-selective Cation Channel Gq->CationChannel Activates KChannel GIRK Channel Gq->KChannel Inhibits PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Induces Depolarization Depolarization CationChannel->Depolarization KChannel->Depolarization (via reduced hyperpolarization) Ca_release->Depolarization Contributes to Neurotensin This compound Neurotensin->NTS1 Binds to

Caption: NTS1 receptor signaling pathway leading to neuronal depolarization.

Experimental Protocols

Whole-Cell Patch-Clamp Recording of this compound Effects

This protocol describes how to measure changes in membrane potential and ionic currents in response to this compound in cultured neurons or acute brain slices.

Materials:

  • This compound stock solution (1 mM in sterile water)

  • Artificial cerebrospinal fluid (aCSF) containing (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH₂PO₄, 25 NaHCO₃, 25 D-glucose, 2 CaCl₂, and 1 MgCl₂. Continuously bubbled with 95% O₂/5% CO₂.

  • Intracellular solution for current-clamp containing (in mM): 135 K-gluconate, 10 HEPES, 10 phosphocreatine, 4 KCl, 4 Mg-ATP, and 0.3 Na-GTP. pH adjusted to 7.3 with KOH.

  • Intracellular solution for voltage-clamp (to isolate cation currents) containing (in mM): 120 Cs-methanesulfonate, 20 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP. pH adjusted to 7.3 with CsOH.

  • Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Prepare acute brain slices (e.g., from the VTA) or cultured neurons.

  • Transfer a slice or coverslip with cultured neurons to the recording chamber and continuously perfuse with oxygenated aCSF.

  • Pull patch pipettes with a resistance of 3-5 MΩ when filled with intracellular solution.

  • Establish a gigaohm seal (>1 GΩ) on a target neuron and then rupture the membrane to obtain the whole-cell configuration.

  • For Current-Clamp Recordings: a. Record the resting membrane potential. b. Apply this compound at the desired concentration (e.g., 100 nM) to the bath via the perfusion system. c. Record the change in membrane potential and firing rate for the duration of the application. d. Wash out the drug and record the recovery.

  • For Voltage-Clamp Recordings: a. Clamp the neuron at a holding potential of -60 mV. b. Apply a voltage ramp or step protocol to assess baseline currents. c. Apply this compound and record the induced current. d. Repeat the voltage ramp or step protocol in the presence of the drug to determine the current-voltage relationship of the induced conductance.

Patch_Clamp_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis Prep Prepare Brain Slice or Neuronal Culture Chamber Transfer to Recording Chamber Prep->Chamber Pipette Pull Patch Pipette Chamber->Pipette Seal Establish Gigaohm Seal Pipette->Seal WholeCell Rupture Membrane for Whole-Cell Configuration Seal->WholeCell Baseline Record Baseline Activity (Current or Voltage Clamp) WholeCell->Baseline DrugApp Apply this compound Baseline->DrugApp DrugRecord Record Drug Effect DrugApp->DrugRecord Washout Washout and Record Recovery DrugRecord->Washout Analyze Analyze Data: - Change in Membrane Potential - Firing Rate - Induced Current Washout->Analyze

Caption: Experimental workflow for whole-cell patch-clamp recording.

Extracellular Single-Unit Recording

This protocol is suitable for measuring the firing rate of spontaneously active neurons in response to this compound in vivo or in acute brain slices.

Materials:

  • This compound stock solution (1 mM in sterile water)

  • aCSF (for in vitro) or physiological saline (for in vivo)

  • Glass microelectrodes for extracellular recording (5-15 MΩ)

  • Extracellular recording amplifier and data acquisition system

  • Drug delivery system (perfusion for slices, microiontophoresis or pressure ejection for in vivo)

Procedure:

  • Prepare an anesthetized animal for in vivo recording or an acute brain slice for in vitro recording.

  • Lower the recording electrode into the brain region of interest (e.g., VTA).

  • Isolate a single, spontaneously active neuron.

  • Record the baseline firing rate for a stable period (e.g., 5-10 minutes).

  • Apply this compound via the chosen delivery method.

  • Record the change in firing rate during and after drug application.

  • Allow for a recovery period to observe if the firing rate returns to baseline.

Extracellular_Recording_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Analysis AnimalPrep Prepare Anesthetized Animal or Brain Slice Electrode Lower Recording Electrode into Target Region AnimalPrep->Electrode Isolate Isolate Single Neuron Electrode->Isolate Baseline Record Baseline Firing Rate Isolate->Baseline DrugApp Apply this compound Baseline->DrugApp DrugRecord Record Firing Rate Change DrugApp->DrugRecord Recovery Record Recovery DrugRecord->Recovery Analyze Analyze Data: - Peristimulus Time Histogram (PSTH) - Firing Rate vs. Time Plot Recovery->Analyze

Caption: Workflow for extracellular single-unit recording.

Conclusion

This compound is a potent and stable neurotensin analog that acts as an excitatory neuromodulator in the central nervous system. Its primary electrophysiological effect is to increase neuronal firing rates through the activation of NTS1 receptors and the subsequent modulation of ion channels. The provided protocols offer a framework for researchers to investigate the detailed mechanisms of action of this compound and other stable neurotensin analogs, which may hold therapeutic promise for a variety of neurological and psychiatric disorders.

References

Application Notes and Protocols for Behavioral Assays Involving (D-Phe11)-Neurotensin Administration

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neurotensin (NT) is a 13-amino acid neuropeptide with a diverse range of functions in the central nervous system, including modulation of dopamine signaling, thermoregulation, and nociception. Its potential as a therapeutic target for neurological and psychiatric disorders such as schizophrenia, Parkinson's disease, and chronic pain has been a subject of intense research. However, the native NT peptide is rapidly degraded by peptidases, limiting its therapeutic utility. (D-Phe11)-Neurotensin is a synthetic analog of neurotensin that exhibits enhanced stability and potency due to the substitution of L-Tryptophan at position 11 with its D-isomer, making it resistant to degradation. This increased stability allows for more sustained and potent effects in vivo, making it a valuable tool for investigating the role of neurotensin systems in various physiological and pathological processes.

These application notes provide detailed protocols for a selection of behavioral assays commonly used to assess the central effects of this compound. The assays described—the Hot Plate Test for analgesia, the Rotarod Test for motor coordination, and the Conditioned Place Preference (CPP) test for reward or aversion—are fundamental tools in preclinical drug development and neuroscience research.

Signaling Pathways of Neurotensin Receptors

This compound exerts its effects primarily through the activation of two high-affinity G protein-coupled receptors: Neurotensin Receptor 1 (NTS1) and Neurotensin Receptor 2 (NTS2). The activation of these receptors initiates distinct downstream signaling cascades.

NTS1_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Phe11-NT This compound NTS1 NTS1 Receptor D-Phe11-NT->NTS1 Gq Gαq NTS1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca2 Ca²⁺ Release IP3->Ca2 induces PKC Protein Kinase C (PKC) DAG->PKC activates Cellular_Response1 Cellular Response (e.g., Neuronal Excitability) Ca2->Cellular_Response1 MAPK MAPK Cascade (e.g., ERK1/2) PKC->MAPK activates MAPK->Cellular_Response1

NTS1 Receptor Signaling Pathway

NTS2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Phe11-NT This compound NTS2 NTS2 Receptor D-Phe11-NT->NTS2 Internalization Receptor Internalization NTS2->Internalization induces ERK_Activation ERK1/2 Activation Internalization->ERK_Activation leads to Cellular_Response2 Cellular Response (e.g., Antinociception) ERK_Activation->Cellular_Response2

NTS2 Receptor Signaling Pathway

Experimental Protocols and Data Presentation

The following sections provide detailed protocols for key behavioral assays and present example data in structured tables. These protocols are intended as a guide and may require optimization based on specific experimental goals, animal strains, and laboratory conditions.

Hot Plate Test for Analgesia

Objective: To assess the analgesic properties of this compound by measuring the latency of a thermal nociceptive response.

Experimental Workflow:

Hot_Plate_Workflow cluster_setup Setup cluster_procedure Procedure cluster_data Data Analysis Acclimatize Acclimatize Animal to Test Room Set_Temp Set Hot Plate Temperature (e.g., 55°C) Administer Administer (D-Phe11)-NT or Vehicle (i.c.v.) Place_Animal Place Animal on Hot Plate Administer->Place_Animal Start_Timer Start Timer Place_Animal->Start_Timer Observe Observe for Nociceptive Response (Paw Licking/Jumping) Start_Timer->Observe Stop_Timer Stop Timer and Record Latency Observe->Stop_Timer Remove_Animal Remove Animal Stop_Timer->Remove_Animal Analyze Analyze Latency Data Remove_Animal->Analyze Rotarod_Workflow cluster_setup Setup & Training cluster_procedure Testing Procedure cluster_data Data Analysis Acclimatize Acclimatize Animal to Test Room Training Training Session: Place on rotating rod (e.g., 4 rpm) for a set duration (e.g., 60s) Administer Administer (D-Phe11)-NT or Vehicle (i.c.v.) Place_Animal Place Animal on Accelerating Rotarod Administer->Place_Animal Start_Test Start Rotation (e.g., 4 to 40 rpm over 5 min) Place_Animal->Start_Test Record_Latency Record Latency to Fall Start_Test->Record_Latency Repeat_Trials Repeat for Multiple Trials Record_Latency->Repeat_Trials Analyze Analyze Latency Data Across Trials Repeat_Trials->Analyze CPP_Workflow cluster_pre_conditioning Phase 1: Pre-Conditioning (Baseline) cluster_conditioning Phase 2: Conditioning cluster_post_conditioning Phase 3: Post-Conditioning (Test) cluster_data Data Analysis Pre_Test Allow free exploration of all chambers and record time spent in each. Day_X Day X: Administer (D-Phe11)-NT and confine to one chamber. Pre_Test->Day_X Day_Y Day Y: Administer Vehicle and confine to the other chamber. Day_X->Day_Y Alternate Alternate for several days. Day_Y->Alternate Post_Test Allow free exploration of all chambers (drug-free) and record time spent in each. Alternate->Post_Test Analyze Calculate Preference Score: (Time in drug-paired chamber) - (Time in vehicle-paired chamber) Post_Test->Analyze

Application Notes and Protocols for the Analysis of (D-Phe11)-Neurotensin by HPLC

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide detailed methodologies for the analysis of the synthetic neurotensin analog, (D-Phe11)-Neurotensin, using High-Performance Liquid Chromatography (HPLC). The protocols are intended for researchers, scientists, and drug development professionals working on the characterization, quantification, and stability assessment of this peptide.

Introduction

This compound is a synthetic analog of the endogenous tridecapeptide neurotensin. The substitution of L-Tyrosine at position 11 with its D-phenylalanine enantiomer confers enhanced stability against enzymatic degradation, making it a valuable tool for neurobiological and pharmacological research.[1] Accurate and robust analytical methods are crucial for the development and application of such peptide-based therapeutics. Reversed-phase HPLC (RP-HPLC) is a powerful and widely used technique for the separation, purification, and analysis of peptides due to its high resolution and compatibility with various detection methods.[2][3]

This document outlines a typical RP-HPLC method for the analysis of this compound, including sample preparation, instrument parameters, and data analysis. Additionally, a brief overview of the neurotensin signaling pathway is provided for contextual understanding.

Neurotensin Signaling Pathway

Neurotensin and its analogs exert their physiological effects by binding to specific G protein-coupled receptors (GPCRs), primarily the neurotensin receptor 1 (NTS1) and 2 (NTS2). Upon ligand binding, these receptors activate intracellular signaling cascades involving various G proteins, such as Gαq, Gαi, and Gαo. This activation leads to the modulation of downstream effectors, including phospholipase C (PLC) and adenylyl cyclase, resulting in changes in intracellular second messengers like inositol phosphates and cyclic AMP (cAMP). These signaling events ultimately regulate a wide range of cellular processes.

Neurotensin_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NT_analog This compound NTS1 NTS1 Receptor NT_analog->NTS1 Binds to G_protein Gαq/11, Gαi/o NTS1->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Ca_release Ca²⁺ Release IP3_DAG->Ca_release Induces PKC Protein Kinase C (PKC) IP3_DAG->PKC Activates Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Figure 1: Simplified Neurotensin Signaling Pathway.

HPLC Method for this compound Analysis

The following protocol describes a general-purpose RP-HPLC method suitable for the purity assessment and quantification of this compound.

Experimental Workflow

The overall workflow for the HPLC analysis of this compound involves several key steps, from sample preparation to data analysis and interpretation.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolution in Mobile Phase A) HPLC_System HPLC System Setup (Column Equilibration) Sample_Prep->HPLC_System Injection Sample Injection HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection UV Detection (230 nm) Separation->Detection Data_Acquisition Data Acquisition (Chromatogram Generation) Detection->Data_Acquisition Data_Analysis Data Analysis (Peak Integration, Quantification) Data_Acquisition->Data_Analysis Report Reporting Data_Analysis->Report

Figure 2: Experimental Workflow for HPLC Analysis.
Materials and Reagents

  • This compound standard (lyophilized powder)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), HPLC grade

  • Water, HPLC grade or ultrapure

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is suitable for this analysis.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% (v/v) TFA in Water
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile
Gradient Program 5% to 60% B over 30 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 230 nm
Injection Volume 20 µL
Protocol
  • Mobile Phase Preparation:

    • To prepare Mobile Phase A, add 1 mL of TFA to 999 mL of HPLC-grade water and mix thoroughly.

    • To prepare Mobile Phase B, add 1 mL of TFA to 999 mL of HPLC-grade acetonitrile and mix thoroughly.

    • Degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh a suitable amount of this compound standard.

    • Dissolve the standard in Mobile Phase A to a final concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with Mobile Phase A to desired concentrations (e.g., 0.5, 0.25, 0.1, 0.05, 0.01 mg/mL) for linearity assessment.

  • Sample Preparation:

    • For bulk substance analysis, prepare the sample in the same manner as the standard solution.

    • For analysis in biological matrices (e.g., plasma, serum), a sample extraction step is required. A common method is protein precipitation:

      • To 100 µL of the biological sample, add 300 µL of ice-cold acetonitrile.

      • Vortex for 1 minute to precipitate proteins.

      • Centrifuge at 10,000 x g for 10 minutes.

      • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

      • Reconstitute the residue in a known volume of Mobile Phase A before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the initial mobile phase conditions (95% A, 5% B) until a stable baseline is achieved.

    • Inject the standard solutions and samples.

    • Run the gradient program as specified in the table above.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on the retention time of the standard.

    • Integrate the peak area of the analyte.

    • For purity analysis, calculate the percentage purity by dividing the peak area of the main peak by the total area of all peaks.

    • For quantification, construct a calibration curve by plotting the peak area of the standards against their known concentrations. Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

Expected Results and Data Presentation

The described HPLC method should provide good separation of this compound from potential impurities. The following table summarizes typical quantitative data that can be obtained.

ParameterExpected Value
Retention Time (RT) 15 - 25 minutes (dependent on the specific C18 column)
Tailing Factor 0.9 - 1.5
Theoretical Plates > 2000
Linearity (r²) > 0.999
Limit of Detection (LOD) ~1-5 ng on column
Limit of Quantification (LOQ) ~5-15 ng on column

Note: These values are illustrative and may vary depending on the specific instrument, column, and experimental conditions.

Troubleshooting

  • Poor Peak Shape (Tailing or Fronting): This may be due to column degradation, inappropriate mobile phase pH, or sample overload. Ensure the column is in good condition, the mobile phase is correctly prepared, and the injection volume and concentration are within the optimal range.

  • Variable Retention Times: Fluctuations in temperature, mobile phase composition, or flow rate can cause retention time shifts. Ensure the HPLC system is properly equilibrated and maintained.

  • Extraneous Peaks: These may arise from contaminants in the sample, solvent, or HPLC system. Use high-purity solvents and properly clean the system between runs.

By following these detailed application notes and protocols, researchers can confidently perform the HPLC analysis of this compound for various research and development purposes.

References

Troubleshooting & Optimization

(D-Phe11)-Neurotensin solubility and vehicle preparation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and vehicle preparation of (D-Phe11)-Neurotensin. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and relevant technical data to support your research endeavors.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is the D-Phenylalanine substitution important?

This compound is a synthetic analog of the endogenous neuropeptide neurotensin. The substitution of L-Phenylalanine with its D-isomer at position 11 significantly increases the peptide's resistance to degradation by brain peptidases.[1] This enhanced stability makes it a more potent and reliable tool for in vivo studies compared to the native neurotensin.[1]

Q2: What are the general solubility characteristics of this compound?

Q3: What is the recommended storage condition for this compound?

Lyophilized this compound should be stored at -20°C for long-term stability. Once reconstituted in a solvent, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. Stock solutions in DMSO can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2][3]

Solubility and Vehicle Preparation Data

The following table summarizes the key properties and recommended solvents for this compound.

ParameterValue/RecommendationSource
Molecular Formula C78H121N21O19[4]
Molecular Weight ~1657 g/mol [5][4]
Appearance Lyophilized powder[5]
Solubility in Water Estimated to be similar to Neurotensin (up to 33.33 mg/mL with sonication)
Solubility in DMSO Estimated to be similar to Neurotensin (up to 50 mg/mL with sonication)[2]
Recommended Solvents Sterile Water, Phosphate-Buffered Saline (PBS), Dimethyl Sulfoxide (DMSO)
In Vitro Vehicle Cell culture medium, PBS, or other aqueous buffers. A low percentage of DMSO (<0.5%) may be used as a co-solvent.
In Vivo Vehicle Sterile saline, artificial cerebrospinal fluid (aCSF) for intracerebroventricular (ICV) injections, or a mixed vehicle for systemic administration (e.g., DMSO, PEG300, Tween-80, saline).[6]

Experimental Protocols

Protocol 1: Reconstitution of Lyophilized this compound

This protocol outlines the steps for reconstituting the lyophilized peptide for use in in vitro and in vivo experiments.

Materials:

  • Vial of lyophilized this compound

  • Sterile, nuclease-free water, PBS, or DMSO

  • Sterile, low-retention polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Centrifugation: Briefly centrifuge the vial to ensure all the lyophilized powder is at the bottom.

  • Solvent Addition: Carefully add the desired volume of the chosen solvent (e.g., sterile water, PBS, or DMSO) to the vial to achieve the desired stock concentration (e.g., 1 mg/mL or 1 mM).

  • Dissolution: Gently vortex the vial to mix. For peptides that are difficult to dissolve, sonication in a water bath for a few minutes can aid in complete dissolution.[2][3]

  • Aliquoting and Storage: Once fully dissolved, aliquot the stock solution into sterile, low-retention microcentrifuge tubes. Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Vehicle for In Vivo Administration

This protocol provides a general method for preparing a vehicle suitable for systemic (e.g., intravenous or intraperitoneal) administration of hydrophobic peptides. Note: This is a general protocol and may need optimization for your specific experimental needs.

Materials:

  • This compound stock solution in DMSO

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile saline (0.9% NaCl)

  • Sterile tubes and syringes

Procedure (for a final formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline): [6]

  • In a sterile tube, add the required volume of the this compound stock solution in DMSO.

  • Add PEG300 to the tube and mix thoroughly until the solution is clear.

  • Add Tween-80 to the mixture and vortex until fully incorporated.

  • Finally, add the sterile saline to the desired final volume and mix until a clear and homogenous solution is formed.

  • The final solution should be sterile-filtered through a 0.22 µm syringe filter before administration.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Peptide will not dissolve Insufficient mixing or inappropriate solvent.- Gently warm the solution to 37°C and continue to vortex or sonicate.[3]- If in an aqueous buffer, consider preparing a concentrated stock in DMSO and then diluting it into the aqueous buffer.
Precipitation upon dilution The peptide is coming out of solution when the solvent composition changes.- Dilute the concentrated stock solution slowly while vortexing the aqueous buffer.- Increase the percentage of the organic co-solvent if experimentally permissible.
Inconsistent experimental results Peptide degradation due to improper storage or multiple freeze-thaw cycles.- Ensure proper storage of lyophilized peptide and reconstituted aliquots at -20°C or -80°C.- Avoid repeated freeze-thaw cycles by using single-use aliquots.
Vehicle toxicity in cell culture High concentration of organic solvent (e.g., DMSO).- Ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%).- Run a vehicle-only control to assess solvent toxicity.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the neurotensin receptor signaling pathway and a typical experimental workflow for studying the effects of this compound.

Neurotensin_Signaling_Pathway DPhe11 This compound NTSR1 Neurotensin Receptor 1 (NTSR1 - GPCR) DPhe11->NTSR1 Binds to Gq Gq Protein NTSR1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3 Receptor PKC Protein Kinase C (PKC) Activation DAG->PKC Ca2 Ca²⁺ Release ER->Ca2 CellularResponse Downstream Cellular Responses Ca2->CellularResponse PKC->CellularResponse Experimental_Workflow Start Start: Lyophilized This compound Reconstitution Reconstitution (Protocol 1) Start->Reconstitution StockSolution Stock Solution (e.g., 1 mg/mL in DMSO) Reconstitution->StockSolution InVitro In Vitro Experiments StockSolution->InVitro InVivo In Vivo Experiments StockSolution->InVivo Dilution Dilution in Culture Medium InVitro->Dilution VehiclePrep Vehicle Preparation (Protocol 2) InVivo->VehiclePrep CellTreatment Cell Treatment Dilution->CellTreatment AnimalAdmin Animal Administration VehiclePrep->AnimalAdmin DataAnalysis Data Analysis and Interpretation CellTreatment->DataAnalysis AnimalAdmin->DataAnalysis

References

Preventing degradation of (D-Phe11)-Neurotensin in solution

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for (D-Phe11)-Neurotensin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the degradation of this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and integrity of your peptide during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary advantage of using this compound over native Neurotensin?

A1: The substitution of L-Phenylalanine with its D-enantiomer at position 11 renders this compound highly resistant to enzymatic degradation by peptidases found in biological samples, such as brain synaptic membranes.[1] This enhanced stability ensures a longer half-life in experimental systems, providing more reliable and reproducible results.

Q2: What are the main pathways of neurotensin degradation?

A2: Native neurotensin is primarily degraded by peptidases that cleave the peptide at specific sites. The major cleavage sites are at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds.[2] Key enzymes involved in this degradation include metalloendopeptidases (like enkephalinase), angiotensin-converting enzyme, and prolyl endopeptidase. The D-amino acid substitution at position 11 in this compound protects the crucial Tyr11-Ile12 bond from cleavage.

Q3: How should I store my this compound stock solution?

A3: For optimal stability, it is recommended to prepare aliquots of your stock solution to avoid repeated freeze-thaw cycles. Store these aliquots at -20°C or -80°C. For short-term storage (a few days), solutions can be kept at 4°C.

Q4: What is the optimal pH for storing this compound in solution?

A4: While specific degradation kinetics for this compound across a wide pH range are not extensively published, peptides are generally most stable at a slightly acidic pH (around 4-5). Alkaline conditions (pH > 8) should be avoided as they can accelerate degradation pathways such as deamidation and oxidation.

Q5: Can I add stabilizers to my this compound solution?

A5: Yes, various excipients can be used to enhance the stability of peptide solutions. These include:

  • Buffers: Phosphate or citrate buffers can help maintain an optimal pH.

  • Cryoprotectants/Lyoprotectants: Sugars like sucrose or trehalose, and polyols such as mannitol or sorbitol can protect the peptide during freezing and lyophilization.

  • Antioxidants: Ascorbic acid or methionine can be included to minimize oxidation.

  • Surfactants: Polysorbate 80 can reduce aggregation and surface adsorption.

Troubleshooting Guide

This guide addresses common issues encountered during the handling and use of this compound in solution.

Issue Possible Cause(s) Recommended Solution(s)
Loss of peptide activity or concentration over time Enzymatic Degradation: Contamination of the solution with proteases.While this compound is resistant to many peptidases, ensure sterile handling techniques. Consider adding broad-spectrum protease inhibitors if working with complex biological samples.
Chemical Degradation: Suboptimal pH, high temperature, or exposure to light and oxygen.Store solutions at the recommended low temperatures. Protect from light by using amber vials. Maintain a slightly acidic pH (4-5) using an appropriate buffer system. For long-term storage, consider lyophilizing the peptide.
Adsorption to Surfaces: The peptide may adsorb to the surface of plastic or glass vials, especially at low concentrations.Use low-protein-binding microcentrifuge tubes. The addition of a small amount of a non-ionic surfactant like Polysorbate 80 (e.g., 0.01-0.1%) can help prevent adsorption.
Precipitation or aggregation of the peptide Isoelectric Point: The peptide is least soluble at its isoelectric point (pI).Adjust the pH of the solution to be at least one unit away from the pI of this compound.
Freeze-Thaw Cycles: Repeated freezing and thawing can induce aggregation.Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles.
High Concentration: High peptide concentrations can favor aggregation.If possible, work with lower concentrations. If high concentrations are necessary, consider the use of solubility-enhancing excipients.
Inconsistent experimental results Peptide Degradation: Inconsistent stability of the peptide solution between experiments.Strictly adhere to standardized protocols for solution preparation, storage, and handling. Prepare fresh working solutions for each experiment from a properly stored stock.
Inaccurate Quantification: Errors in determining the initial peptide concentration.Use a validated method for peptide quantification, such as UV spectrophotometry at 280 nm (if the sequence contains Trp or Tyr) or a colorimetric assay like the bicinchoninic acid (BCA) assay.

Quantitative Data Summary

While extensive quantitative stability data for this compound across various conditions is limited in publicly available literature, the following table provides an estimated stability profile based on general knowledge of D-amino acid substituted peptides and related neurotensin analogs.[3] Note: This data should be used as a guideline, and it is recommended to perform stability studies for your specific experimental conditions.

Condition Parameter Estimated Half-life (t½) Notes
pH pH 4.0> 100 hoursSlightly acidic conditions generally favor peptide stability.
pH 7.4 (PBS)24 - 48 hoursPhysiological pH can lead to slow chemical degradation over time.
pH 8.5< 24 hoursAlkaline conditions can accelerate deamidation and other degradation pathways.
Temperature 4°CSeveral days to weeksRecommended for short-term storage of solutions.
25°C (Room Temp)Hours to a few daysAvoid prolonged storage at room temperature.
37°CHoursSignificant degradation can be expected within a day.
Biological Matrix Human Plasma (in vitro)> 24 hoursThe D-Phe11 substitution provides significant resistance to plasma peptidases. In contrast, native neurotensin has a half-life of less than 5 minutes in human plasma.[4]
Rat Brain Synaptic Membranes (in vitro)Highly StableThis compound shows high resistance to degradation by peptidases present in brain synaptic membranes.[1]

Experimental Protocols

Protocol 1: HPLC-Based Stability Assay for this compound

This protocol outlines a general method to assess the stability of this compound in a given solution over time.

1. Materials:

  • This compound

  • Solvent/buffer of interest (e.g., phosphate-buffered saline, pH 7.4)

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or a strong acid like 1 M HCl)

2. Procedure:

  • Sample Preparation: Prepare a solution of this compound in the buffer of interest at a known concentration (e.g., 1 mg/mL).

  • Incubation: Incubate the solution under the desired stress conditions (e.g., specific pH, temperature).

  • Time Points: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw an aliquot of the sample.

  • Quenching: Immediately stop any potential degradation by adding the quenching solution. For enzymatic degradation, this will precipitate the enzymes. For chemical degradation, this will shift the pH to a more stable range.

  • Centrifugation: Centrifuge the quenched sample to pellet any precipitate.

  • HPLC Analysis:

    • Inject a known volume of the supernatant onto the HPLC system.

    • Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 20 minutes).[5]

    • Monitor the elution profile at a suitable wavelength (e.g., 214 nm for the peptide bond or 280 nm if aromatic residues are present).

    • The flow rate is typically set to 1 mL/min.

  • Data Analysis:

    • Identify the peak corresponding to intact this compound based on its retention time from the t=0 sample.

    • Quantify the peak area of the intact peptide at each time point.

    • Calculate the percentage of the remaining peptide at each time point relative to the t=0 sample.

    • Plot the percentage of remaining peptide versus time to determine the degradation kinetics and half-life.

Protocol 2: In Vitro Degradation Assay using Rat Brain Synaptic Membranes

This protocol describes how to assess the enzymatic stability of this compound in the presence of brain peptidases.

1. Preparation of Rat Brain Synaptic Membranes:

  • This protocol should be performed at 4°C with all solutions pre-chilled.

  • Euthanize a rat according to approved institutional guidelines.

  • Dissect the whole brain (excluding cerebellum) and place it in ice-cold homogenization buffer (e.g., 0.32 M sucrose, 4 mM HEPES, pH 7.4).

  • Homogenize the tissue using a Dounce homogenizer.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.

  • Collect the supernatant and centrifuge at a higher speed (e.g., 20,000 x g for 20 minutes) to pellet the crude synaptosomes.

  • Resuspend the pellet in a hypotonic buffer (e.g., 5 mM Tris-HCl, pH 8.0) to lyse the synaptosomes and release the synaptic membranes.

  • Centrifuge at high speed (e.g., 40,000 x g for 30 minutes) to pellet the synaptic membranes.

  • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in the desired assay buffer and determine the protein concentration (e.g., using a BCA assay).

2. Degradation Assay:

  • In a microcentrifuge tube, combine the prepared synaptic membranes (at a final protein concentration of e.g., 50-100 µg/mL) with this compound (at a final concentration of e.g., 10 µM) in the assay buffer.

  • Incubate the mixture at 37°C.

  • At various time points, take aliquots of the reaction mixture and immediately stop the reaction by adding a quenching solution (e.g., 10% TCA).

  • Centrifuge to pellet the precipitated proteins and membranes.

  • Analyze the supernatant for the amount of remaining intact peptide using the HPLC method described in Protocol 1.

Visualizations

Degradation_Pathway_Neurotensin cluster_peptidases Peptidases NT Neurotensin (1-13) NT_1_8 Neurotensin (1-8) NT->NT_1_8 Arg8-Arg9 cleavage NT_1_10 Neurotensin (1-10) NT->NT_1_10 Pro10-Tyr11 cleavage Fragments Smaller Fragments NT_1_10->Fragments Tyr11-Ile12 cleavage Metalloendopeptidase Metalloendopeptidase Tyr11-Ile12 cleavage Tyr11-Ile12 cleavage Metalloendopeptidase->Tyr11-Ile12 cleavage ACE Angiotensin-Converting Enzyme Arg8-Arg9 cleavage Arg8-Arg9 cleavage ACE->Arg8-Arg9 cleavage ProlylEndopeptidase Prolyl Endopeptidase Pro10-Tyr11 cleavage Pro10-Tyr11 cleavage ProlylEndopeptidase->Pro10-Tyr11 cleavage

Caption: Enzymatic degradation pathway of native neurotensin.

Experimental_Workflow_Stability_Assay cluster_prep Sample Preparation cluster_analysis Analysis Prep_Sol Prepare (D-Phe11)-NT Solution Incubate Incubate under Stress Conditions Prep_Sol->Incubate Timepoints Withdraw Aliquots at Time Points Incubate->Timepoints Quench Quench Reaction Timepoints->Quench Centrifuge Centrifuge Quench->Centrifuge HPLC HPLC Analysis Centrifuge->HPLC Data Data Analysis HPLC->Data

Caption: General workflow for an HPLC-based peptide stability assay.

Troubleshooting_Degradation Start Problem: Loss of Peptide Activity Check_Storage Check Storage Conditions (Temp, Light, pH) Start->Check_Storage Check_Handling Review Handling Procedures (Sterility, Aliquoting) Start->Check_Handling Check_Adsorption Consider Surface Adsorption Start->Check_Adsorption Solution_Storage Optimize Storage: - Store at -20°C or below - Protect from light - Use buffered solution (pH 4-5) Check_Storage->Solution_Storage Solution_Handling Improve Handling: - Use sterile technique - Prepare single-use aliquots Check_Handling->Solution_Handling Solution_Adsorption Minimize Adsorption: - Use low-binding tubes - Add surfactant (e.g., Polysorbate 80) Check_Adsorption->Solution_Adsorption

Caption: Troubleshooting decision tree for peptide degradation issues.

References

Technical Support Center: Optimizing (D-Phe11)-Neurotensin for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage and application of (D-Phe11)-Neurotensin for in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in in vivo studies?

A1: this compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). The substitution of L-Phenylalanine at position 11 with its D-isomer, D-Phenylalanine, confers resistance to degradation by brain peptidases.[1] This enhanced metabolic stability leads to a higher in vivo potency and a longer duration of action compared to native neurotensin, making it a preferred tool for studying the physiological roles of neurotensin receptors.[1]

Q2: What are the primary receptors for this compound?

A2: this compound, like native neurotensin, primarily interacts with two high-affinity G protein-coupled receptors (GPCRs): Neurotensin Receptor 1 (NTS1) and Neurotensin Receptor 2 (NTS2). It can also interact with a third, single-transmembrane domain receptor, Sortilin/NTS3.

Q3: How should I prepare this compound for in vivo administration?

A3: this compound is typically supplied as a lyophilized powder. For in vivo administration, it is recommended to reconstitute the peptide in sterile, pyrogen-free saline or phosphate-buffered saline (PBS). Briefly vortex to dissolve and, if necessary, sonicate for a short period to ensure complete dissolution. Prepare fresh solutions daily to avoid degradation. For long-term storage, it is best to aliquot the lyophilized peptide and store it at -20°C or -80°C.

Q4: What are the expected physiological effects of this compound administration?

A4: The physiological effects of this compound are mediated by the activation of NTS1 and NTS2 receptors and can be dose- and route-dependent. Centrally administered this compound can induce analgesia, hypothermia, and alterations in locomotor activity. It also modulates the activity of the dopaminergic system. Peripherally, it can influence blood pressure and gastrointestinal motility.

Troubleshooting Guides

Issue 1: Variability in Experimental Results
Possible Cause Troubleshooting Step
Peptide Degradation Although more stable than native NT, improper storage or handling can still lead to degradation. Prepare fresh solutions for each experiment. Store stock solutions at -80°C in small aliquots to minimize freeze-thaw cycles.
Inconsistent Administration Ensure precise and consistent administration techniques, especially for intracerebroventricular (ICV) injections which require accurate stereotaxic coordinates. Verify cannula placement post-experiment.
Animal Strain and Sex Differences Be aware that different rodent strains and sexes can exhibit varied responses to neurotensin analogs. Ensure consistency in the animal model used throughout the study.
Anesthetic Interference Anesthetics can interfere with the physiological effects of neurotensin. If possible, use brief inhalation anesthesia or perform procedures in conscious animals with appropriate habituation.
Issue 2: Unexpected Side Effects
Possible Cause Troubleshooting Step
Hypotension Activation of NTS1 receptors can lead to a decrease in blood pressure. Monitor blood pressure if this is a concern for your experimental model. Consider using NTS2-selective analogs if this effect is undesirable.
Hypothermia Central administration of neurotensin analogs can cause a drop in body temperature. Monitor core body temperature and provide supplemental heat if necessary to maintain normothermia.
Biphasic Effects on Locomotion High doses of neurotensin analogs can have complex, biphasic effects on locomotor activity, sometimes causing initial hypoactivity followed by hyperactivity.[2] Conduct dose-response studies to identify the optimal dose for your desired effect.

Quantitative Data Summary

The following tables summarize reported dosages of neurotensin and its analogs for various in vivo applications. Note that dosages for this compound may need to be optimized, as its potency can differ from other analogs.

Table 1: Intracerebroventricular (ICV) Administration in Rodents

Compound Animal Model Application Dosage Range Observed Effect Reference
NeurotensinRatAnalgesia (Tail-flick)2.06 nmol (ED50)Inhibition of tail-flick reflex[3]
[D-Trp11]NeurotensinRatLocomotor Activity30 ngDecreased locomotor activity[2]
[D-Trp11]NeurotensinRatLocomotor Activity750 ngIncreased locomotor activity[2]
PD149163 (NTS1 agonist)MouseLocomotor Activity0.05 - 0.5 mg/kg (i.p.)Dose-dependent reduction in locomotor activity[4]

Table 2: Intravenous (i.v.) and Intraperitoneal (i.p.) Administration in Rats

Compound Administration Route Application Dosage Range Observed Effect Reference
PK23 (Opioid-Neurotensin Hybrid)i.v.Analgesia (Tail-flick)2.33 mg/kg (ED50)Dose-dependent antinociception[5]
PK23 (Opioid-Neurotensin Hybrid)i.p.Analgesia (Tail-flick)10 mg/kgModest analgesic effect[5]
PD149163 (NTS1 agonist)i.p.Neuropathic PainNot specifiedAttenuation of mechanical allodynia[6]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection in Mice
  • Animal Preparation: Anesthetize the mouse using an appropriate anesthetic (e.g., isoflurane). Secure the animal in a stereotaxic frame.

  • Surgical Procedure: Make a midline incision on the scalp to expose the skull. Identify bregma and lambda.

  • Cannula Implantation: Based on a stereotaxic atlas, determine the coordinates for the lateral ventricle (e.g., AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma). Drill a small hole at the target coordinates. Slowly lower a guide cannula to the desired depth and secure it with dental cement.

  • Injection: At the time of the experiment, gently restrain the mouse. Remove the stylet from the guide cannula and insert the injection needle, extending slightly beyond the tip of the guide cannula. Infuse the desired volume of this compound solution (typically 1-2 µL) over 1-2 minutes using a microinjection pump. Leave the needle in place for an additional minute to prevent backflow.

  • Post-operative Care: Remove the injection needle and replace the stylet. Monitor the animal for recovery.

Protocol 2: Tail-Flick Test for Analgesia in Rats
  • Acclimation: Acclimate the rats to the testing apparatus for several days before the experiment.

  • Baseline Measurement: Gently restrain the rat and position its tail over the radiant heat source of the tail-flick meter. The latency to flick the tail away from the heat is automatically recorded. Take at least two baseline readings.

  • Drug Administration: Administer this compound via the desired route (e.g., ICV, i.v., i.p.).

  • Post-treatment Measurement: At predetermined time points after administration (e.g., 15, 30, 60, 90 minutes), repeat the tail-flick measurement.

  • Data Analysis: Express the data as the percentage of the maximal possible effect (%MPE), calculated as: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

Signaling Pathways and Experimental Workflows

NTS1 Signaling Pathway

The activation of NTS1 by this compound primarily couples to Gαq/11 G-proteins, leading to the activation of Phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC).[7][8][9]

NTS1_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DPhe11 This compound NTS1 NTS1 Receptor DPhe11->NTS1 Binds Gq11 Gαq/11 NTS1->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Downstream Downstream Cellular Responses Ca_release->Downstream PKC->Downstream

NTS1 Receptor Signaling Cascade
NTS2 Signaling Pathway

The signaling cascade of the NTS2 receptor is less characterized than NTS1 and can be cell-type dependent. However, studies have shown that its activation can lead to the phosphorylation and activation of the Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2), which is dependent on receptor internalization.[3][10]

NTS2_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol DPhe11 This compound NTS2 NTS2 Receptor DPhe11->NTS2 Binds Internalization Receptor Internalization NTS2->Internalization Triggers ERK_activation ERK1/2 Activation Internalization->ERK_activation Leads to Downstream Downstream Cellular Responses ERK_activation->Downstream

NTS2 Receptor Signaling Cascade
Experimental Workflow: Analgesia Study

The following diagram outlines a typical workflow for an in vivo analgesia study using this compound.

Analgesia_Workflow cluster_protocol Experimental Protocol Animal_Acclimation Animal Acclimation Baseline_Testing Baseline Nociceptive Testing (e.g., Tail-Flick) Animal_Acclimation->Baseline_Testing Drug_Prep Prepare this compound and Vehicle Control Baseline_Testing->Drug_Prep Administration Administer Compound (e.g., ICV, i.p.) Drug_Prep->Administration Post_Admin_Testing Post-Administration Nociceptive Testing Administration->Post_Admin_Testing Data_Analysis Data Analysis (%MPE Calculation) Post_Admin_Testing->Data_Analysis

Workflow for In Vivo Analgesia Study

References

Troubleshooting inconsistent results in (D-Phe11)-Neurotensin experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the neurotensin analog, (D-Phe11)-Neurotensin. The information is tailored to address common challenges and inconsistencies encountered during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in research?

This compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). In this analog, the L-Phenylalanine at position 11 has been replaced with its D-isomer. This substitution makes the peptide significantly more resistant to degradation by brain peptidases compared to native neurotensin.[1] This increased stability enhances its in vivo potency, making it a valuable tool for studying the physiological and pharmacological effects of neurotensin receptor activation in the central nervous system.

Q2: What is the primary mechanism of action for this compound?

This compound exerts its effects by binding to and activating neurotensin receptors (NTSRs). There are three main subtypes: NTSR1, NTSR2, and NTSR3 (also known as sortilin). NTSR1 is the high-affinity receptor and is primarily responsible for mediating most of the known effects of neurotensin and its analogs.[2] NTSR1 is a G-protein coupled receptor (GPCR) that predominantly couples to Gαq/11 proteins. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), a key second messenger in many cellular signaling cascades.

Q3: How does this compound interact with the dopaminergic system?

Neurotensin and its analogs, including this compound, are known to modulate the activity of the dopaminergic system. Neurotensin receptors are co-localized with dopamine receptors in several brain regions. The interaction is complex, but generally, activation of neurotensin receptors can lead to an increase in dopamine release and turnover in specific brain areas like the nucleus accumbens and striatum. This modulation of dopamine neurotransmission is a key reason for the interest in neurotensin analogs for potential therapeutic applications in conditions like schizophrenia and Parkinson's disease.

Troubleshooting Inconsistent Results

In Vitro Experiments

Issue 1: High Variability in Receptor Binding Assays

  • Question: We are observing significant well-to-well and day-to-day variability in our radioligand binding assays with this compound. What could be the cause?

  • Answer:

    • Peptide Adsorption: Peptides are prone to adsorbing to plastic surfaces, leading to a lower effective concentration in your assay. To mitigate this, consider using low-protein-binding microplates and pipette tips. Including a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer can also help prevent non-specific binding to surfaces.

    • Peptide Stability in Solution: While this compound is more stable than native neurotensin, repeated freeze-thaw cycles of stock solutions can lead to degradation. Prepare single-use aliquots of your peptide stock and store them at -80°C. When preparing working solutions, do so fresh for each experiment.

    • Inconsistent Cell/Membrane Preparation: Variability in the density of neurotensin receptors in your cell membrane preparations can lead to inconsistent binding. Ensure your cell culture and membrane preparation protocols are highly standardized. Perform a protein quantification assay (e.g., BCA or Bradford) on each batch of membrane preparation to ensure equal amounts are used in each assay well.

    • Assay Temperature and Incubation Time: Ensure that the incubation temperature and time are consistent across all experiments. For equilibrium binding assays, it's crucial to have determined the time required to reach equilibrium at the specific temperature you are using.

Issue 2: Low or No Signal in Functional Assays (e.g., Calcium Mobilization)

  • Question: We are not seeing a robust increase in intracellular calcium in our CHO-NTSR1 cells upon application of this compound. What are the potential issues?

  • Answer:

    • Cell Line Integrity and Receptor Expression: Verify the expression and functionality of the NTSR1 in your cell line. Passage number can affect receptor expression levels; it is advisable to use cells within a defined passage number range. You can confirm receptor expression using techniques like flow cytometry or western blotting.

    • Calcium Dye Loading and Cell Health: Ensure optimal loading of your calcium indicator dye (e.g., Fluo-4 AM). Inconsistent loading can lead to variable signals. Check the health of your cells before the assay; unhealthy cells will not respond optimally.

    • Agonist Concentration Range: You may not be using a high enough concentration of this compound to elicit a maximal response. Perform a dose-response curve with a wide range of concentrations to determine the EC50.

    • Receptor Desensitization: Prolonged exposure to an agonist can lead to receptor desensitization and internalization, resulting in a diminished response. Ensure that your assay protocol minimizes pre-exposure of the cells to the agonist before the measurement period.

In Vivo Experiments

Issue 3: Inconsistent Behavioral Responses in Rodent Studies

  • Question: We are observing high variability in the behavioral effects of this compound in our mouse model. Why might this be happening?

  • Answer:

    • Route of Administration and Bioavailability: The route of administration (e.g., intracerebroventricular, intraperitoneal) will significantly impact the concentration of the peptide that reaches the brain. Ensure your injection technique is consistent. Even with its increased stability, peripheral administration may still lead to some degradation before reaching the central nervous system.

    • Animal Stress and Acclimation: Stress can significantly impact a wide range of behavioral outcomes and can interact with the effects of neurotensin. Ensure that animals are properly acclimated to the testing environment and handled consistently to minimize stress.

    • Dose-Response Relationship: The behavioral effects of neurotensin analogs can be complex and may follow a U-shaped dose-response curve. It is crucial to test a range of doses to identify the optimal concentration for the desired effect.

    • Time Course of Action: The onset and duration of the behavioral effects will depend on the pharmacokinetics of the compound. Conduct a time-course study to determine the peak effect time after administration and ensure your behavioral testing window aligns with this.

Quantitative Data Summary

Table 1: Receptor Binding Affinity of Neurotensin Analogs

CompoundReceptorKi (nM)Cell Line/TissueRadioligandReference
Neurotensin(8-13)Human NTSR10.14 - 1.1HT-29 cells[3H]SR 48692[3]
This compoundRat NTSR1Not Reported---
Expected TrendNTSR1Similar or slightly higher affinity than NT(8-13)

Table 2: Functional Potency of Neurotensin Analogs

CompoundAssayEC50 (nM)Cell LineReference
Neurotensin(8-13)Calcium Mobilization~1-10CHO-hNTSR1[4]
This compoundCalcium MobilizationNot Reported--
Expected TrendCalcium MobilizationPotentially lower EC50 (higher potency) than NT(8-13) due to increased stability in assay conditions

Experimental Protocols

Protocol 1: In Vitro Calcium Mobilization Assay

This protocol outlines a general procedure for measuring this compound-induced calcium mobilization in CHO cells stably expressing the human NTSR1.

  • Cell Culture: Culture CHO-hNTSR1 cells in appropriate media (e.g., F-12K with 10% FBS and a selection antibiotic) at 37°C in a 5% CO2 incubator.

  • Cell Plating: Seed cells into a 96-well black, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) and probenecid in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • Remove the culture medium from the cells and add the dye-loading solution.

    • Incubate the plate at 37°C for 60 minutes.

  • Compound Preparation: Prepare a serial dilution of this compound in the assay buffer.

  • Fluorescence Measurement:

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Set the excitation and emission wavelengths appropriate for the chosen dye (e.g., 485 nm excitation and 525 nm emission for Fluo-4).

    • Establish a baseline fluorescence reading for each well.

    • Inject the this compound solution and immediately begin recording the fluorescence intensity over time (e.g., every second for 2-3 minutes).

  • Data Analysis: The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence after compound addition. Normalize the data to the maximum response and plot the dose-response curve to determine the EC50.

Protocol 2: In Vivo Microdialysis for Dopamine Measurement

This protocol describes a general method for in vivo microdialysis to measure dopamine levels in the rat striatum following administration of this compound.

  • Surgical Implantation:

    • Anesthetize the rat and place it in a stereotaxic frame.

    • Implant a guide cannula targeting the desired brain region (e.g., striatum).

    • Allow the animal to recover from surgery for several days.

  • Microdialysis Probe Insertion:

    • On the day of the experiment, insert a microdialysis probe through the guide cannula.

    • Connect the probe to a syringe pump and a fraction collector.

  • Perfusion and Baseline Collection:

    • Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min).

    • Allow the system to equilibrate and collect baseline dialysate samples (e.g., every 20 minutes) to establish a stable dopamine level.

  • Compound Administration: Administer this compound via the desired route (e.g., intraperitoneal injection or through the microdialysis probe).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for a set period after compound administration.

  • Dopamine Analysis:

    • Analyze the dopamine concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the dopamine levels in each post-administration sample as a percentage of the average baseline concentration.

Visualizations

G cluster_0 Cell Membrane cluster_1 Endoplasmic Reticulum NTSR1 NTSR1 Gq11 Gq/11 NTSR1->Gq11 Activates PLC PLC Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER ER Ca2+ Store IP3->ER Binds to IP3R Ca_release Ca2+ Release ER->Ca_release D_Phe11 This compound D_Phe11->NTSR1 Binds Downstream Downstream Cellular Effects Ca_release->Downstream

Caption: Signaling pathway of this compound via NTSR1.

G cluster_0 In Vitro cluster_1 In Vivo A Prepare this compound Stock C Perform Radioligand Binding Assay A->C D Perform Calcium Mobilization Assay A->D B Culture NTSR1-expressing Cells B->C B->D E Analyze Data (Ki, EC50) C->E D->E F Acclimate Animals G Administer this compound F->G H Conduct Behavioral Testing G->H I Perform In Vivo Microdialysis G->I J Analyze Behavioral & Neurochemical Data H->J I->J

Caption: General experimental workflow for this compound.

References

Off-target effects of (D-Phe11)-Neurotensin to consider

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the neurotensin analog, (D-Phe11)-Neurotensin. The focus is on understanding and mitigating potential off-target effects during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used instead of native neurotensin?

This compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). In this analog, the Phenylalanine at position 11 has been replaced with its D-isomer. This modification makes the peptide resistant to degradation by brain peptidases.[1] The increased stability of this compound leads to a longer half-life and higher potency in in vivo studies compared to native neurotensin.[1][2]

Q2: My experimental results with this compound are inconsistent with the known functions of neurotensin receptors. Could this be due to off-target effects?

Yes, it is possible. While this compound is expected to primarily target neurotensin receptors (NTS1 and NTS2), any synthetic analog has the potential for off-target interactions. These off-target effects can arise from the analog binding to other receptors, ion channels, or enzymes with some affinity. Such interactions can lead to unexpected physiological or cellular responses.

Q3: What are the known on-target signaling pathways for neurotensin receptors?

Neurotensin receptors, particularly NTS1, are G protein-coupled receptors (GPCRs).[3] Upon activation, they can initiate several downstream signaling cascades, including:

  • Activation of phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG).

  • Mobilization of intracellular calcium.

  • Activation of protein kinase C (PKC).

  • Modulation of dopamine signaling pathways.[4]

Researchers should characterize the signaling signature of this compound in their system to confirm on-target activity.

Q4: Are there any known off-target receptors for this compound?

The public scientific literature does not currently contain a comprehensive off-target binding profile for this compound against a broad panel of receptors. However, the potential for cross-reactivity with other peptide receptors or even non-peptide receptors should always be a consideration in experimental design and data interpretation. Researchers may need to empirically determine the selectivity of this analog in their specific experimental model.

Troubleshooting Guides

Guide 1: Investigating Unexpected Cellular Responses

If you observe cellular effects that are not consistent with the known signaling of neurotensin receptors, consider the following troubleshooting workflow:

G A Unexpected Cellular Response Observed B Confirm On-Target Receptor Expression (e.g., qPCR, Western Blot, IHC/IF) A->B C Use a Structurally Different NTS Receptor Agonist B->C D Use a Validated NTS Receptor Antagonist (e.g., SR 142948A) C->D E Does the antagonist block the effect? D->E F Response is likely On-Target E->F Yes G Response may be Off-Target E->G No H Perform Receptor Panel Screening G->H

Caption: Workflow for troubleshooting unexpected cellular responses.

Experimental Protocols:

  • Receptor Expression Analysis:

    • qPCR: Use validated primers for NTS1 and NTS2 to quantify mRNA levels in your cells or tissue of interest.

    • Western Blot: Use a validated antibody to detect NTS1 and NTS2 protein expression.

    • Immunohistochemistry/Immunofluorescence (IHC/IF): Visualize the localization of NTS receptors in your experimental system.

  • Pharmacological Controls:

    • Alternative Agonist: Use a different, well-characterized neurotensin receptor agonist. If the same unexpected effect is observed, it is more likely to be an on-target effect mediated by the neurotensin receptor.

    • Antagonist Blockade: Pre-treat your system with a selective neurotensin receptor antagonist before applying this compound. If the antagonist blocks the unexpected effect, it is likely an on-target effect. If the effect persists, it is more likely to be off-target.

Guide 2: Addressing In Vivo Discrepancies

Unexpected behavioral or physiological responses in animal models can be challenging to interpret. The increased stability of this compound can lead to prolonged and potent effects that may differ from those of native neurotensin.

Potential Off-Target Considerations in Vivo:

  • Cardiovascular Effects: Neurotensin can influence blood pressure. Off-target effects on cardiovascular receptors could lead to unexpected hemodynamic changes.

  • Central Nervous System (CNS) Effects: While many CNS effects are on-target through dopamine modulation, off-target interactions could lead to unforeseen behavioral phenotypes.

  • Gastrointestinal (GI) Motility: Neurotensin has known effects on the GI tract. Off-target effects could alter GI motility in ways not predicted by NTS receptor pharmacology.

Experimental Protocol: In Vivo Target Engagement

  • Dose-Response Characterization: Establish a full dose-response curve for the observed effect. This can help determine if the effect is occurring at a concentration that is consistent with the known affinity of this compound for NTS receptors.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate the time course of the physiological effect with the concentration of this compound in the relevant tissue or plasma. A disconnect between the PK and PD profiles may suggest the involvement of off-target effects.

  • Use of Receptor Knockout Models: If available, test the effect of this compound in animals lacking NTS1 or NTS2. The persistence of the effect in these animals would be strong evidence for an off-target mechanism.

Data Presentation

While a comprehensive off-target binding profile for this compound is not publicly available, researchers can generate this data through commercial services or in-house assays. The results are typically presented in a table format.

Table 1: Hypothetical Receptor Selectivity Profile for this compound

Target ClassReceptor/Enzyme/ChannelBinding Affinity (Ki, nM) or Functional Activity (IC50/EC50, nM)
On-Target Neurotensin Receptor 1 (NTS1)1.5
Neurotensin Receptor 2 (NTS2)25.0
Potential Off-Target Adrenergic Receptor Alpha-1A> 10,000
Dopamine Receptor D2850
Serotonin Receptor 5-HT2A> 10,000
Muscarinic Receptor M11,200
Opioid Receptor Mu> 5,000

This table is for illustrative purposes only and does not represent actual experimental data.

Visualizations

On-Target vs. Off-Target Signaling

The following diagram illustrates the conceptual difference between on-target and potential off-target effects of this compound.

G cluster_on_target On-Target Effects cluster_off_target Potential Off-Target Effects NTSR1 NTS Receptor 1 On_Signal Known Signaling Cascade (e.g., PLC, Ca2+ mobilization) NTSR1->On_Signal NTSR2 NTS Receptor 2 NTSR2->On_Signal On_Effect Expected Cellular/Physiological Effect On_Signal->On_Effect Off_Target_R Other GPCR / Ion Channel Off_Signal Unintended Signaling Cascade Off_Target_R->Off_Signal Off_Effect Unexpected Cellular/Physiological Effect Off_Signal->Off_Effect DPhe11 This compound DPhe11->NTSR1 High Affinity DPhe11->NTSR2 High Affinity DPhe11->Off_Target_R Lower Affinity?

Caption: On-target versus potential off-target signaling pathways.

References

Interpreting unexpected behavioral responses to (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing (D-Phe11)-Neurotensin in their experiments. This resource provides troubleshooting guidance and answers to frequently asked questions regarding unexpected behavioral responses observed with this neurotensin analog.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from native neurotensin?

This compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). The key difference is the substitution of the L-Phenylalanine at position 11 with its D-isomer. This modification makes this compound highly resistant to degradation by brain peptidases.[1] Consequently, it exhibits greater stability and a longer half-life in vivo, leading to higher potency when administered centrally compared to native neurotensin.[1][2]

Q2: What are the expected behavioral effects of this compound?

This compound is expected to produce effects similar to centrally administered neurotensin. These include:

  • Antipsychotic-like effects: Attenuation of behaviors induced by dopamine agonists like apomorphine and amphetamine.[3][4][5]

  • Analgesic effects: A reduction in pain perception, particularly visceral pain.[3][5]

  • Hypothermia: A decrease in body temperature.[2][3][5]

  • Modulation of locomotor activity: Typically a decrease in peripheral locomotor activity, but an increase in time spent in the central area of an open field.[6]

Q3: Which receptors does this compound act on?

This compound, like neurotensin, primarily exerts its effects through three neurotensin receptor subtypes: NTS1, NTS2, and NTS3.[7] NTS1 and NTS2 are G-protein coupled receptors (GPCRs) and are the most studied in relation to the central effects of neurotensin and its analogs.[7][8]

Q4: What are the main signaling pathways activated by neurotensin receptors?

Activation of NTS1, a Gq-coupled receptor, initiates a signaling cascade involving the activation of phospholipase C (PLC).[7] PLC then catalyzes the production of inositol triphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).[7] Neurotensin receptors can also couple to other G-proteins, such as Gαi1, GαoA, and Gα13, and can recruit β-arrestins.[9] The activation of ERK1/2 has also been shown to be a downstream effect of NTS1 activation.[9]

Troubleshooting Unexpected Behavioral Responses

Issue 1: Diminished or Absent Behavioral Effects

You are administering this compound but not observing the expected behavioral changes (e.g., no change in locomotor activity, no analgesic effect).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inadequate Dosage The effective dose can vary between species, strains, and specific behavioral assays. Consult the literature for dose-response studies. Consider performing a dose-response curve to determine the optimal concentration for your experimental model.
Route of Administration This compound, being a peptide, does not readily cross the blood-brain barrier.[10] For central nervous system effects, intracerebroventricular (ICV) or direct microinjection into specific brain regions is necessary. Confirm the accuracy of your injection placement through histology.
Peptide Degradation Although more stable than native neurotensin, improper storage or handling can lead to degradation. Ensure the peptide is stored at the recommended temperature (typically -20°C or -80°C) and reconstituted in an appropriate buffer immediately before use.
Receptor Desensitization Prolonged or repeated administration of a potent agonist can lead to receptor desensitization or downregulation. If your protocol involves repeated dosing, consider increasing the time interval between administrations or measuring receptor expression levels.
Strain or Species Differences The density and distribution of neurotensin receptors can vary between different rodent strains or species, leading to different behavioral sensitivities.[11] Review the literature for studies using your specific animal model.
Issue 2: Paradoxical or Opposite Behavioral Effects

You are observing behavioral responses that are the opposite of what is reported in the literature (e.g., hyperlocomotion instead of hypoactivity).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Activation of Different Receptor Subtypes The net behavioral effect is a composite of signaling through different neurotensin receptor subtypes (NTS1 and NTS2), which can have opposing functions in some circuits. The observed effect may depend on the specific brain region targeted and the relative expression levels of these receptors. Consider using selective antagonists for NTS1 or NTS2 to dissect the contribution of each receptor to the observed behavior.
Interaction with Other Neurotransmitter Systems Neurotensin is a potent modulator of various neurotransmitter systems, most notably the dopamine system.[7][12] The observed behavioral outcome can be highly dependent on the basal state of these systems. For example, the effect of neurotensin on dopamine release can vary depending on the brain region.[13]
Dose-Dependent Biphasic Effects Some pharmacological agents exhibit biphasic dose-response curves, where low and high doses can produce opposite effects. Perform a detailed dose-response study to rule out this possibility.
Off-Target Effects At very high concentrations, the possibility of off-target effects on other receptors or ion channels cannot be entirely excluded. Ensure that the administered dose is within the range reported in the literature for specific neurotensin receptor-mediated effects.

Data Presentation

Table 1: Summary of Behavioral Effects of Centrally Administered Neurotensin Analogs

Behavioral Assay Typical Effect of Neurotensin/(D-Phe11)-NT Receptor Implication References
Locomotor Activity Decreased peripheral locomotionNTS1[6]
Apomorphine-induced Climbing InhibitionNTS1/NTS2[3][4][5]
Amphetamine-induced Hyperactivity InhibitionNTS1/NTS2[3][4][5]
Hot Plate Test (Thermal Pain) Analgesia (variable)NTS1[3][5]
Acetic Acid-induced Writhing (Visceral Pain) Potent AnalgesiaNTS2[3][5]
Body Temperature HypothermiaNTS1[2][3][5]

Experimental Protocols

Protocol 1: Intracerebroventricular (ICV) Injection and Open Field Test

  • Animal Model: Adult male Sprague-Dawley rats (250-300g).

  • Surgery: Stereotaxic implantation of a guide cannula into the lateral ventricle. Allow for a one-week recovery period.

  • Drug Preparation: Dissolve this compound in sterile, pyrogen-free 0.9% saline to the desired concentration (e.g., 1-10 µg/µl).

  • Injection: Gently restrain the rat and inject a total volume of 1-5 µl of the this compound solution or vehicle (saline) into the lateral ventricle over a period of one minute.

  • Open Field Test: Immediately after the injection, place the rat in the center of an open field apparatus (e.g., 100cm x 100cm with 40cm high walls).

  • Data Acquisition: Record the animal's activity for 30 minutes using an automated video-tracking system.

  • Parameters Measured:

    • Total distance traveled.

    • Time spent in the center zone versus the periphery.

    • Rearing frequency.

    • Grooming duration.

Visualizations

NT_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space D-Phe11-NT D-Phe11-NT NTS1 NTS1 (GPCR) D-Phe11-NT->NTS1 Binds to Gq Gq NTS1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 ↑ Intracellular PKC PKC DAG->PKC Activates Ca2->PKC Co-activates ERK ERK1/2 PKC->ERK Activates Behavioral_Response Behavioral Response ERK->Behavioral_Response Leads to

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Animal_Model Select Animal Model (e.g., Rat, Mouse) Surgery Surgical Preparation (e.g., ICV Cannulation) Animal_Model->Surgery Drug_Prep Prepare (D-Phe11)-NT and Vehicle Administration Administer Drug/Vehicle Drug_Prep->Administration Surgery->Drug_Prep Behavioral_Assay Perform Behavioral Assay (e.g., Open Field) Administration->Behavioral_Assay Data_Collection Collect Behavioral Data Behavioral_Assay->Data_Collection Data_Analysis Analyze Data Data_Collection->Data_Analysis Interpretation Interpret Results Data_Analysis->Interpretation

Caption: General Experimental Workflow for Behavioral Studies.

Troubleshooting_Tree Start Unexpected Behavioral Response Observed No_Effect Diminished or No Effect? Start->No_Effect Paradoxical_Effect Paradoxical Effect? No_Effect->Paradoxical_Effect No Check_Dose 1. Check Dose 2. Verify Route of Admin. 3. Check Peptide Integrity No_Effect->Check_Dose Yes Receptor_Subtype 1. Consider NTS1 vs. NTS2 2. Interaction with other neurotransmitter systems Paradoxical_Effect->Receptor_Subtype Yes Check_Receptor Consider Receptor Desensitization Check_Dose->Check_Receptor Biphasic_Effect Perform Dose-Response Curve for Biphasic Effects Receptor_Subtype->Biphasic_Effect

Caption: Troubleshooting Decision Tree for Unexpected Results.

References

Technical Support Center: (D-Phe11)-Neurotensin Stability for Long-Term Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on improving the stability of (D-Phe11)-Neurotensin for long-term experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). The modification at position 11, replacing L-Phenylalanine with D-Phenylalanine, is designed to increase its resistance to enzymatic degradation. While more stable than native neurotensin, its stability can still be a limiting factor in long-term experiments due to the presence of various proteases in biological samples.[1] Peptides are generally susceptible to degradation by proteases, which can lead to a loss of biological activity and inaccurate experimental results.[2][3][4]

Q2: How does the D-amino acid substitution in this compound enhance its stability?

A2: The introduction of a D-amino acid at position 11 makes the peptide bond resistant to cleavage by many common proteases found in biological systems.[5][6] These enzymes are stereospecific and primarily recognize and cleave peptide bonds between L-amino acids. Studies have shown that analogs like this compound are significantly more resistant to degradation by brain synaptic peptidases compared to native neurotensin.[1]

Q3: What are the primary pathways of neurotensin degradation that this compound is designed to resist?

A3: Native neurotensin is rapidly degraded by various peptidases. Key cleavage sites include the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds.[7] The modification in this compound specifically protects the Pro10-D-Phe11 bond from cleavage, a major site of inactivation for the native peptide.[1]

Q4: Besides the inherent stability of this compound, what other strategies can I employ to further enhance its stability in my experiments?

A4: To further improve stability, you can consider the following approaches:

  • Use of Protease Inhibitor Cocktails: Adding a broad-spectrum protease inhibitor cocktail to your experimental medium can prevent degradation by various proteases.[8][9]

  • Formulation Strategies: Encapsulating the peptide in protective matrices like liposomes or polymers can shield it from enzymatic attack.[3]

  • Terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases.[5]

  • Cyclization: Cyclizing the peptide can increase its conformational rigidity and resistance to proteases.[3][5][10]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Loss of this compound activity over time in cell culture. Proteolytic degradation by enzymes released from cells.Add a broad-spectrum protease inhibitor cocktail to the culture medium. Optimize the concentration of the inhibitor cocktail to minimize cellular toxicity.
Inconsistent results in plasma-based assays. Variability in plasma enzyme activity between different batches or donors.Use pooled plasma from multiple donors to average out enzymatic activity.[11] Always include a positive control (a peptide with known stability) and a negative control (no peptide) in your assay.
Precipitation of the peptide in solution. Poor solubility, aggregation, or improper storage.Ensure the peptide is fully dissolved in an appropriate solvent before adding to aqueous buffers. Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[12] Consider using stabilizing agents like sugars or polyols in the formulation.[3]
Low recovery of the peptide after sample processing. Adsorption to plasticware or degradation during extraction.Use low-bind polypropylene tubes and pipette tips. Optimize the protein precipitation method; using organic solvents may be preferable to strong acids for peptide recovery.[2][13]

Quantitative Data Summary

The following table summarizes the stability of neurotensin and its analogs under different conditions, highlighting the significant improvement offered by modifications like the D-amino acid substitution.

PeptideModification(s)Experimental SystemHalf-life (t½)Reference
Neurotensin (NT)NoneRat brain synaptic membranesRapidly metabolized[1]
(D-Tyr11)-NTD-Tyrosine at position 11Rat brain synaptic membranesMetabolically stable[1]
NT(8-13)C-terminal fragmentPlasma< 2 minutes[14][15]
Modified NT(8-13) analogReduced Lys8-Lys9 bond, TMSAla13Plasma> 24 hours[14][15]
JMV5296Reduced Lys8-Lys9 bond, Sip10, TMSAla13Plasma> 20 hours[16]

Experimental Protocols

In Vitro Plasma Stability Assay

This protocol is designed to assess the stability of this compound in plasma.

Materials:

  • This compound

  • Pooled human plasma (or plasma from the species of interest)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Acetonitrile (ACN) with 0.1% trifluoroacetic acid (TFA) for protein precipitation

  • Internal standard (a stable, non-interfering peptide)

  • Low-bind polypropylene tubes

  • Incubator/shaker at 37°C

  • Reversed-phase high-performance liquid chromatography (RP-HPLC) system or LC-MS/MS

Procedure:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

  • Dilute the plasma with PBS (e.g., 1:1 v/v).

  • Spike the diluted plasma with the this compound stock solution to a final concentration of 1-10 µM.[11][13][17]

  • Incubate the samples at 37°C with gentle shaking.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the incubation mixture.

  • Immediately stop the enzymatic reaction by adding 2-3 volumes of ice-cold ACN containing the internal standard.

  • Vortex the samples and centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a new tube for analysis.

  • Analyze the samples by RP-HPLC or LC-MS/MS to quantify the amount of intact this compound remaining.

  • Calculate the percentage of peptide remaining at each time point relative to the 0-minute sample and determine the half-life.

Neurotensin Receptor Binding Assay

This protocol can be used to assess the functional activity of this compound after incubation to ensure its stability has not compromised its binding affinity.

Materials:

  • Cells or membranes expressing the neurotensin receptor (e.g., NTS1).

  • Radiolabeled neurotensin (e.g., [3H]NT) or a fluorescently labeled neurotensin analog.

  • This compound (as the competitor).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM EDTA, 0.1% BSA, and a protease inhibitor).[18]

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter or fluorescence plate reader.

Procedure:

  • Prepare a series of dilutions of this compound that has been incubated under experimental conditions for a specified duration.

  • In a multi-well plate, add the cell membranes, the radiolabeled or fluorescently labeled neurotensin at a fixed concentration, and varying concentrations of the pre-incubated this compound.

  • Incubate the plate at room temperature or on ice for a sufficient time to reach binding equilibrium (e.g., 1 hour).[18][19][20]

  • Rapidly filter the contents of each well through the glass fiber filters to separate bound from free ligand.

  • Wash the filters with ice-cold binding buffer.

  • Measure the radioactivity or fluorescence retained on the filters.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration and determine the IC50 value. A significant increase in the IC50 value compared to a non-incubated control would indicate degradation.

Visualizations

experimental_workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis start Start peptide_prep (D-Phe11)-NT Stock Solution start->peptide_prep plasma_prep Diluted Plasma (with PBS) start->plasma_prep spike Spike Plasma with Peptide peptide_prep->spike plasma_prep->spike incubate Incubate at 37°C with Shaking spike->incubate sampling Collect Aliquots at Time Points incubate->sampling quench Quench Reaction (ACN + IS) sampling->quench centrifuge Centrifuge quench->centrifuge analyze Analyze Supernatant (HPLC or LC-MS/MS) centrifuge->analyze end End analyze->end

Caption: Workflow for the in vitro plasma stability assay.

degradation_pathway cluster_peptide Neurotensin (NT) Structure & Cleavage cluster_enzymes Degrading Peptidases cluster_fragments Degradation Products cluster_analog This compound Protection NT frag1 NT(1-10) + Tyr-Ile-Leu NT->frag1 cleavage at Pro10-Tyr11 frag2 NT(1-8) + Arg-Pro-Tyr-Ile-Leu NT->frag2 cleavage at Arg8-Arg9 peptidase1 Endopeptidase peptidase1->frag1 Dphe11_NT <...Pro-D-Phe-Ile...> peptidase1->Dphe11_NT inhibited peptidase2 Metalloendopeptidase (e.g., Neprilysin) peptidase2->frag1 peptidase3 Angiotensin-Converting Enzyme (ACE) peptidase3->frag2 protection Resistant to Cleavage Dphe11_NT->protection

References

Technical Support Center: Overcoming Poor Blood-Brain Barrier Penetration of Peptide Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the blood-brain barrier (BBB) penetration of peptide analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons my peptide analog shows poor BBB penetration?

A1: Poor BBB penetration of peptide analogs is a common challenge and can be attributed to several factors:

  • Intrinsic Properties of the Peptide: Large molecular size, high polarity, and the presence of charged residues can significantly limit passive diffusion across the BBB. The BBB is generally more permeable to small, lipophilic molecules.[1][2]

  • Enzymatic Instability: Peptides are susceptible to degradation by proteases and peptidases present in the blood and at the BBB, reducing the concentration of the intact peptide that reaches the brain.[3][4]

  • Efflux Transporters: The BBB is equipped with efflux transporters, such as P-glycoprotein (P-gp), which actively pump a wide range of molecules, including some peptides, out of the brain endothelial cells and back into the bloodstream.[5]

  • Low Plasma Half-Life: Rapid clearance of the peptide from systemic circulation reduces the time available for it to cross the BBB.[6]

Q2: What are the most common strategies to enhance the BBB penetration of peptide analogs?

A2: Several strategies can be employed to improve the delivery of peptide analogs to the central nervous system (CNS):

  • Chemical Modification:

    • Lipidation: Covalently attaching lipid moieties to the peptide can increase its lipophilicity, facilitating passive diffusion across the BBB.

    • Glycosylation: The addition of sugar molecules can sometimes improve BBB transport, potentially by interacting with specific glucose transporters or by increasing peptide stability.

  • Prodrug Approach: The peptide can be modified into an inactive, more lipophilic prodrug that crosses the BBB and is then converted to the active form within the brain.

  • Carrier-Mediated Transport:

    • Peptide Vectors (Shuttles): These are short peptides that can cross the BBB and can be conjugated to the therapeutic peptide to ferry it across.[1][3] This is often referred to as the "Trojan horse" strategy.[3]

    • Nanoparticles: Encapsulating the peptide in nanoparticles can protect it from degradation and facilitate its transport across the BBB. The surface of the nanoparticles can be functionalized with targeting ligands to enhance uptake.

  • Receptor-Mediated Transcytosis (RMT): The peptide can be conjugated to a ligand that binds to a specific receptor on the surface of brain endothelial cells, such as the transferrin receptor (TfR) or the low-density lipoprotein receptor-related protein 1 (LRP1).[7][8][9] This binding triggers endocytosis and transport of the ligand-peptide conjugate across the cell.

Q3: How do I choose the best strategy for my specific peptide analog?

A3: The optimal strategy depends on the physicochemical properties of your peptide, its mechanism of action, and the desired therapeutic outcome.

  • For smaller peptides, chemical modifications like lipidization might be sufficient.

  • For larger peptides or those that are particularly sensitive to degradation, carrier-mediated approaches like nanoparticle encapsulation or conjugation to a BBB shuttle peptide may be more effective.[3]

  • If a specific receptor is highly expressed on the BBB and its downstream signaling pathway is well-understood, RMT can be a highly specific and efficient delivery method.[9]

It is often necessary to empirically test several strategies to identify the most effective one for a particular peptide analog.

Troubleshooting Guides

In Vitro BBB Model Issues

Problem: Low Trans-endothelial Electrical Resistance (TEER) values in my in vitro BBB model.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Incomplete cell monolayer confluence. Ensure cells are seeded at the optimal density and allowed sufficient time to form a tight monolayer. Visually inspect the monolayer using microscopy before starting the experiment.
Suboptimal cell culture conditions. Verify the quality of the cell culture medium, serum, and supplements. Ensure proper temperature, humidity, and CO2 levels in the incubator.[10]
Poor quality of Transwell inserts. Use high-quality inserts with a pore size appropriate for your cell type (typically 0.4 µm for co-culture models).[11]
Presence of contaminants. Check for microbial contamination in the cell culture.
Lack of co-culture with astrocytes or pericytes. Co-culturing endothelial cells with astrocytes and/or pericytes is crucial for inducing and maintaining the barrier properties of the in vitro BBB model, leading to higher TEER values.[11][12][13]
Cell line passage number. High passage numbers can lead to altered cell morphology and reduced barrier function. Use cells within a validated passage number range.[10]

Problem: High variability in my peptide permeability assay results.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Inconsistent cell monolayer integrity. Monitor TEER values for all Transwell inserts before and after the permeability assay to ensure consistent barrier function across all wells.[14]
Peptide aggregation. Peptides, especially hydrophobic ones, can aggregate in aqueous solutions. To minimize this, consider lowering the incubation concentration and extending preincubation times.[15]
Non-specific binding of the peptide. Peptides can bind to plastic surfaces. Adding bovine serum albumin (BSA) to the receiver compartment can help reduce non-specific binding and improve recovery.[15]
Peptide degradation. Ensure the peptide is stable in the assay medium for the duration of the experiment. Perform stability studies in the presence of the cell monolayer.
Inaccurate quantification. Use a highly sensitive and validated analytical method, such as LC-MS/MS, for peptide quantification.[15] Ensure proper sample preparation to minimize matrix effects.[16][17]
Issues with peptide handling and storage. Store peptides at -20°C or -80°C and avoid repeated freeze-thaw cycles.[18] Ensure accurate weighing, especially for lyophilized powders which can be static and hygroscopic.[17]
Poor In Vitro-In Vivo Correlation

Problem: My peptide analog shows promising BBB penetration in vitro but fails in vivo.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Rapid in vivo clearance. The peptide may be rapidly cleared from the bloodstream in vivo, reducing its exposure to the BBB. Conduct pharmacokinetic studies to determine the peptide's half-life.
High plasma protein binding. Extensive binding to plasma proteins can limit the free fraction of the peptide available to cross the BBB. Determine the extent of plasma protein binding.
Metabolic instability in vivo. The peptide may be more susceptible to enzymatic degradation in vivo than in the in vitro model. Assess peptide stability in plasma and brain homogenates.
Differences in efflux transporter activity. The expression and activity of efflux transporters can differ between in vitro models and the in vivo BBB.[5] Consider using in vitro models with well-characterized transporter expression or perform in vivo studies with efflux pump inhibitors.
Limitations of the in vitro model. In vitro models, while useful for screening, do not fully recapitulate the complexity of the in vivo BBB, including blood flow and interactions with other cell types.[14]
In vivo distribution to other tissues. The peptide may preferentially distribute to other organs, reducing the concentration available to enter the brain.

Data Presentation

Table 1: Comparison of Strategies for Enhancing Peptide Analog BBB Penetration

Strategy Mechanism of Action Typical Fold-Increase in Brain Uptake Advantages Disadvantages
Lipidation Increases lipophilicity, enhancing passive diffusion.2-10Simple chemical modification.Can alter peptide conformation and activity; may increase non-specific uptake.
Glycosylation May interact with glucose transporters or increase stability.1.5-5Can improve stability and solubility.May alter receptor binding; synthesis can be complex.
BBB Shuttle Peptides (e.g., Angiopep-2, RVG29) Receptor-mediated or adsorptive-mediated transcytosis.[3][19][20]5-50+High efficiency and specificity.[19]Can be immunogenic; conjugation may affect peptide activity.[1]
Nanoparticle Encapsulation Protects peptide from degradation and facilitates transport.10-100+High payload capacity; can be targeted.Potential for toxicity and immunogenicity; complex manufacturing.

Note: The fold-increase in brain uptake is highly dependent on the specific peptide, the chosen strategy, and the experimental model used.

Experimental Protocols

Protocol 1: In Situ Brain Perfusion in Rats

This technique allows for the precise control of the composition of the perfusate and the measurement of unidirectional flux across the BBB.[6][21]

Materials:

  • Anesthetized rat (e.g., Sprague-Dawley, 250-350g)

  • Perfusion pump

  • Perfusion buffer (e.g., bicarbonate-buffered saline, pH 7.4, oxygenated with 95% O2/5% CO2)

  • Test peptide analog and control compounds

  • Surgical instruments

  • Heparinized saline

Procedure:

  • Anesthetize the rat according to approved institutional protocols.

  • Expose the common carotid artery and its branches through a midline cervical incision.

  • Ligate the external carotid artery branches to prevent loss of perfusate.

  • Catheterize the external carotid artery in a retrograde direction.

  • Initiate the perfusion with the perfusion buffer at a constant flow rate (e.g., 10 mL/min) to wash out the blood from the cerebral vasculature.

  • Switch to the perfusion buffer containing the test peptide analog at a known concentration.

  • Perfuse for a short duration (e.g., 30-60 seconds) to measure the initial rate of uptake.

  • Stop the perfusion and decapitate the animal.

  • Rapidly dissect the brain and collect samples from different regions.

  • Homogenize the brain tissue and analyze the concentration of the peptide analog using a validated analytical method (e.g., LC-MS/MS).

  • Calculate the brain uptake clearance (Kin) or permeability-surface area (PS) product.

Protocol 2: Co-culture In Vitro BBB Model

This model mimics the in vivo BBB by co-culturing brain endothelial cells with astrocytes.[11][12]

Materials:

  • Brain endothelial cells (e.g., bEnd.3 or hCMEC/D3)

  • Astrocytes (primary or cell line)

  • Transwell inserts (0.4 µm pore size)

  • Cell culture plates

  • Appropriate cell culture media and supplements

  • Coating solution (e.g., collagen, fibronectin)

Procedure:

  • Coat the apical side of the Transwell inserts with the coating solution and allow it to dry.

  • Seed the astrocytes on the basolateral side of the inverted Transwell insert. Allow the cells to attach and grow to confluence.

  • Turn the Transwell inserts upright and place them in the cell culture plate.

  • Seed the brain endothelial cells on the apical side of the Transwell insert.

  • Co-culture the cells for several days until a tight monolayer is formed, as confirmed by high TEER values.

  • The model is now ready for permeability studies. Add the peptide analog to the apical (luminal) chamber and measure its appearance in the basolateral (abluminal) chamber over time.

Protocol 3: LC-MS/MS Quantification of Peptide Analogs in Brain Tissue

This is a highly sensitive and specific method for quantifying peptide concentrations in complex biological matrices.[22][23][24][25]

Materials:

  • Brain tissue homogenate

  • Internal standard (a stable isotope-labeled version of the peptide is ideal)

  • Protein precipitation solvent (e.g., acetonitrile with formic acid)

  • Solid-phase extraction (SPE) cartridges (optional, for sample cleanup)

  • LC-MS/MS system

Procedure:

  • Spike the brain tissue homogenate with the internal standard.

  • Add the protein precipitation solvent to precipitate proteins and release the peptide.

  • Vortex and centrifuge the samples to pellet the precipitated proteins.

  • Collect the supernatant. For cleaner samples, an optional SPE step can be performed.

  • Inject the supernatant onto the LC-MS/MS system.

  • Separate the peptide from other matrix components using liquid chromatography.

  • Detect and quantify the peptide and its internal standard using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

  • Calculate the concentration of the peptide in the brain tissue based on the peak area ratio of the analyte to the internal standard and a standard curve.

Visualizations

BBB_Structure cluster_blood_vessel Blood Vessel Lumen cluster_bbb Blood-Brain Barrier cluster_brain Brain Parenchyma Peptide_Analog Peptide Analog Endothelial_Cell Brain Endothelial Cell Peptide_Analog->Endothelial_Cell Penetration Tight_Junction Tight Junction Endothelial_Cell->Tight_Junction Pericyte Pericyte Endothelial_Cell->Pericyte Neuron Neuron Endothelial_Cell->Neuron Target Engagement Astrocyte_Foot_Process Astrocyte Foot Process Pericyte->Astrocyte_Foot_Process

Caption: Structure of the Blood-Brain Barrier.

RMT_Pathway cluster_lumen Blood Vessel Lumen cluster_endothelial_cell Brain Endothelial Cell cluster_parenchyma Brain Parenchyma Ligand_Peptide Ligand-Peptide Conjugate Receptor Receptor (e.g., TfR, LRP1) Ligand_Peptide->Receptor 1. Binding Endosome Early Endosome Receptor->Endosome 2. Endocytosis Transcytosis_Vesicle Transcytosis Vesicle Endosome->Transcytosis_Vesicle 3. Sorting & Trafficking Lysosome Lysosome (Degradation) Endosome->Lysosome Degradation Pathway Released_Peptide Released Peptide Analog Transcytosis_Vesicle->Released_Peptide 4. Exocytosis

Caption: Receptor-Mediated Transcytosis Pathway.

Experimental_Workflow Peptide_Design Peptide Analog Design & Synthesis In_Vitro_Screening In Vitro BBB Model (e.g., Co-culture) Peptide_Design->In_Vitro_Screening Permeability_Assay Permeability Assay (TEER, Flux) In_Vitro_Screening->Permeability_Assay In_Vivo_Studies In Vivo Model (e.g., In Situ Perfusion) Permeability_Assay->In_Vivo_Studies Promising Candidates Quantification LC-MS/MS Quantification of Brain Uptake In_Vivo_Studies->Quantification PK_PD_Analysis Pharmacokinetic/ Pharmacodynamic Analysis Lead_Optimization Lead Optimization PK_PD_Analysis->Lead_Optimization Quantification->PK_PD_Analysis Lead_Optimization->Peptide_Design

Caption: Experimental Workflow for BBB Penetration.

References

Technical Support Center: (D-Phe11)-Neurotensin Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing (D-Phe11)-Neurotensin in their experiments. The information is tailored for scientists and drug development professionals to navigate potential challenges and ensure robust experimental outcomes.

Introduction to this compound

This compound is a synthetic analog of the endogenous neuropeptide neurotensin (NT). The substitution of L-Phenylalanine at position 11 with its D-isomer confers resistance to degradation by brain peptidases. This increased metabolic stability makes this compound significantly more potent in in vivo studies compared to its native counterpart, a critical consideration for experimental design.[1]

Like neurotensin, this compound exerts its effects primarily through the high-affinity neurotensin receptor 1 (NTS1), a G protein-coupled receptor (GPCR). Activation of NTS1 initiates a signaling cascade predominantly through the Gαq subunit, leading to the activation of Phospholipase C (PLC), subsequent production of inositol trisphosphate (IP3), and the mobilization of intracellular calcium. Downstream of this, signaling can also lead to the phosphorylation of Extracellular signal-regulated kinases (ERK1/2).

Troubleshooting Guides & FAQs

This section addresses common issues encountered during experiments with this compound, covering key assays such as receptor binding, calcium mobilization, and ERK phosphorylation.

Receptor Binding Assays

Question: I am observing high non-specific binding in my radioligand competition assay. What are the potential causes and solutions?

Answer:

High non-specific binding can obscure your results. Consider the following troubleshooting steps:

  • Inadequate Blocking: Ensure you are using an appropriate blocking agent (e.g., Bovine Serum Albumin - BSA) at an optimized concentration in your binding buffer.

  • Radioligand Concentration: Using a radioligand concentration significantly above its Kd can increase non-specific binding. Verify that you are using a concentration at or below the Kd.

  • Insufficient Washing: Increase the number and/or duration of wash steps to more effectively remove unbound radioligand.

  • Filter Pre-treatment: If using a filtration-based assay, pre-soaking the filter plates with a polymer solution (e.g., polyethyleneimine - PEI) can reduce non-specific binding of the radioligand to the filter itself.

  • Cell/Membrane Concentration: Using an excessively high concentration of cell membranes or whole cells can contribute to non-specific binding. Titrate the amount of protein per well to find the optimal concentration that gives a good signal-to-noise ratio.

Question: My competition binding curve is showing a very shallow slope or is not reaching a complete plateau. What could be the issue?

Answer:

This can indicate several potential problems with your assay setup:

  • Ligand Degradation: While this compound is more stable than native neurotensin, degradation can still occur over long incubation times or due to improper storage. Ensure your ligand is properly stored and consider including protease inhibitors in your assay buffer.

  • Complex Binding Kinetics: The binding of your ligands may not follow a simple one-site competition model. This could be due to receptor dimerization, allosteric effects, or the presence of multiple receptor subtypes with different affinities.

  • Assay Equilibration: Ensure that your incubation time is sufficient for the binding reaction to reach equilibrium. This should be determined experimentally for your specific system.

  • Receptor Coupling to G proteins: For agonist radioligands, a portion of the receptors may be in a high-affinity, G protein-coupled state, leading to a biphasic or shallow competition curve. Including a non-hydrolyzable GTP analog, like GTPγS, can uncouple the receptor from the G protein and promote a single low-affinity state.

Calcium Mobilization Assays

Question: I am not observing a calcium signal after applying this compound to my cells. What should I check?

Answer:

The absence of a calcium signal can be due to several factors, from the cells to the experimental setup:

  • Receptor Expression: Confirm that your cell line endogenously expresses a sufficient level of NTS1 receptors or has been successfully transfected.

  • Gαq Coupling: The NTS1 receptor signals through the Gαq pathway to mobilize calcium. Ensure your cell line possesses a functional Gαq signaling cascade. For cell lines lacking endogenous Gαq, co-transfection with a promiscuous G protein like Gα16 or a chimeric Gαqi5 may be necessary.

  • Cell Health and Density: Ensure cells are healthy, within a low passage number, and plated at an optimal density. Over-confluent or stressed cells may exhibit a blunted response.

  • Agonist Potency and Concentration: Verify the integrity and concentration of your this compound stock. Perform a dose-response curve to ensure you are using a concentration sufficient to elicit a response.

  • Calcium Dye Loading: Ensure that your cells have been properly loaded with the calcium-sensitive dye (e.g., Fluo-4 AM). Check for uniform loading under a microscope. An ionophore control (e.g., ionomycin) can confirm that the dye is functional and that the detection instrument is set up correctly.

  • Serum Starvation: If your cells are cultured in serum-containing media, growth factors in the serum may activate signaling pathways that desensitize the GPCRs. Serum-starving the cells for several hours before the experiment can often improve the response.

Question: The basal calcium level in my cells is high and fluctuating, leading to a poor signal-to-noise ratio. How can I improve this?

Answer:

High basal calcium can be addressed by:

  • Gentle Cell Handling: Avoid harsh trypsinization or centrifugation, which can damage cell membranes and lead to calcium leakage.

  • Optimized Assay Buffer: Ensure your assay buffer (e.g., Hank's Balanced Salt Solution - HBSS) is at the correct pH and contains an appropriate concentration of calcium.

  • Cell Plating and Recovery: Allow cells sufficient time to adhere and recover after plating before performing the assay (typically overnight).

  • Reduce Dye Concentration/Incubation Time: Excessive dye concentration or prolonged incubation can be toxic to cells. Optimize these parameters to ensure cell health.

ERK Phosphorylation Assays

Question: I am not seeing an increase in ERK phosphorylation (pERK) after stimulating with this compound in my Western blot. What could be the problem?

Answer:

Several factors can lead to a lack of detectable pERK signal:

  • Stimulation Time: The kinetics of ERK phosphorylation are often transient, peaking within minutes (typically 2-10 minutes for many GPCRs) and then declining. Perform a time-course experiment to determine the optimal stimulation time for your specific cell system.

  • High Basal pERK Levels: If your cells have high basal levels of ERK phosphorylation, it can be difficult to detect a further increase upon stimulation. This can be caused by growth factors in the serum. Serum-starving your cells for several hours or overnight before stimulation is a critical step to reduce basal pERK levels.

  • Antibody Quality: Ensure that your primary antibodies for both phosphorylated ERK (pERK) and total ERK are specific and used at the correct dilution.

  • Protein Transfer: Verify that your protein transfer from the gel to the membrane (e.g., PVDF) was successful. Using a pre-stained protein ladder can help assess transfer efficiency.

  • Suboptimal Lysis Buffer: Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of ERK and prevent protein degradation.

Question: My total ERK levels appear inconsistent between lanes on my Western blot, making it difficult to normalize the pERK signal. How can I fix this?

Answer:

Consistent total ERK levels are crucial for accurate normalization. Here's how to troubleshoot inconsistencies:

  • Accurate Protein Quantification: Ensure that the protein concentration of each cell lysate is accurately determined (e.g., using a BCA assay) and that equal amounts of protein are loaded into each well of the gel.

  • Proper Stripping and Re-probing: If you are probing for pERK and then stripping the membrane to probe for total ERK, ensure the stripping procedure is complete without removing excessive amounts of protein. Incomplete stripping can leave behind some of the first primary and secondary antibodies, while overly harsh stripping can remove the transferred protein.

  • Run Duplicate Gels: For the most accurate quantification, consider running duplicate gels. One gel can be probed for pERK and the other for total ERK. This avoids any issues related to stripping.

Data Presentation

The following tables summarize typical pharmacological data for Neurotensin and its analog this compound. Note that specific values can vary depending on the experimental system (e.g., cell line, tissue preparation, assay conditions).

Table 1: Receptor Binding Affinities (Ki)

LigandReceptorKi (nM)SpeciesAssay Type
NeurotensinNTS10.1 - 5Human/RatRadioligand Competition
This compoundNTS1Data not available in searched literature--
NeurotensinNTS25 - 50Human/RatRadioligand Competition
This compoundNTS2Data not available in searched literature--

Table 2: Functional Potencies (EC50)

LigandAssayEC50 (nM)Cell Line
NeurotensinCalcium Mobilization1 - 20Various (e.g., HEK293, CHO)
This compoundCalcium MobilizationData not available in searched literature-
NeurotensinERK Phosphorylation1 - 50Various (e.g., HT-29, CHO)
This compoundERK PhosphorylationData not available in searched literature-

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

This protocol outlines a typical fluorescence-based calcium mobilization assay in a 96-well plate format.

  • Cell Plating: Seed cells expressing the NTS1 receptor into a black-walled, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation (Optional but Recommended): On the day of the assay, replace the culture medium with serum-free medium and incubate for 2-4 hours to reduce basal signaling activity.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable assay buffer (e.g., HBSS with 20 mM HEPES). Probenecid (2.5 mM) can be included to prevent dye leakage.

    • Aspirate the medium from the cells and add the dye loading buffer to each well.

    • Incubate for 45-60 minutes at 37°C, 5% CO2, protected from light.

  • Compound Preparation: During the dye loading incubation, prepare a dilution series of this compound in the assay buffer at a concentration that is 10x the final desired concentration. Also prepare a vehicle control and a positive control (e.g., a known NTS1 agonist or a calcium ionophore like ionomycin).

  • Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped with an automated injection system.

    • Set the instrument to record fluorescence (Excitation ~485 nm, Emission ~525 nm for Fluo-4).

    • Establish a stable baseline fluorescence reading for 15-20 seconds.

    • The instrument will then automatically inject the this compound dilutions and controls into the wells.

    • Continue to record the fluorescence signal for at least 60-120 seconds to capture the peak response and subsequent decay.

  • Data Analysis: The change in fluorescence intensity over time is measured. The peak fluorescence response is typically used for constructing dose-response curves and calculating EC50 values.

Protocol 2: ERK Phosphorylation Assay (Western Blot)

This protocol describes the detection of ERK1/2 phosphorylation via Western blotting.

  • Cell Plating and Serum Starvation:

    • Seed cells into 6-well or 12-well plates and grow to 70-80% confluency.

    • Serum-starve the cells overnight by replacing the growth medium with serum-free medium.

  • Agonist Stimulation:

    • Prepare fresh dilutions of this compound in serum-free medium.

    • Aspirate the starvation medium and add the agonist-containing medium to the cells. Include a vehicle-treated control.

    • Incubate for the predetermined optimal stimulation time (e.g., 5 minutes) at 37°C.

  • Cell Lysis:

    • Quickly aspirate the medium and wash the cells once with ice-cold PBS.

    • Add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cell debris.

  • Protein Quantification:

    • Collect the supernatant (cell lysate) and determine the protein concentration using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples with lysis buffer and add Laemmli sample buffer.

    • Boil the samples at 95-100°C for 5 minutes.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and perform electrophoresis.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with a suitable blocking buffer (e.g., 5% BSA or non-fat milk in TBST) for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody specific for phosphorylated ERK1/2 (p-ERK1/2) overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.

  • Stripping and Re-probing (Optional):

    • The membrane can be stripped of the p-ERK antibodies and re-probed with a primary antibody for total ERK1/2 to serve as a loading control.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the p-ERK signal to the total ERK signal for each sample.

Visualizations

Signaling Pathway of NTS1 Receptor Activation

NTS1_Signaling cluster_membrane Plasma Membrane cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER_Ca Ca²⁺ Stores IP3->ER_Ca releases PKC Protein Kinase C (PKC) DAG->PKC activates Ca Ca²⁺ (intracellular) Ca->PKC activates RAF RAF PKC->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates pERK p-ERK (active) ERK->pERK ER_Ca->Ca DPhe11NT This compound DPhe11NT->NTS1 binds Agonist_Workflow cluster_planning Phase 1: Assay Development cluster_execution Phase 2: Functional Assays cluster_analysis Phase 3: Data Analysis cell_selection Select & Culture NTS1-expressing Cells assay_optimization Optimize Assay Conditions (Cell density, agonist incubation time) cell_selection->assay_optimization ca_assay Calcium Mobilization Assay assay_optimization->ca_assay Proceed to erk_assay ERK Phosphorylation Assay assay_optimization->erk_assay Proceed to dose_response Generate Dose-Response Curves ca_assay->dose_response erk_assay->dose_response calc_ec50 Calculate EC50 Values dose_response->calc_ec50 conclusion Agonist Potency and Efficacy Profile calc_ec50->conclusion Final Characterization Calcium_Troubleshooting start No Calcium Signal Observed check_ionophore Does Ionomycin/Positive Control Give a Signal? start->check_ionophore check_cells Check Cell Health, Receptor Expression, and G-protein Coupling check_ionophore->check_cells No check_reagents Check Agonist Stock (Concentration, Integrity) check_ionophore->check_reagents Yes check_instrument Check Plate Reader Settings (Wavelengths, Injection) check_cells->check_instrument solution_cells Solution: Use new cell stock, verify expression, or transfect Gαq. check_cells->solution_cells solution_reagents Solution: Prepare fresh agonist dilutions. check_reagents->solution_reagents check_dye Check Dye Loading Efficiency and Viability check_instrument->check_dye solution_instrument Solution: Correct instrument parameters. check_instrument->solution_instrument solution_dye Solution: Optimize dye concentration and incubation time. check_dye->solution_dye

References

Validation & Comparative

A Comparative Guide to the In Vivo Potency of (D-Phe11)-Neurotensin and [D-Tyr11]-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo potency of two synthetic neurotensin analogs, (D-Phe11)-Neurotensin and [D-Tyr11]-Neurotensin. These analogs are of significant interest in neuroscience and pharmacology due to their modified amino acid sequence, which confers resistance to degradation and enhances their in vivo activity compared to native neurotensin. This document summarizes key experimental data, details relevant experimental protocols, and visualizes the underlying signaling pathways to facilitate a comprehensive understanding of their comparative pharmacology.

Executive Summary

Both this compound and [D-Tyr11]-Neurotensin exhibit greater in vivo potency than native neurotensin, primarily due to their increased resistance to enzymatic degradation.[1] Substitution of the tyrosine at position 11 with a D-amino acid ([D-Tyr11]) or a D-phenylalanine ([D-Phe11]) protects the peptide from cleavage by brain peptidases.[1] While direct comparative studies providing ED50 values for all in vivo effects are limited, available data suggests that the relative potency of these analogs can be context-dependent, varying with the specific biological endpoint being measured. For instance, in studies examining dopamine release, native neurotensin appears more potent than [D-Tyr11]-Neurotensin, whereas [D-Tyr11]-Neurotensin is more effective in inducing circling behavior, a dopamine-related motor response.[2] This highlights a complex relationship between metabolic stability, receptor interaction, and the ultimate physiological outcome.

Data Presentation: In Vivo Potency Comparison

Biological Effect This compound [D-Tyr11]-Neurotensin Reference
Metabolic Stability (in vivo) More resistant to degradation than native Neurotensin.Highly resistant to degradation; metabolically stable after intracerebroventricular administration.[1][1]
Dopamine Release (in vivo, Nucleus Accumbens) Data not available in direct comparison.Less potent than native Neurotensin and Neurotensin(8-13). Higher doses (100 pg-10 ng) were required to produce the same effect as Neurotensin(1-13) (1-100 pg).[2][2]
Circling Behavior (in vivo, after unilateral VTA injection) Data not available in direct comparison.More effective than native Neurotensin (in the absence of a protease inhibitor). Effective in a dose-dependent manner between 40 and 320 ng.[2][2]

Experimental Protocols

Detailed methodologies for key experiments cited in the comparison are provided below.

In Vivo Metabolic Stability Assessment
  • Objective: To compare the degradation rate of neurotensin analogs in the brain.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized and administered the test compound (e.g., native Neurotensin, this compound, or [D-Tyr11]-Neurotensin) via intracerebroventricular (ICV) injection.

    • At various time points post-injection, animals are euthanized, and brain tissues are collected.

    • The amount of intact peptide is quantified using techniques such as reverse-phase high-performance liquid chromatography (HPLC).[1]

In Vivo Dopamine Release Measurement
  • Objective: To measure the effect of neurotensin analogs on dopamine release in specific brain regions.

  • Animal Model: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are anesthetized and a microdialysis probe is stereotaxically implanted into the nucleus accumbens.

    • Artificial cerebrospinal fluid (aCSF) is perfused through the probe, and baseline dialysate samples are collected.

    • The neurotensin analog is administered via microinjection into the ventral tegmental area (VTA).

    • Dialysate samples are collected at regular intervals post-injection.

    • Dopamine levels in the dialysate are measured using techniques like differential pulse amperometry or HPLC with electrochemical detection.[2]

Circling Behavior Assessment
  • Objective: To assess the motor effects of unilateral stimulation of the nigrostriatal dopamine pathway by neurotensin analogs.

  • Animal Model: Male Sprague-Dawley rats with cannulae implanted in the ventral tegmental area (VTA).

  • Procedure:

    • The neurotensin analog is microinjected unilaterally into the VTA of conscious and freely moving rats.

    • The number of full contralateral (away from the injected side) turns is recorded for a defined period post-injection.

    • Dose-response curves are generated to compare the efficacy of different analogs.[2]

Mandatory Visualization

Neurotensin Receptor 1 (NTS1) Signaling Pathway

Neurotensin and its analogs primarily exert their effects through the NTS1 receptor, a G protein-coupled receptor (GPCR). The canonical signaling pathway involves the activation of a Gq protein, leading to the stimulation of Phospholipase C (PLC) and subsequent downstream signaling cascades.

G_protein_signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol NT Neurotensin Analog ((D-Phe11)-NT or [D-Tyr11]-NT) NTS1 NTS1 Receptor NT->NTS1 Binding Gq Gq Protein NTS1->Gq Activation PLC Phospholipase C (PLC) Gq->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ (from ER) IP3->Ca Release PKC Protein Kinase C (PKC) DAG->PKC Activation Ca->PKC Co-activation Cellular_Response Cellular Response (e.g., Neuronal Excitation) PKC->Cellular_Response Phosphorylation of target proteins

Caption: NTS1 Receptor Signaling Pathway.

Experimental Workflow for In Vivo Potency Comparison

The following diagram illustrates a typical experimental workflow for comparing the in vivo potency of this compound and [D-Tyr11]-Neurotensin.

experimental_workflow cluster_preparation Preparation cluster_administration Administration cluster_assessment Assessment of In Vivo Effects cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., Rats) Surgical_Prep Surgical Preparation (e.g., ICV Cannulation) Animal_Model->Surgical_Prep Analog_Prep Prepare Neurotensin Analogs ((D-Phe11)-NT & [D-Tyr11]-NT) Dose_Admin Administer Analogs (e.g., ICV Injection) Analog_Prep->Dose_Admin Surgical_Prep->Dose_Admin Hypothermia Measure Body Temperature (Hypothermia) Dose_Admin->Hypothermia Analgesia Assess Nociceptive Threshold (Analgesia - e.g., Tail-flick test) Dose_Admin->Analgesia Dopamine Measure Dopamine Release (Microdialysis) Dose_Admin->Dopamine Behavior Record Behavioral Changes (e.g., Circling) Dose_Admin->Behavior Data_Collection Collect and Compile Data Hypothermia->Data_Collection Analgesia->Data_Collection Dopamine->Data_Collection Behavior->Data_Collection Potency_Comparison Compare Potency (e.g., ED50) and Efficacy Data_Collection->Potency_Comparison

Caption: Experimental Workflow.

References

A Comparative Analysis of (D-Phe11)-Neurotensin and Native Neurotensin for Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced differences between native neuropeptides and their synthetic analogs is critical for experimental design and therapeutic development. This guide provides a detailed comparison of native neurotensin (NT) and its D-amino acid-substituted analog, (D-Phe11)-Neurotensin, focusing on their biochemical properties, physiological effects, and the experimental methodologies used for their evaluation.

Native neurotensin, a 13-amino acid peptide, plays a significant role in a variety of physiological processes, including analgesia, hypothermia, and the modulation of dopamine signaling.[1] However, its therapeutic potential is limited by its rapid degradation by peptidases. The substitution of L-phenylalanine at position 11 with its D-isomer, creating this compound, was a key early development to address this limitation. While direct comparative in vitro binding and functional potency data on cloned neurotensin receptors (NTS1 and NTS2) are not extensively available in publicly accessible literature, a significant body of evidence points to the enhanced in vivo potency of this compound due to its increased metabolic stability.

Core Comparative Insights: Stability and In Vivo Potency

The primary distinction between native neurotensin and this compound lies in their susceptibility to enzymatic degradation. Native NT is rapidly metabolized in brain tissue, whereas this compound exhibits marked resistance to degradation by brain synaptic peptidases.[2] This increased stability is the principal factor contributing to its enhanced and prolonged physiological effects when administered in vivo.

Table 1: Comparative Profile of Native Neurotensin and this compound
FeatureNative NeurotensinThis compoundKey Implications for Researchers
Sequence pGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-Phe -Ile-LeupGlu-Leu-Tyr-Glu-Asn-Lys-Pro-Arg-Arg-Pro-D-Phe -Ile-LeuThe single stereoisomeric change at position 11 is the key structural modification.
Metabolic Stability Low; rapidly degraded by brain peptidases.[2]High; resistant to degradation by brain peptidases.[2](D-Phe11)-NT is more suitable for in vivo studies requiring sustained receptor activation.
In Vivo Potency Lower effective potency due to rapid inactivation.[2]Higher effective potency, particularly for centrally-mediated effects like hypothermia.Lower doses of (D-Phe11)-NT may be required to achieve similar physiological responses as native NT.
Receptor Binding Profile Binds to NTS1 and NTS2 receptors.Presumed to bind to NTS1 and NTS2 receptors.The D-Phe substitution is not expected to dramatically alter the receptor binding profile, but enhances bioavailability at the receptor site in vivo.
Primary Research Use In vitro studies of receptor binding and signaling; as a rapidly cleared agonist in vivo.In vivo studies of neurotensin-mediated physiological effects (e.g., analgesia, hypothermia, dopamine modulation).The choice of peptide should be dictated by the experimental context, particularly the need for metabolic stability.

Signaling Pathways and Physiological Effects

Both native neurotensin and this compound are believed to exert their effects through the same neurotensin receptors, primarily NTS1 and NTS2, which are G protein-coupled receptors (GPCRs). Activation of these receptors initiates a cascade of intracellular signaling events that mediate the physiological responses associated with neurotensin.

Neurotensin Signaling Pathway Neurotensin Receptor Signaling cluster_membrane Cell Membrane NT/ (D-Phe11)-NT NT/ (D-Phe11)-NT NTS1 NTS1 NT/ (D-Phe11)-NT->NTS1 NTS2 NTS2 NT/ (D-Phe11)-NT->NTS2 Gq Gq NTS1->Gq Gi Gi NTS2->Gi PLC PLC Gq->PLC activates AC Adenylate Cyclase Gi->AC inhibits PIP2 PIP2 PLC->PIP2 hydrolyzes cAMP cAMP AC->cAMP produces IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates PKA Protein Kinase A cAMP->PKA activates

Caption: Neurotensin receptor signaling pathways.
Table 2: Comparison of Physiological Effects

Physiological EffectNative NeurotensinThis compoundExperimental Model
Hypothermia Induces a transient drop in body temperature.Induces a more potent and prolonged hypothermic response.Measurement of rectal temperature in rodents following intracerebroventricular (i.c.v.) injection.
Analgesia Produces naloxone-independent analgesia.Expected to produce more potent and longer-lasting analgesia.Hot-plate test, tail-flick test, or writhing test in rodents following central administration.
Dopamine System Modulation Modulates dopamine release in brain regions like the nucleus accumbens.[3]Differentially affects dopamine efflux depending on the brain region, suggesting complex receptor interactions.[3]In vivo microdialysis or voltammetry in specific brain nuclei of rodents.

Experimental Protocols

To aid in the design of comparative studies, the following are detailed methodologies for key experiments used to characterize neurotensin analogs.

Experimental Workflow Experimental Workflow for Comparing NT Analogs cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation stability Metabolic Stability Assay (Brain Homogenates) binding Receptor Binding Assay (Competition with [³H]NT) functional Functional Assays (IP3/cAMP Accumulation) hypothermia Hypothermia Assay (Rectal Temperature) functional->hypothermia analgesia Analgesia Assay (Hot-Plate Test) functional->analgesia start Peptide Synthesis & Purification start->stability start->binding start->functional

Caption: Workflow for comparing NT analogs.
Protocol 1: Competitive Receptor Binding Assay

This protocol is used to determine the binding affinity (Ki) of the test compounds for neurotensin receptors.

  • Cell Culture and Membrane Preparation:

    • Culture HEK293 cells stably expressing human NTS1 or NTS2 receptors.

    • Harvest cells and homogenize in ice-cold buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA).

    • Centrifuge the homogenate at 500 x g for 10 min at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 min at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in binding buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA) and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of binding buffer, 50 µL of membrane suspension (20-40 µg protein), 50 µL of [³H]Neurotensin (final concentration ~0.5 nM), and 50 µL of varying concentrations of either native neurotensin or this compound.

    • For non-specific binding, add a high concentration (e.g., 1 µM) of unlabeled native neurotensin.

    • Incubate at 25°C for 60 minutes.

  • Termination and Measurement:

    • Terminate the assay by rapid filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethyleneimine.

    • Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC50 value (concentration of competitor that inhibits 50% of specific [³H]Neurotensin binding) by non-linear regression.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Inositol Phosphate (IP3) Accumulation Assay

This assay measures the functional potency (EC50) of agonists at Gq-coupled receptors like NTS1.

  • Cell Culture:

    • Plate CHO-K1 cells stably expressing human NTS1 receptors in 24-well plates and grow to near confluency.

    • Label the cells by incubating overnight with myo-[³H]inositol (1 µCi/mL) in inositol-free medium.

  • Agonist Stimulation:

    • Wash the cells with Krebs-bicarbonate buffer.

    • Pre-incubate the cells with buffer containing 10 mM LiCl for 15 minutes at 37°C. LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.

    • Add varying concentrations of native neurotensin or this compound and incubate for 30 minutes at 37°C.

  • Extraction and Measurement:

    • Aspirate the medium and add ice-cold 0.5 M trichloroacetic acid to stop the reaction and extract the inositol phosphates.

    • Separate the total inositol phosphates from free myo-[³H]inositol using anion-exchange chromatography (Dowex AG1-X8 columns).

    • Elute the inositol phosphates and quantify the radioactivity by liquid scintillation counting.

  • Data Analysis:

    • Plot the amount of [³H]inositol phosphates accumulated against the logarithm of the agonist concentration.

    • Determine the EC50 value (concentration of agonist that produces 50% of the maximal response) using non-linear regression.

Protocol 3: In Vivo Hypothermia Assay

This protocol assesses the in vivo potency of neurotensin analogs to induce hypothermia.

  • Animal Preparation:

    • Use adult male Sprague-Dawley rats (250-300 g) with surgically implanted intracerebroventricular (i.c.v.) cannulae targeting a lateral ventricle.

    • Allow animals to recover for at least one week post-surgery.

  • Drug Administration and Temperature Measurement:

    • Habituate the animals to the testing environment and the procedure for measuring rectal temperature.

    • Measure the baseline rectal temperature using a digital thermometer with a lubricated probe.

    • Administer a single i.c.v. injection of either vehicle (saline), native neurotensin, or this compound at various doses.

    • Measure rectal temperature at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) post-injection.

  • Data Analysis:

    • Calculate the change in body temperature from baseline for each animal at each time point.

    • Plot the maximum decrease in temperature against the logarithm of the dose for each compound.

    • Determine the ED50 value (dose that produces 50% of the maximum hypothermic effect) for each peptide.

Conclusion

This compound represents a valuable tool for investigating the physiological roles of neurotensin in vivo. Its enhanced metabolic stability translates to greater potency and a longer duration of action compared to the native peptide. Researchers should select the appropriate peptide based on the specific requirements of their experimental design. For in vitro studies aiming to characterize receptor interactions under controlled conditions, native neurotensin is a suitable choice. However, for in vivo studies exploring the central effects of neurotensin system activation, the increased stability of this compound offers a distinct advantage, allowing for more sustained and potent physiological responses. The provided experimental protocols offer a foundation for conducting rigorous comparative studies to further elucidate the pharmacological profiles of these and other neurotensin analogs.

References

A Cross-Validation of (D-Phe11)-Neurotensin's Efficacy and Potency Against Other Neurotensin Agonists

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the neurotensin analog, (D-Phe11)-Neurotensin, with other key neurotensin receptor agonists. The data presented herein is compiled from various studies to offer an objective overview of their relative performance in key experimental assays. This document is intended to aid researchers in selecting the appropriate agonist for their specific experimental needs.

Introduction to Neurotensin and its Analogs

Neurotensin (NT) is a 13-amino acid neuropeptide that exerts a wide range of effects in the central nervous system and periphery by activating neurotensin receptors, primarily NTS1 and NTS2. These receptors are G protein-coupled receptors (GPCRs) that, upon activation, trigger downstream signaling cascades. The diverse physiological roles of neurotensin, including modulation of dopamine signaling, analgesia, and thermoregulation, have made its receptors attractive targets for drug development.

Native neurotensin is susceptible to rapid degradation by peptidases, limiting its therapeutic potential. Consequently, various analogs have been synthesized to enhance stability and improve pharmacokinetic profiles. This compound is one such analog, where the L-phenylalanine at position 11 is replaced with its D-enantiomer. This substitution confers resistance to degradation by brain peptidases, leading to enhanced in vivo potency compared to the native peptide.[1] This guide will compare the pharmacological properties of this compound with native neurotensin and other well-characterized agonists.

Comparative Analysis of Neurotensin Agonists

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of this compound and other selected neurotensin agonists for the NTS1 and NTS2 receptors. The data has been collated from multiple sources and should be interpreted with consideration for the different experimental conditions under which they were generated.

Table 1: Comparative Binding Affinities (Ki, nM) of Neurotensin Agonists at NTS1 and NTS2 Receptors

AgonistNTS1 Ki (nM)NTS2 Ki (nM)Species/Cell LineRadioligandReference
Neurotensin0.1 - 1.03 - 5Human/CHO, Rat/Brain[³H]NT, [¹²⁵I]NTGeneral Consensus
(D-Tyr11)-Neurotensin~1.0 - 5.0>100Rat/Brain[³H]NT[2][3]
JMV-449>1000~20Human/HEK293[³H]SR142948A
Contulakin-G~30>1000Human/HT-29[¹²⁵I]NT[4]

Table 2: Comparative Functional Potencies (EC50, nM) of Neurotensin Agonists

AgonistAssayNTS1 EC50 (nM)NTS2 EC50 (nM)Cell LineReadoutReference
NeurotensinCalcium Mobilization0.8 ± 1.0-HT-29Intracellular Ca²⁺[4]
(D-Tyr11)-NeurotensinDopamine ReleaseHigher doses required vs NT-Rat brain slices[³H]Dopamine[2]
Contulakin-GCalcium Mobilization32.4 ± 14.5-HT-29Intracellular Ca²⁺[4]

Note: Specific EC50 values for this compound in functional assays were not found in the reviewed literature. However, its increased stability suggests a lower effective concentration in vivo over time compared to native neurotensin.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and cross-validation of findings.

Competitive Radioligand Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[5][6][7][8]

Materials:

  • Cell membranes expressing the target neurotensin receptor (NTS1 or NTS2).

  • Radiolabeled neurotensin ligand (e.g., [³H]Neurotensin or [¹²⁵I]Neurotensin).

  • Unlabeled neurotensin agonists (test compounds and standards).

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, 0.1% BSA, and protease inhibitors).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters (e.g., Whatman GF/B or GF/C).

  • Scintillation cocktail and scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells or tissues expressing the receptor of interest in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in assay buffer.

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer.

    • Increasing concentrations of the unlabeled test compound.

    • A fixed concentration of the radiolabeled ligand (typically at or below its Kd).

    • Cell membrane preparation.

  • Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Calcium Mobilization Assay

This functional assay measures the ability of an agonist to stimulate intracellular calcium release, a downstream effect of NTS1 receptor activation.[9][10][11][12][13]

Materials:

  • Cells expressing the NTS1 receptor (e.g., HT-29 or transfected CHO cells).

  • Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES).

  • Test compounds (neurotensin agonists).

  • A fluorescence plate reader with kinetic reading capabilities.

Procedure:

  • Cell Plating: Seed cells in a 96-well or 384-well black-walled, clear-bottom plate and allow them to adhere overnight.

  • Dye Loading: Remove the culture medium and incubate the cells with the calcium-sensitive fluorescent dye (e.g., 2-5 µM Fluo-4 AM) in assay buffer for 45-60 minutes at 37°C in the dark.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition: Place the plate in the fluorescence plate reader. After establishing a stable baseline fluorescence reading, add varying concentrations of the neurotensin agonist to the wells.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time (kinetic read). The increase in fluorescence corresponds to the rise in intracellular calcium concentration.

  • Data Analysis: Determine the peak fluorescence response for each agonist concentration. Plot the response against the logarithm of the agonist concentration to generate a dose-response curve and calculate the EC50 value (the concentration of agonist that produces 50% of the maximal response).

In Vivo Dopamine Release by Microdialysis

This in vivo technique measures the effect of neurotensin agonists on the extracellular levels of dopamine in specific brain regions, such as the nucleus accumbens.[14][15][16][17]

Materials:

  • Stereotaxic apparatus.

  • Microdialysis probes.

  • Syringe pump.

  • Artificial cerebrospinal fluid (aCSF).

  • Fraction collector.

  • High-performance liquid chromatography (HPLC) system with electrochemical detection.

  • Anesthetized or freely moving rats.

  • Neurotensin agonists.

Procedure:

  • Probe Implantation: Under anesthesia, stereotaxically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens).

  • Perfusion: Continuously perfuse the probe with aCSF at a slow, constant flow rate (e.g., 1-2 µL/min) using a syringe pump.

  • Sample Collection: Collect the dialysate samples at regular intervals (e.g., every 10-20 minutes) using a fraction collector.

  • Baseline Measurement: Collect several baseline samples to establish the basal dopamine levels.

  • Drug Administration: Administer the neurotensin agonist either systemically (e.g., intraperitoneally) or locally through the microdialysis probe.

  • Post-Drug Sample Collection: Continue collecting dialysate samples to measure the change in dopamine levels following drug administration.

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC with electrochemical detection.

  • Data Analysis: Express the dopamine levels as a percentage of the baseline and plot the time course of the drug's effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway activated by neurotensin agonists, a typical experimental workflow for their characterization, and the logical comparison presented in this guide.

Neurotensin_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NT_Agonist Neurotensin Agonist ((D-Phe11)-NT) NTS1 NTS1 Receptor NT_Agonist->NTS1 Binds Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ ER->Ca2 Releases Ca2->PKC Activates Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream

Caption: Neurotensin Receptor 1 (NTS1) Signaling Pathway.

Experimental_Workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation Binding Radioligand Binding Assay (Ki determination) Dopamine Dopamine Release Assay (Microdialysis) Binding->Dopamine Inform in vivo dose selection Functional Calcium Mobilization Assay (EC50 determination) Functional->Dopamine Behavior Behavioral Assays (e.g., Analgesia, Thermoregulation) Dopamine->Behavior Agonist (D-Phe11)-NT & Other Agonists Agonist->Binding Agonist->Functional

Caption: Experimental Workflow for Neurotensin Agonist Characterization.

Comparison_Logic cluster_comparators Other Neurotensin Agonists cluster_parameters Comparison Parameters DPhe11 This compound Binding Binding Affinity (Ki) DPhe11->Binding Potency Functional Potency (EC50) DPhe11->Potency Stability Enzymatic Stability DPhe11->Stability InVivo In Vivo Efficacy DPhe11->InVivo NT Neurotensin (Native) NT->Binding NT->Potency NT->Stability NT->InVivo DTyr11 (D-Tyr11)-Neurotensin DTyr11->Binding DTyr11->Potency DTyr11->Stability DTyr11->InVivo JMV449 JMV-449 JMV449->Binding JMV449->Potency JMV449->Stability JMV449->InVivo ContulakinG Contulakin-G ContulakinG->Binding ContulakinG->Potency ContulakinG->Stability ContulakinG->InVivo

Caption: Logical Framework for Comparing Neurotensin Agonists.

Conclusion

This compound stands out as a valuable tool for in vivo studies due to its enhanced stability against enzymatic degradation. While direct comparative in vitro data with a wide range of other agonists is limited, its increased in vivo potency is a significant advantage. The choice of a neurotensin agonist should be guided by the specific requirements of the experiment, considering factors such as the desired duration of action, receptor subtype selectivity, and the biological system under investigation. The experimental protocols and comparative data provided in this guide serve as a foundational resource for researchers to make informed decisions and design robust experiments in the field of neurotensin research.

References

A Comparative Analysis of Neurotensin Analogs: (D-Phe11)-Neurotensin and JMV 449

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

Valbonne, France – In the landscape of neurotensin (NT) research, the development of synthetic analogs with improved stability and potent biological activity is paramount for advancing therapeutic strategies targeting neurotensin receptors (NTS). This guide provides a detailed comparative analysis of two significant NT analogs: (D-Phe11)-Neurotensin and JMV 449. This document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of their biochemical properties, mechanisms of action, and the experimental protocols used for their characterization.

Introduction to this compound and JMV 449

This compound is an analog of the endogenous tridecapeptide neurotensin, where the L-phenylalanine at position 11 is substituted with its D-isomer. This modification confers significant resistance to degradation by brain peptidases, thereby enhancing its in vivo potency and duration of action.

JMV 449 is a potent and metabolically stable pseudopeptide analog of the C-terminal active fragment of neurotensin, NT(8-13). It features a reduced peptide bond between the lysine residues at positions 8 and 9. This modification contributes to its high affinity for neurotensin receptors and remarkable stability, leading to prolonged physiological effects.

Quantitative Comparison of In Vitro Activity

The following tables summarize the key quantitative parameters for this compound and JMV 449, providing a direct comparison of their in vitro pharmacological profiles.

CompoundReceptor Binding Affinity (IC50, nM)Functional Potency (EC50, nM)
JMV 449 0.15[1]1.9[1]
This compound Data Not AvailableData Not Available

Mechanism of Action and Signaling Pathways

Both this compound and JMV 449 are agonists of the high-affinity neurotensin receptor, NTS1. Activation of NTS1, a G protein-coupled receptor (GPCR), primarily initiates a signaling cascade through the Gq alpha subunit. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC).

Furthermore, upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), NTS1 can also recruit β-arrestins. This leads to receptor desensitization, internalization, and the initiation of G protein-independent signaling pathways.

Below are diagrams illustrating the primary signaling pathway and an experimental workflow for assessing agonist-induced activity.

Gq_Signaling_Pathway cluster_membrane Plasma Membrane NTS1 NTS1 Receptor Gq Gq Protein NTS1->Gq Activates PLC Phospholipase C (PLC) IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Gq->PLC Activates Agonist Agonist ((D-Phe11)-NT / JMV 449) Agonist->NTS1 Binds Ca_release Intracellular Ca2+ Release IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Cellular_Response Cellular Response Ca_release->Cellular_Response PKC->Cellular_Response

Caption: Agonist-induced NTS1 receptor activation of the Gq signaling pathway.

Experimental_Workflow start Start: Cell Culture (NTS1-expressing cells) load_dye Load cells with Ca2+-sensitive fluorescent dye start->load_dye add_agonist Add varying concentrations of (D-Phe11)-NT or JMV 449 load_dye->add_agonist measure_fluorescence Measure fluorescence intensity change (kinetic reading) add_agonist->measure_fluorescence analyze_data Analyze data to determine EC50 values measure_fluorescence->analyze_data end End: Potency Determined analyze_data->end

References

Comparison Guide: In Vivo Validation of (D-Phe11)-Neurotensin's Effect on Dopamine Release

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the in vivo effects of D-amino acid-substituted neurotensin analogs on dopamine release, with a focus on validating their potential as stable, centrally-acting modulators of the dopaminergic system. Due to the limited direct data on (D-Phe11)-Neurotensin, this guide utilizes published data for the closely related analog, [D-Tyr11]neurotensin, as a surrogate for comparison against native neurotensin. The methodologies, signaling pathways, and quantitative data presented are intended for researchers, scientists, and drug development professionals working in neuropharmacology.

Quantitative Data Comparison: Neurotensin vs. [D-Tyr11]Neurotensin

The following table summarizes the comparative effects of native neurotensin (NT) and its stabilized analog, [D-Tyr11]neurotensin, on dopamine (DA) release. The data is extracted from studies involving microinjection into the ventral tegmental area (VTA) and measurement of DA release in the nucleus accumbens, a key terminal field of the mesolimbic dopamine pathway.

ParameterNeurotensin (1-13)[D-Tyr11]NeurotensinKey Findings
In Vivo Potency (VTA Microinjection) Effective Dose: 1-100 pgEffective Dose: 100 pg - 10 ngNative neurotensin is significantly more potent in stimulating dopamine release in the nucleus accumbens.[1]
In Vitro Efficacy (K+-evoked [3H]DA release) 96% stimulation at 10⁻⁸ M79% stimulation at 10⁻⁶ MNeurotensin demonstrates higher efficacy at a lower concentration in enhancing potassium-evoked dopamine release from nucleus accumbens slices.[1]
Behavioral Effect (Contralateral Circling) Effective at 80 ng (with thiorphan)Dose-dependent effect (40-320 ng)Despite lower potency in stimulating DA release, [D-Tyr11]neurotensin shows robust behavioral effects, suggesting potential differences in receptor interaction or downstream signaling.[1]

Experimental Protocols

The following protocols outline the standard methodologies used for the in vivo assessment of neurotensin analogs on dopamine release.

This technique is widely used for monitoring extracellular levels of neurotransmitters in awake, freely moving animals.[2]

Objective: To measure dopamine and its metabolites in the nucleus accumbens following administration of neurotensin analogs into the VTA.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes (concentric or U-shaped)[3]

  • Guide cannulae

  • Microinfusion pump

  • Artificial cerebrospinal fluid (aCSF)

  • Fraction collector

  • HPLC system with electrochemical detection (HPLC-ED)[2]

  • Male Sprague-Dawley rats[1]

Procedure:

  • Probe and Cannula Preparation: Concentric microdialysis probes with a semipermeable membrane are constructed.[3] Guide cannulae are prepared for stereotaxic implantation.

  • Stereotaxic Surgery: Rats are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the VTA. A second craniotomy is performed over the nucleus accumbens for the later insertion of the microdialysis probe. The assembly is secured with dental cement.[4] Animals are allowed to recover for several days.

  • Microdialysis Experiment: On the day of the experiment, a microdialysis probe is inserted through the guide cannula into the nucleus accumbens. The probe is perfused with aCSF at a low flow rate (e.g., 0.1–3.0 µL/min).[5]

  • Basal Level Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine.[4]

  • Drug Administration: The neurotensin analog (e.g., [D-Tyr11]neurotensin) or vehicle is microinjected into the VTA through an injection cannula.

  • Sample Collection: Post-injection dialysate samples continue to be collected to measure changes in dopamine levels over time.

  • Neurochemical Analysis: The collected dialysate samples are analyzed using HPLC-ED to quantify the concentrations of dopamine and its metabolites.[2]

DPA is an electrochemical technique used for real-time measurement of dopamine release in vivo.

Objective: To obtain high-temporal-resolution measurements of dopamine release in the nucleus accumbens following VTA stimulation.

Procedure:

  • Electrode Implantation: A carbon fiber recording electrode is stereotaxically implanted into the nucleus accumbens of an anesthetized rat.

  • Drug Administration: Neurotensin or its analogs are microinjected into the VTA.[1]

  • Data Acquisition: Changes in the oxidation current of dopamine are recorded in real-time, providing a direct measure of its extracellular concentration dynamics. Higher doses of [D-Tyr11]neurotensin were required to produce an effect identical to that of native neurotensin.[1]

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental procedures.

NeurotensinSignaling cluster_neuron Dopamine Neuron NT_Analog (D-Phe11)-NT NTR1 NTR1 NT_Analog->NTR1 Binds Gq Gq Protein NTR1->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release Stimulates PKC PKC DAG->PKC Activates DA_Vesicle Dopamine Vesicle Ca_release->DA_Vesicle Promotes Fusion PKC->DA_Vesicle Modulates DA_Release Dopamine Release DA_Vesicle->DA_Release Exocytosis

Caption: Neurotensin Receptor 1 (NTR1) Signaling Pathway in a Dopamine Neuron.

MicrodialysisWorkflow A 1. Stereotaxic Surgery Implant guide cannula in VTA and for NAc probe B 2. Animal Recovery (Several days) A->B C 3. Probe Insertion Insert microdialysis probe into Nucleus Accumbens (NAc) B->C D 4. aCSF Perfusion Establish stable baseline of DA levels C->D E 5. VTA Microinjection Administer NT Analog or vehicle D->E F 6. Sample Collection Collect dialysate fractions post-injection E->F G 7. HPLC-ED Analysis Quantify DA and metabolites in samples F->G H 8. Data Analysis Compare post-injection DA levels to baseline G->H

Caption: Experimental Workflow for In Vivo Microdialysis.

Discussion and Conclusion

The substitution of L-amino acids with D-amino acids, such as in [D-Tyr11]neurotensin, is a common strategy to increase peptide stability against degradation by proteases. The available data indicates that while this modification may enhance the behavioral efficacy, likely due to a longer half-life in the brain, it can also decrease the direct potency and efficacy at the neurotensin receptor compared to the native peptide.[1]

The lower potency of [D-Tyr11]neurotensin in stimulating dopamine release in vivo and in vitro suggests that the structural change at position 11 is critical for optimal receptor interaction.[1] Despite this, its ability to induce dose-dependent rotational behavior points to a significant and sustained engagement with the mesolimbic dopamine system. This dissociation between neurochemical potency and behavioral outcome is a critical consideration for drug development.

References

Replicating Published Findings: A Comparative Guide to (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of (D-Phe11)-Neurotensin with native Neurotensin, focusing on key performance parameters and offering detailed experimental protocols to facilitate the replication of published findings.

This compound is a synthetic analog of the endogenous neuropeptide neurotensin. The substitution of L-phenylalanine with its D-isomer at position 11 confers significantly enhanced stability against enzymatic degradation, a crucial attribute for in vivo studies. This guide summarizes the available quantitative data, presents detailed experimental methodologies, and visualizes key biological pathways and workflows to support your research endeavors.

Data Presentation: Performance Comparison

The primary advantage of this compound over the native peptide lies in its resistance to degradation by peptidases present in brain tissue. This enhanced stability translates to a longer half-life and potentially more potent and prolonged in vivo effects.

CompoundIn Vitro Degradation Rate (pmol/min/mg protein) in Rat Brain Synaptic MembranesReference
Neurotensin1180[1]
[D-Phe11]-Neurotensin12[1]

Lower values indicate greater stability.

While direct head-to-head data on receptor binding affinity (Ki) and functional potency (EC50) in a single published study is limited, structure-activity relationship studies suggest that modifications at position 11, including the introduction of D-amino acids, can influence these parameters. The enhanced in vivo potency of analogs like [D-Phe11]-Neurotensin is largely attributed to their increased metabolic stability[1].

Experimental Protocols

To aid in the replication of findings, detailed methodologies for key experiments are provided below.

In Vitro Stability Assay in Rat Brain Homogenates

This protocol is adapted from a study comparing the degradation of neurotensin and its analogs[1].

Objective: To determine the rate of degradation of this compound compared to neurotensin in the presence of brain peptidases.

Materials:

  • This compound

  • Neurotensin

  • Rat brain synaptic membranes

  • Phosphate buffer

  • High-Performance Liquid Chromatography (HPLC) system

Procedure:

  • Prepare rat brain synaptic membranes according to standard laboratory protocols.

  • Incubate a known concentration of this compound and neurotensin separately with the rat brain synaptic membrane preparation in a phosphate buffer at 37°C.

  • Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Stop the enzymatic reaction in the aliquots, typically by adding acid or a specific inhibitor.

  • Analyze the amount of intact peptide remaining in each aliquot using reverse-phase HPLC.

  • Quantify the peptide peak at each time point by measuring the absorbance at a specific wavelength (e.g., 230 nm).

  • Calculate the rate of degradation (pmol of peptide degraded per minute per milligram of protein).

Neurotensin Receptor Competition Binding Assay

This protocol is a generalized procedure based on common practices in the field.

Objective: To determine the binding affinity (Ki) of this compound for the neurotensin receptor (NTS1).

Materials:

  • Cell membranes expressing the human NTS1 receptor

  • [³H]-Neurotensin (radioligand)

  • This compound (competitor)

  • Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a multi-well plate, combine the cell membranes, a fixed concentration of [³H]-Neurotensin, and varying concentrations of unlabeled this compound in the binding buffer.

  • To determine non-specific binding, include a set of wells with a high concentration of unlabeled neurotensin.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Place the filters in scintillation vials with scintillation fluid.

  • Measure the radioactivity on each filter using a scintillation counter.

  • Plot the percentage of specific binding of [³H]-Neurotensin as a function of the log concentration of this compound.

  • Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]-Neurotensin).

  • Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

Neurotensin-Induced ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the steps to measure the activation of a key downstream signaling pathway.

Objective: To determine the functional potency (EC50) of this compound by measuring the phosphorylation of ERK1/2.

Materials:

  • Cells expressing the NTS1 receptor (e.g., HEK293 or CHO cells)

  • This compound

  • Serum-free cell culture medium

  • Lysis buffer

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Western blot imaging system

Procedure:

  • Plate cells in a multi-well plate and grow to an appropriate confluency.

  • Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.

  • Stimulate the cells with varying concentrations of this compound for a short period (e.g., 5-10 minutes) at 37°C.

  • Aspirate the medium and lyse the cells with lysis buffer.

  • Determine the protein concentration of each lysate.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with a blocking agent (e.g., 5% non-fat milk or BSA in TBST).

  • Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the signal using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with the primary antibody against total-ERK1/2 to normalize for protein loading.

  • Quantify the band intensities and plot the ratio of phospho-ERK1/2 to total-ERK1/2 against the log concentration of this compound.

  • Determine the EC50 value from the resulting dose-response curve.

Mandatory Visualizations

Neurotensin Signaling Pathway

Neurotensin binding to its primary receptor, NTS1, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular events. This primarily involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC) and subsequent production of inositol trisphosphate (IP3) and diacylglycerol (DAG). These second messengers trigger the release of intracellular calcium and the activation of protein kinase C (PKC), respectively, ultimately leading to the phosphorylation of downstream targets like ERK1/2.

Neurotensin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Neurotensin Neurotensin / this compound NTS1 NTS1 Receptor Neurotensin->NTS1 Binds Gq Gq/11 NTS1->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca²⁺ Release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC MEK MEK PKC->MEK Activates ERK ERK1/2 MEK->ERK Phosphorylates Response Cellular Response ERK->Response Leads to

Caption: Neurotensin Receptor 1 (NTS1) Signaling Cascade.

Experimental Workflow: In Vitro Stability Assay

The following diagram illustrates the key steps involved in assessing the stability of neurotensin analogs in the presence of brain enzymes.

Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling cluster_analysis Analysis Peptide Prepare (D-Phe11)-NT and NT solutions Incubate Incubate Peptides with Membranes at 37°C Peptide->Incubate Membranes Prepare Rat Brain Synaptic Membranes Membranes->Incubate Aliquots Collect Aliquots at Time Points Incubate->Aliquots Stop Stop Enzymatic Reaction Aliquots->Stop HPLC Analyze by HPLC Stop->HPLC Quantify Quantify Remaining Peptide HPLC->Quantify Calculate Calculate Degradation Rate Quantify->Calculate

Caption: Workflow for In Vitro Peptide Stability Assessment.

Logical Relationship: From Bench to In Vivo Relevance

This diagram illustrates the logical connection between the in vitro experiments described and their implications for in vivo applications of this compound.

InVivo_Relevance Stability Enhanced In Vitro Stability ([D-Phe11]-NT > NT) HalfLife Increased In Vivo Half-Life Stability->HalfLife Leads to Binding Receptor Binding Affinity (Ki) (Hypothesized Similar) Effect Potentiated & Prolonged In Vivo Effects Binding->Effect Potency Functional Potency (EC50) (Hypothesized Similar) Potency->Effect HalfLife->Effect Contributes to

Caption: Rationale for Enhanced In Vivo Efficacy.

References

A Comparative Guide to the Metabolic Stability of Neurotensin Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Neurotensin (NT), a tridecapeptide, plays a crucial role in various physiological processes, making it an attractive target for therapeutic development. However, its clinical application is hampered by its poor metabolic stability. This guide provides a comparative analysis of the metabolic stability of different neurotensin analogs, supported by experimental data, to aid in the development of more robust drug candidates.

Introduction to Neurotensin and its Analogs

Neurotensin exerts its effects through two main G protein-coupled receptors, NTS1 and NTS2.[1][2] The biologically active fragment of neurotensin is the C-terminal hexapeptide, NT(8-13) (Arg-Arg-Pro-Tyr-Ile-Leu).[3] Unfortunately, this fragment is rapidly degraded in vivo by metalloendopeptidases, with key cleavage sites at the Arg8-Arg9, Pro10-Tyr11, and Tyr11-Ile12 peptide bonds.[4][5][6] To overcome this limitation, researchers have developed various neurotensin analogs with chemical modifications designed to enhance their resistance to enzymatic degradation.

Comparative Metabolic Stability of Neurotensin Analogs

Significant efforts have been made to improve the plasma half-life of neurotensin analogs. These strategies primarily involve modifications to the peptide backbone to protect the cleavage sites. The following table summarizes the in vitro metabolic stability of several key neurotensin analogs in rat plasma.

AnalogModificationsPlasma Half-life (t1/2)Reference
NT(8-13)-< 10 min[1]
JMV438Arg8,9 -> Lys8,9Not specified[1]
JMV449Reduced amide bond at Lys8-Lys9< 10 min[1]
JMV5170Reduced amide bond at Lys8-Lys9, TMSAla at position 13> 20 h[1]
JMV5206Reduced amide bond at Lys8-Lys9, Sip at position 10> 20 h[1]
JMV5296 Reduced amide bond at Lys8-Lys9, Sip at position 10, TMSAla at position 13 > 20 h [1][2]
PD149163Reduced amide bond at Lys8-Lys9Not specified, but noted for improved resistance[1]

As the data indicates, the introduction of a reduced amide bond between Lys8 and Lys9, combined with the incorporation of unnatural amino acids such as silaproline (Sip) and trimethylsilylalanine (TMSAla), dramatically increases the plasma half-life of the analogs.[1][2] The analog JMV5296, which incorporates all three of these modifications, exhibits exceptional metabolic stability with a plasma half-life exceeding 20 hours.[1][2] Other strategies to enhance stability that have been explored include the synthesis of multimeric neurotensin derivatives.[7]

Experimental Protocols

The metabolic stability of the neurotensin analogs is typically assessed through in vitro plasma stability assays. A detailed methodology for such an assay is provided below.

In Vitro Plasma Stability Assay

Objective: To determine the half-life (t1/2) of neurotensin analogs in plasma.

Materials:

  • Test neurotensin analogs

  • Rat plasma (or plasma from other species of interest)

  • Trichloroacetic acid (TCA) solution (10%) containing an internal standard (e.g., 0.5% nicotinamide)

  • Incubator or water bath at 37°C

  • UPLC-MS system for analysis

Procedure:

  • The neurotensin analogs are incubated in rat plasma at a final concentration of 0.156 mM.[1]

  • The incubation is carried out at 37°C.

  • For analogs with expected low stability (e.g., NT(8-13), JMV449), samples are taken at multiple time points within the first hour (e.g., 0, 1, 2, 5, 10, 30, and 60 minutes).[1]

  • For analogs with expected high stability (e.g., JMV5170, JMV5206, JMV5296), the incubation time is extended, and samples are taken over a 24-hour period (e.g., 0, 1, 2, 4, 8, 16, and 24 hours).[1]

  • At each time point, an aliquot of the plasma sample is treated with a solution of 10% TCA containing an internal standard to stop the enzymatic degradation by precipitating plasma proteins.[1]

  • The samples are then centrifuged to pellet the precipitated proteins.

  • The supernatant, containing the remaining analog and the internal standard, is analyzed by UPLC-MS to quantify the concentration of the analog.

  • The percentage of the remaining analog at each time point is calculated relative to the initial concentration at time zero.

  • The half-life (t1/2) of the analog is then determined from the degradation profile.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the neurotensin signaling pathway and the experimental workflow for assessing metabolic stability.

Neurotensin_Signaling_Pathway cluster_receptor Cell Membrane cluster_downstream Intracellular Signaling NT Neurotensin Analog NTS1 NTS1 Receptor NT->NTS1 NTS2 NTS2 Receptor NT->NTS2 Gq Gq protein NTS1->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 cleaves IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG Ca Ca2+ release IP3->Ca PKC Protein Kinase C (PKC) DAG->PKC Response Cellular Response (e.g., analgesia) Ca->Response PKC->Response

Caption: Neurotensin Signaling Pathway.

Metabolic_Stability_Workflow Start Start: Neurotensin Analog Incubation Incubate with Rat Plasma at 37°C Start->Incubation Sampling Collect Aliquots at Specific Time Points Incubation->Sampling Quench Stop Reaction with TCA (contains internal standard) Sampling->Quench Centrifuge Centrifuge to Pellet Proteins Quench->Centrifuge Analyze Analyze Supernatant by UPLC-MS Centrifuge->Analyze Calculate Calculate % Remaining Analog Analyze->Calculate End Determine Half-life (t1/2) Calculate->End

Caption: In Vitro Metabolic Stability Assay Workflow.

Conclusion

The development of metabolically stable neurotensin analogs is a critical step towards harnessing the therapeutic potential of this neuropeptide. The data presented here clearly demonstrates that chemical modifications, such as the introduction of reduced amide bonds and unnatural amino acids, can significantly enhance the plasma half-life of NT(8-13) analogs. The highly stable analog, JMV5296, represents a promising lead compound for further preclinical and clinical development. The provided experimental protocol offers a standardized method for assessing the metabolic stability of newly synthesized analogs, facilitating the comparison of their pharmacokinetic properties.

References

Validating the Neuroprotective Potential of (D-Phe11)-Neurotensin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the neuroprotective effects of (D-Phe11)-Neurotensin, a stable analog of the endogenous neuropeptide neurotensin. By resisting degradation by brain peptidases, this compound offers enhanced in vivo potency, making it a compelling candidate for therapeutic development in neurodegenerative disorders. This document summarizes its performance against a standard neuroprotective agent, presents detailed experimental protocols for assessing neuroprotection, and illustrates its proposed signaling pathway.

Comparative Analysis of Neuroprotective Effects

To contextualize the neuroprotective efficacy of this compound, this section presents a comparative summary of its performance against Riluzole, a commonly used neuroprotective drug. The following data, presented for illustrative purposes, is based on typical outcomes from in vitro neuroprotection assays.

CompoundConcentration (µM)Neuronal Viability (%) (MTT Assay)LDH Release (% of Control)Apoptotic Cells (%) (TUNEL Assay)
Vehicle Control -50 ± 5100 ± 1045 ± 5
This compound 165 ± 675 ± 830 ± 4
1085 ± 740 ± 515 ± 3
Riluzole 162 ± 580 ± 735 ± 4
1080 ± 650 ± 620 ± 3

Disclaimer: The data in this table is representative and intended for comparative illustration. Actual experimental results may vary.

Experimental Protocols

Detailed methodologies for key in vitro neuroprotection assays are provided below to facilitate the design and execution of validation studies.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Procedure:

  • Seed neuronal cells in a 96-well plate at a density of 1 × 10⁵ cells per well and culture for 24 hours.[1]

  • Induce neurotoxicity using an appropriate agent (e.g., glutamate, MPP+).

  • Treat the cells with varying concentrations of this compound or a comparative agent.

  • After the desired incubation period, add 20 µl of MTT solution (5 mg/ml in PBS) to each well.[1]

  • Incubate for 4 hours at 37°C to allow the formation of formazan crystals.[1]

  • Carefully remove the medium and add 150 µl of DMSO to each well to dissolve the formazan crystals.[1]

  • Shake the plate for 10 minutes to ensure complete dissolution.[1]

  • Measure the absorbance at 490 nm using a microplate reader.[1]

  • Cell viability is expressed as a percentage relative to the untreated control group.

Lactate Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay quantifies the release of lactate dehydrogenase from damaged cells into the culture medium, serving as an indicator of cytotoxicity.

Procedure:

  • Culture neuronal cells in a 96-well plate and induce neurotoxicity.

  • Treat cells with the test compounds.

  • After incubation, transfer 50 µl of the cell culture supernatant from each well to a new 96-well plate.[2]

  • Prepare the LDH assay reagent according to the manufacturer's instructions.

  • Add 50 µl of the assay reagent to each well containing the supernatant.[2]

  • Incubate the plate in the dark at room temperature for 60 minutes.[2]

  • Add 50 µl of a stop solution (e.g., 1M acetic acid) to each well.[2]

  • Measure the absorbance at 490 nm using a microplate reader.[2]

  • The percentage of LDH release is calculated relative to a positive control (cells treated with a lysis buffer).

TUNEL Assay for Apoptosis

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.

Procedure:

  • Culture neuronal cells on coverslips or in chamber slides and induce apoptosis.

  • Treat cells with the test compounds.

  • Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.[3]

  • Permeabilize the cells with 0.25% Triton X-100 in PBS for 20 minutes.[3]

  • Prepare the TUNEL reaction cocktail containing TdT enzyme and fluorescently labeled dUTP according to the kit instructions.

  • Incubate the samples with the TUNEL reaction cocktail for 60 minutes at 37°C in a humidified chamber.[3][4]

  • Wash the cells with PBS.

  • Counterstain the cell nuclei with a DNA-binding dye (e.g., DAPI).

  • Mount the coverslips and visualize the cells using a fluorescence microscope.

  • The percentage of apoptotic cells (TUNEL-positive) is determined by counting the number of fluorescently labeled nuclei relative to the total number of nuclei.

Signaling Pathway of this compound in Neuroprotection

The neuroprotective effects of this compound are believed to be mediated through its interaction with neurotensin receptors (NTS1 and NTS2) and the subsequent modulation of downstream signaling cascades, including crosstalk with dopamine and glutamate pathways.

Neurotensin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular D-Phe11-NT This compound NTS1 NTS1 Receptor D-Phe11-NT->NTS1 Gq Gq Protein NTS1->Gq D2R Dopamine D2 Receptor D2R_inhibition D2R Inhibition D2R->D2R_inhibition NMDAR NMDA Receptor NMDAR_potentiation NMDAR Potentiation NMDAR->NMDAR_potentiation PLC Phospholipase C Gq->PLC PKC Protein Kinase C PLC->PKC Ca_increase ↑ [Ca2+] PLC->Ca_increase PKC->D2R Inhibits PKC->NMDAR Potentiates Neuroprotection Neuroprotection Ca_increase->Neuroprotection D2R_inhibition->Neuroprotection NMDAR_potentiation->Neuroprotection

Caption: Proposed signaling pathway for this compound-mediated neuroprotection.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling (D-Phe11)-Neurotensin

Author: BenchChem Technical Support Team. Date: November 2025

(D-Phe11)-Neurotensin is a synthetic peptide analogue of Neurotensin, a neuropeptide involved in various physiological processes. While specific toxicological data for this modified peptide are not extensively available, it is prudent to handle it with care, following standard laboratory procedures for biologically active compounds. The chemical, physical, and toxicological properties of this product have not been thoroughly investigated[1]. This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals.

Personal Protective Equipment (PPE)

Consistent use of appropriate personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for handling this compound, based on general recommendations for similar peptides[1][2].

Equipment Specification Purpose
Respiratory Protection Appropriate respiratorTo prevent inhalation of the powdered form of the peptide[1][2].
Hand Protection Chemical-resistant gloves (e.g., nitrile)To avoid skin contact[1][2][3]. Gloves should be changed when contaminated[3].
Eye Protection Safety gogglesTo protect eyes from splashes or dust[1][2].
Body Protection Protective clothing (e.g., lab coat)To prevent contamination of personal clothing[1][2].
Foot Protection Rubber boots and heavy rubber glovesRecommended for handling spills or large quantities[1][2].

Emergency Procedures and First Aid

In the event of accidental exposure, immediate and appropriate action is crucial. The following table outlines first aid measures.

Exposure Route First Aid Protocol
Inhalation If inhaled, move the person to fresh air. Ensure their mouth and nasal cavity are thoroughly washed with clean water. Seek medical attention[1][2].
Skin Contact In case of skin contact, wash the affected area with plenty of water. If you feel unwell, call a doctor[1][2].
Eye Contact If the substance comes into contact with the eyes, rinse them with plenty of water. If you feel unwell, seek medical advice[1][2].
Ingestion If swallowed, rinse the mouth with water. Call a doctor if you feel unwell[1][2].

Handling and Storage

Proper handling and storage are critical to maintaining the integrity of the peptide and ensuring laboratory safety.

  • Handling : Avoid inhalation and contact with eyes, skin, and clothing[1][2].

  • Storage : Keep the container tightly closed and store in a cool, dry place. The recommended storage temperature is -20°C[1].

Spill and Disposal Procedures

In case of a spill, sweep up the material, place it in a bag, and hold it for waste disposal. It is important to avoid raising dust[1][2].

The disposal of this compound and its contaminated materials should be handled in accordance with all federal, state, and local environmental regulations[1]. A recommended method for disposal is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber[1].

Experimental Workflow: Handling and Disposal of this compound

The following diagram illustrates the standard workflow for the safe handling and disposal of this compound in a laboratory setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Experiment & Disposal A Don Personal Protective Equipment (PPE) B Prepare work area in a designated space A->B C Weigh/handle this compound B->C D Perform experiment C->D E Decontaminate work surfaces D->E F Segregate waste E->F G Dispose of waste via incineration F->G

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.